Azido-PEG16-NHS ester
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N4O20/c40-42-41-4-6-48-8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-34-62-36-35-61-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-7-47-5-3-39(46)63-43-37(44)1-2-38(43)45/h1-36H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEQVOGFWOYWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N4O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of Azido-PEG16-NHS ester?
An In-depth Technical Guide to Azido-PEG16-NHS Ester
For researchers, scientists, and drug development professionals, understanding the structure and functionality of crosslinking agents is paramount for the successful development of novel therapeutics and diagnostics. This compound is a versatile heterobifunctional crosslinker with broad applications in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its structure, properties, and common experimental protocols.
Core Structure and Properties
This compound is a molecule comprised of three key functional components: an azide (B81097) (N3) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The azide group serves as a reactive handle for "click chemistry," allowing for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][2] The PEG spacer, consisting of 16 ethylene (B1197577) glycol units, is hydrophilic and increases the solubility of the molecule and its conjugates in aqueous media.[1] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[3][4]
The molecular formula for this compound is C39H72N4O20.[5][6] Its structure allows for the conjugation of a wide variety of molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), and other targeted therapies.[5][7][8]
A simplified representation of the this compound structure is depicted below, highlighting its functional components.
Quantitative Data
The key quantitative properties of this compound are summarized in the table below. These values are essential for calculating molar excess in reaction protocols and for analytical characterization of conjugates.
| Property | Value | References |
| Molecular Formula | C39H72N4O20 | [5][6][9] |
| Molecular Weight | ~917.0 g/mol | [1][6][9][10] |
| Purity | ≥90-95% | [2][6][10] |
| CAS Number | 1108750-59-9 or 2553413-74-2 | [6][11] |
| Solubility | Soluble in DMSO and other organic solvents | [4][9] |
Applications in PROTAC Development
A significant application of this compound is in the synthesis of PROTACs.[5][7][8] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as the linker connecting the E3 ligase ligand and the target protein ligand.
The general mechanism of PROTAC action is illustrated in the following diagram.
Experimental Protocols
Below are detailed methodologies for common applications of this compound.
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the general procedure for labeling a protein, such as an IgG antibody, with this compound.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Preparation of Reagents:
-
Calculation of Molar Excess:
-
Determine the amount of this compound needed to achieve the desired molar excess. A 20-fold molar excess is often a good starting point for antibody labeling.[4]
-
-
Labeling Reaction:
-
Quenching of Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Storage:
-
Store the purified azido-labeled antibody under the same conditions as the unlabeled antibody.
-
The workflow for this experimental protocol is visualized below.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol outlines the general steps for conjugating the azido-labeled antibody (from Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azido-labeled antibody
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Reaction buffer (e.g., PBS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and TBTA in water or a suitable buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-labeled antibody, the alkyne-containing molecule (typically at a 5-10 fold molar excess over the antibody), and TBTA.
-
Add the sodium ascorbate solution to the mixture.
-
Initiate the reaction by adding the CuSO4 solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by SDS-PAGE or other analytical techniques.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted components and byproducts.
-
Note: For live-cell applications or when copper toxicity is a concern, a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with a cyclooctyne-containing molecule (e.g., DBCO or BCN).[1][7]
This technical guide provides a foundational understanding of this compound. For specific applications, optimization of reaction conditions, such as molar ratios, incubation times, and purification methods, may be necessary. Always refer to the manufacturer's instructions and relevant literature for detailed guidance.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorbyt.com [biorbyt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 11. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
Azido-PEG16-NHS Ester: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Azido-PEG16-NHS ester has emerged as a critical tool in the advancement of bioconjugation, targeted therapies, and drug delivery systems. This in-depth technical guide provides a detailed overview of its chemical properties, solubility characteristics, and established experimental protocols, enabling its effective application in the laboratory.
This heterobifunctional crosslinker incorporates a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent conjugation of amine-containing molecules to molecules bearing an alkyne, BCN, or DBCO group through "click chemistry," a highly efficient and specific reaction.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1]
Core Chemical and Physical Properties
This compound is a versatile reagent used in a variety of applications, from labeling proteins and oligonucleotides to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C39H72N4O20 | [1][4][6] |
| Molecular Weight | 917.0 g/mol | [1][3][6] |
| CAS Number | 2553413-74-2, 1108750-59-9 | [1][6][7][8][9] |
| Appearance | White solid or colorless liquid | [2][8][9] |
| Purity | Typically >90-97% | [1][6][7][8][9] |
| Storage | Store at -20°C, protect from light and moisture. | [2][3][7][8][10][11][12] |
Solubility Profile
The solubility of this compound is a critical factor in its application. While it possesses a hydrophilic PEG spacer, the NHS ester moiety makes it susceptible to hydrolysis in aqueous solutions.[10][11] Therefore, it is typically dissolved in an anhydrous organic solvent before being added to an aqueous reaction mixture.
| Solvent | Solubility | References |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 125 mg/mL (136.31 mM) | [2][3] |
| Dimethylformamide (DMF) | Soluble | [10][12][13] |
| Water | Not directly water-soluble; subsequent dilution into aqueous buffers is possible. | [14] |
Note: The final concentration of the organic solvent in the aqueous reaction buffer should generally be less than 10% to maintain the solubility of protein reactants.[10] It is recommended to use freshly opened DMSO, as hygroscopic DMSO can significantly impact solubility.[2]
Experimental Protocols and Methodologies
The utility of this compound lies in its ability to link molecules through two distinct chemical reactions: the reaction of the NHS ester with primary amines and the "click chemistry" reaction of the azide group.
General Workflow for Protein Labeling
The following diagram illustrates a typical workflow for labeling a protein with this compound.
Caption: General workflow for protein labeling with this compound.
Detailed Protocol for Labeling IgG Antibodies
This protocol provides a more specific methodology for labeling Immunoglobulin G (IgG) antibodies.
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10][11][12]
-
Immediately before use, prepare a 10 mM stock solution of the reagent by dissolving approximately 5 mg in 1 mL of anhydrous DMSO or DMF.[11][12] Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[11][15]
-
Dissolve 1-10 mg of the IgG antibody in 0.5-2 mL of an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[11][12] Avoid buffers containing primary amines like Tris or glycine.[11][12][13]
-
-
Labeling Reaction:
-
Purification:
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a valuable linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow: Click Chemistry Conjugation
Following the successful labeling of a molecule with the azide group, the next step is often a "click chemistry" reaction. The azide-functionalized molecule can react with a molecule containing an alkyne group (in a copper-catalyzed azide-alkyne cycloaddition, CuAAC) or a strained cycloalkyne like DBCO or BCN (in a strain-promoted alkyne-azide cycloaddition, SPAAC) to form a stable triazole linkage.[1][2]
Caption: General workflow for a click chemistry conjugation reaction.
Conclusion
This compound is a powerful and versatile reagent for researchers in chemistry, biology, and medicine. Its well-defined chemical properties and dual reactivity, combined with the beneficial effects of the PEG spacer, make it an invaluable tool for creating novel bioconjugates, developing targeted therapeutics like PROTACs, and modifying surfaces. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively harness the capabilities of this important crosslinker.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. biorbyt.com [biorbyt.com]
- 6. precisepeg.com [precisepeg.com]
- 7. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. confluore.com [confluore.com]
- 14. NHS-PEG-NHS [nanocs.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Mechanism of action for Azido-PEG16-NHS ester
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation, chemical biology, and drug development.[1] Its structure comprises three key components: an N-hydroxysuccinimide (NHS) ester, a 16-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique architecture allows for a two-step, controlled conjugation strategy.
The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, forming a stable amide bond.[2][3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media and provides spatial separation between the conjugated molecules.[4][5] The terminal azide group is a versatile chemical handle for "click chemistry," enabling highly efficient and bioorthogonal ligation to molecules containing alkyne or strained cyclooctyne (B158145) groups.[6][7] This guide provides a detailed examination of the core mechanism of action, supported by quantitative data, experimental protocols, and workflow visualizations.
Core Mechanism of Action: A Dual-Functionality Approach
The utility of this compound lies in its two distinct reactive ends, which can be addressed sequentially.
-
Amine Conjugation via NHS Ester : The process typically begins with the reaction of the NHS ester group with a primary amine on a target biomolecule (e.g., a protein or an amine-modified oligonucleotide).[8]
-
Bioorthogonal Ligation via Azide : The newly installed azide group is then available for a subsequent "click" reaction, allowing for the attachment of a second molecule of interest.[1]
This dual mechanism enables the precise and efficient construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), PROTACs, and labeled probes for imaging and diagnostics.[9][10]
Mechanism I: The NHS Ester-Amine Reaction
The N-hydroxysuccinimide ester is one of the most widely used functional groups for labeling biomolecules due to its high reactivity and selectivity for primary aliphatic amines.[2][8] The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[3][8]
The reaction is highly pH-dependent.[11] Optimal conditions are typically between pH 7.2 and 9.0, where primary amines are sufficiently deprotonated to be nucleophilic without promoting significant hydrolysis of the NHS ester.[3][12] Hydrolysis, the reaction with water, is a major competing side reaction that can reduce conjugation efficiency, especially at higher pH values or in dilute protein solutions.[3][]
Mechanism II: The Azide "Click Chemistry" Reaction
Once the Azido-PEG16 moiety is attached to the first molecule, the terminal azide group is available for a bioorthogonal "click" reaction. These reactions are known for their high yield, reliability, and tolerance of a wide range of functional groups and aqueous conditions.[14][15] The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC : This reaction involves the cycloaddition of the azide with a terminal alkyne, catalyzed by a Cu(I) source, to form a stable 1,4-disubstituted 1,2,3-triazole.[7][16] While highly efficient, the potential toxicity of the copper catalyst can limit its use in living systems.[14]
-
SPAAC : To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN).[4][6] The ring strain of the alkyne significantly accelerates the reaction, allowing it to proceed under physiological conditions without a catalyst.[14] This makes SPAAC ideal for applications in live cells and animals.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. glenresearch.com [glenresearch.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. biorbyt.com [biorbyt.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 14. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 15. Click Chemistry [organic-chemistry.org]
- 16. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are specialized chemical tools essential in modern medicine and biotechnology, particularly in targeted drug delivery.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[2] This unique structure allows for the precise and stable connection of two different molecules, such as a therapeutic drug and a targeting molecule like an antibody.[1] The PEG component itself offers several advantages, including enhanced solubility of hydrophobic drugs, reduced immunogenicity, and prolonged circulation time in the bloodstream.[3][4]
The length of the PEG chain is a critical parameter that can be customized to optimize the flexibility, steric hindrance, and pharmacokinetic properties of the final bioconjugate.[1][3] Shorter PEG chains (e.g., PEG2-PEG12) are often used for applications requiring compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for significantly improving solubility and reducing the potential for an immune response.[3] The dual reactivity of these linkers enables site-specific conjugation, ensuring that the therapeutic payload is delivered directly to the intended target, which minimizes off-target effects and improves patient safety.[1] This targeted approach is a cornerstone of advanced therapeutic strategies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5]
Core Properties and Advantages
The incorporation of a heterobifunctional PEG linker into a bioconjugate imparts several beneficial properties that are critical for therapeutic efficacy and safety.
| Property | Advantage in Bioconjugation |
| Dual Reactivity | Allows for the specific and sequential connection of two distinct molecular entities with high precision.[1] |
| Enhanced Solubility | The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs in aqueous environments, preventing aggregation.[1][3] |
| Reduced Immunogenicity | PEG chains can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1] |
| Improved Pharmacokinetics | PEGylation increases the hydrodynamic radius of the conjugate, which can lead to a longer circulation half-life by reducing renal clearance.[3][4] |
| Biocompatibility | PEG is generally non-toxic and has been approved by regulatory agencies for use in various biomedical applications.[3] |
| Customizable Length | The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for biological activity.[1][3] |
| Controlled Drug Release | By incorporating cleavable functional groups, these linkers can be designed to release the therapeutic agent under specific physiological conditions, such as the acidic environment of a tumor.[1] |
Common Heterobifunctional PEG Linker Chemistries
The choice of functional groups on the heterobifunctional PEG linker is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines, thiols, carboxyl groups).
| Functional Group 1 | Reactive Towards | Functional Group 2 | Reactive Towards | Common Applications |
| NHS Ester | Primary Amines (e.g., Lysine) | Maleimide (B117702) | Thiols (e.g., Cysteine) | Antibody-Drug Conjugates (ADCs) |
| Amine (NH2) | Carboxylic Acids (with activators) | Carboxylic Acid (COOH) | Amines (with activators) | General bioconjugation |
| Azide (N3) | Alkynes (Click Chemistry) | Alkyne | Azides (Click Chemistry) | Site-specific labeling and conjugation |
| Thiol (SH) | Maleimides, Haloacetamides | Hydrazide | Aldehydes/Ketones | Conjugation to glycoproteins |
| DBCO | Azides (Copper-free Click Chemistry) | NHS Ester | Primary Amines (e.g., Lysine) | Live-cell imaging, ADC development |
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6][7] Heterobifunctional PEG linkers are crucial in connecting the antibody to the cytotoxic payload.[1] The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.[8]
dot
Caption: Antibody-Drug Conjugate (ADC) mechanism of action.
The process begins with the ADC binding to a specific antigen on the surface of a tumor cell.[9] This is followed by internalization of the ADC-antigen complex into an endosome.[9] The endosome then fuses with a lysosome, where the acidic environment and enzymes cleave the linker, releasing the cytotoxic payload.[6] The released drug can then induce cell death through apoptosis.[9]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins.[10][11] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a PEG linker connecting them.[12] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[13][14]
dot
Caption: PROTAC mechanism of action.
Experimental Protocols
Protocol 1: Conjugation of an Antibody with a Thiol-Containing Drug using an NHS-PEG-Maleimide Linker
This protocol outlines a two-step process for conjugating a thiol-containing small molecule to an antibody via its lysine (B10760008) residues.[5]
dot
Caption: General workflow for ADC synthesis.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Maleimide linker
-
Thiol-containing drug
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris or glycine)
-
Purification columns (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))[15][16]
-
Conjugation buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Linker Activation of Antibody:
-
Purification of Maleimide-Activated Antibody:
-
Remove the excess, unreacted linker using a desalting column or SEC equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[5]
-
-
Conjugation with Thiol-Containing Drug:
-
Quenching and Final Purification:
-
Add a quenching solution to cap any unreacted maleimide groups.
-
Purify the final ADC from excess drug and other reaction components using SEC, HIC, or TFF.[][18]
-
Protocol 2: Characterization of Antibody-Drug Conjugates
Characterization is essential to determine the drug-to-antibody ratio (DAR), purity, and stability of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HPLC:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[5]
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[5]
-
Mobile Phase: A gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate (B84403) buffer.[5]
-
Detection: UV at 280 nm.[5]
-
-
Reversed-Phase HPLC (RP-HPLC): Can be used to separate light and heavy chains of the reduced ADC to determine drug distribution.[19]
2. Molecular Weight and DAR Confirmation by Mass Spectrometry (MS):
-
LC-MS: The ADC sample is often deglycosylated to simplify the mass spectrum.[5][15] The sample is then separated by HPLC and the eluent is introduced into an electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF).[5][20]
-
The resulting mass spectrum is deconvoluted to determine the masses of the different DAR species.[5][20]
3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):
-
This method separates the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.[5][]
References
- 1. purepeg.com [purepeg.com]
- 2. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
An In-depth Technical Guide to NHS Ester and Azide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and applications of N-Hydroxysuccinimide (NHS) esters and azides, two cornerstone functional groups in modern bioconjugation and drug development. This document details their chemical properties, reaction mechanisms, and provides quantitative data and experimental protocols to enable their effective use in research and development settings.
Core Principles of NHS Ester and Azide (B81097) Chemistry
N-Hydroxysuccinimide (NHS) esters and azides are pivotal reagents in the covalent modification of biomolecules.[1] Their utility stems from their high reactivity and selectivity under biocompatible conditions.[]
NHS Esters: These are activated esters that readily react with primary and secondary amines to form stable amide bonds.[3] This reactivity is widely exploited for labeling proteins, peptides, and other biomolecules containing lysine (B10760008) residues or an N-terminal amine group.[4][5] The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.[6]
Azides: The azide functional group is remarkably stable and bioorthogonal, meaning it does not readily react with most functional groups found in biological systems.[7][8] Its primary reactivity is with alkynes in what is known as the Huisgen 1,3-dipolar cycloaddition, which forms a stable triazole ring.[9] This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[10][] This "click chemistry" is a cornerstone of modern bioconjugation due to its high efficiency and specificity.[12][13]
The orthogonality of NHS ester and azide chemistries allows for sequential or simultaneous labeling of different sites on a biomolecule. For instance, an NHS ester can be used to attach a molecule to amine groups, while an azide on the same molecule can be used for subsequent modification via click chemistry.[1]
Quantitative Data on Reactivity and Stability
The efficiency of conjugation reactions involving NHS esters and azides is influenced by several factors, including pH, temperature, and the specific reactants involved.
NHS Ester Hydrolysis and Reactivity
A critical factor in the use of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the desired amine coupling reaction.[14][15] The rate of hydrolysis is highly dependent on pH.[16]
Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 125 minutes |
| [14][15][17][18] |
The optimal pH for NHS ester coupling is a compromise between maximizing the concentration of the reactive, deprotonated amine and minimizing the rate of ester hydrolysis, typically falling in the range of 7.2 to 8.5.[14][16]
Table 2: Comparison of Amidation and Hydrolysis Rates for Porphyrin-NHS Esters
| Porphyrin-NHS Ester | pH | Amidation Half-life (min) | Hydrolysis Half-life (min) | Amide Yield (%) |
| P3-NHS | 8.0 | 80 | 210 | 80-85 |
| P3-NHS | 8.5 | 20 | 180 | 80-85 |
| P3-NHS | 9.0 | 10 | 125 | 80-85 |
| P4-NHS | 8.0 | 25 | 190 | 87-92 |
| P4-NHS | 8.5 | 10 | 130 | 87-92 |
| P4-NHS | 9.0 | 5 | 110 | 87-92 |
| [18] |
Azide-Alkyne Cycloaddition Kinetics
The kinetics of azide-alkyne cycloaddition reactions are a key advantage of this chemistry. The copper-catalyzed reaction exhibits a significant rate acceleration compared to the uncatalyzed thermal reaction.[19]
Table 3: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) |
| Staudinger Ligation | Azide + Triphenylphosphine | ~0.002 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + various cyclooctynes | 0.2 - 1.0 |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne with Cu(I) | >100 |
| [8][20] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of NHS ester and azide chemistries. The following are generalized protocols for common bioconjugation reactions.
Protocol for NHS Ester Coupling to a Protein
This protocol describes the general procedure for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein solution (in a non-amine containing buffer, e.g., PBS, pH 7.2-8.5)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris are not compatible as they compete for reaction.[14]
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[4]
-
Reaction: Add a 5-20 fold molar excess of the NHS ester stock solution to the protein solution. The reaction can be incubated for 30 minutes to 2 hours at room temperature or overnight at 4°C.[14][21]
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[14][22]
-
Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.[6]
-
Characterization: Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the steps for a typical CuAAC reaction to conjugate an azide-containing molecule to an alkyne-containing molecule.[23]
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[24]
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water or DMSO/water)[24][25]
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the azide and alkyne-functionalized molecules in the reaction buffer to the desired concentrations.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the ligand solution. For example, mix 1 part 20 mM CuSO₄ with 2.5 parts 50 mM THPTA.[25]
-
Initiate Reaction: Add the azide and alkyne solutions to a reaction tube. Then, add the catalyst premix. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration would be 0.1-1 mM Cu(II), 0.5-5 mM ligand, and 1-5 mM sodium ascorbate.[25]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[23]
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.[26]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general method for the catalyst-free conjugation of an azide to a strained alkyne (e.g., DBCO).[27]
Materials:
-
Azide-functionalized molecule
-
Strained alkyne (e.g., DBCO)-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the azide and strained alkyne-functionalized molecules in the reaction buffer.
-
Reaction: Mix the azide and strained alkyne solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary significantly depending on the specific strained alkyne used.[27]
-
Purification: Purify the resulting conjugate using a suitable method like size-exclusion chromatography or dialysis to remove any unreacted starting materials.[28]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate key reaction mechanisms and experimental workflows.
Applications in Drug Development and Research
The robust and versatile nature of NHS ester and azide chemistries has led to their widespread adoption in various stages of drug development and fundamental research.
-
Antibody-Drug Conjugates (ADCs): NHS esters are commonly used to attach cytotoxic drugs to lysine residues on antibodies.[23] Furthermore, the introduction of azides onto antibodies allows for site-specific drug conjugation via click chemistry, leading to more homogeneous and potent ADCs.
-
Peptide and Protein Labeling: Fluorescent dyes, biotin, and other reporter molecules functionalized with NHS esters are routinely used to label proteins and peptides for various assays, including immunoassays, fluorescence microscopy, and flow cytometry.[][5]
-
Surface Functionalization: NHS esters and azides are employed to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and diagnostic devices.[5]
-
Drug Discovery: Click chemistry, particularly CuAAC, is a powerful tool in drug discovery for the rapid synthesis of compound libraries and for identifying drug targets through activity-based protein profiling.[13][29]
-
Materials Science: Azide-containing polymers are being explored for their potential in drug delivery systems and as sensors.[30]
References
- 1. NHS-C3-Azide [baseclick.eu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioclone.net [bioclone.net]
- 13. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 19. Click Chemistry [organic-chemistry.org]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 21. neb.com [neb.com]
- 22. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 23. axispharm.com [axispharm.com]
- 24. broadpharm.com [broadpharm.com]
- 25. jenabioscience.com [jenabioscience.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chemneo.com [chemneo.com]
An In-Depth Technical Guide to Azido-PEG16-NHS Ester in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG16-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation. Its unique architecture, featuring a reactive N-Hydroxysuccinimide (NHS) ester at one end and an azide (B81097) group at the other, connected by a 16-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent modification and linking of biomolecules. This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing this compound in your research.
The NHS ester moiety allows for the efficient and specific labeling of primary amines, commonly found in proteins and other biomolecules, forming stable amide bonds. Simultaneously, the azide group serves as a handle for bioorthogonal "click chemistry," enabling highly efficient and specific ligation to molecules bearing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). The hydrophilic PEG16 linker not only enhances the aqueous solubility of the crosslinker and its conjugates but also provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.
This technical guide will delve into the chemical properties, key applications, and detailed experimental protocols associated with this compound, providing you with the necessary information to effectively incorporate this versatile reagent into your bioconjugation strategies.
Chemical Properties and Reaction Mechanisms
This compound is characterized by its two primary reactive functionalities, each with a distinct reaction mechanism that allows for a two-step sequential or orthogonal conjugation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~917.0 g/mol | |
| Purity | > 90% | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | -20°C, desiccated |
N-Hydroxysuccinimide (NHS) Ester Reactivity
The NHS ester is an amine-reactive functional group that reacts with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is highly efficient in aqueous solutions at a slightly basic pH (typically 7.2-8.5). At this pH, the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a leaving group.
A critical consideration for NHS ester reactions is its susceptibility to hydrolysis in aqueous environments. The rate of hydrolysis increases with pH. Therefore, it is crucial to perform the conjugation reaction promptly after preparing the reagent solution and to use an appropriate buffer system free of primary amines (e.g., Tris-based buffers) that could compete with the intended reaction.
Table 2: Typical Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Reference |
| pH | 7.2 - 8.5 | |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice | |
| Molar Excess of Reagent | 20-fold molar excess for antibodies | |
| Quenching Reagent | Tris or glycine (B1666218) buffer |
Azide Group and Click Chemistry
The azide group (-N3) is a bioorthogonal functional group, meaning it is chemically inert to most biological molecules, thus allowing for highly specific reactions in complex biological environments. It is most commonly employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is highly efficient and proceeds under mild conditions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide in the absence of a metal catalyst.
Table 3: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | |
| Catalyst | Copper(I) | None | |
| Reaction Rate | Very Fast | Fast | |
| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible | |
| Typical Yield | Very High (>95%) | Very High (>95%) |
Core Applications in Bioconjugation
The dual functionality of this compound makes it a versatile tool for a wide range of bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can be used to attach cytotoxic drugs to antibodies. The NHS ester reacts with lysine residues on the antibody, introducing an azide-functionalized PEG linker. A cytotoxic drug modified with an alkyne or strained cyclooctyne can then be "clicked" onto the azide-modified antibody. The PEG linker enhances the solubility and stability of the ADC.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound is an ideal linker for synthesizing PROTACs. For instance, the NHS ester can be reacted with a ligand for the target protein, and the azide can then be used to attach a ligand for the E3 ligase via click chemistry. The PEG16 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Cell Surface Engineering and Labeling
This compound can be used to modify the surface of living cells for various applications, including cell tracking and targeted therapy. The NHS ester can react with primary amines on cell surface proteins. The introduced azide groups can then be targeted with probes or therapeutic agents functionalized with alkynes or cyclooctynes.
Nanoparticle Functionalization
The surface of nanoparticles can be functionalized with this compound to improve their biocompatibility and to attach targeting ligands or therapeutic payloads. The NHS ester can react with amine groups on the nanoparticle surface, and the azide group can be used for subsequent conjugation via click chemistry. The PEG linker helps to prevent non-specific protein adsorption and prolongs the circulation time of the nanoparticles.
Experimental Protocols
The following are detailed protocols for the key experimental procedures involving this compound.
Protocol 1: Labeling of a Protein with this compound
This protocol describes the general procedure for labeling a protein with primary amines using this compound.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (with an appropriate molecular weight cutoff for the protein)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess for an antibody).
-
Add the calculated volume of the this compound solution to the protein solution.
-
Mix gently and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA assay). The degree of labeling can be determined using mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for a CuAAC reaction to conjugate an azide-functionalized biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule (in a suitable buffer)
-
Alkyne-containing molecule (e.g., a fluorescent probe or drug)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 200 mM in water or DMSO)
Procedure:
-
Preparation of Reaction Mixture:
-
In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).
-
-
Catalyst Preparation:
-
In a separate tube, pre-mix the CuSO4 solution and the chelating ligand solution (e.g.,
-
A Technical Guide to the Role of PEG16 Spacers in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of PEGylation in Bioconjugation
In the realms of biotechnology and pharmaceutical sciences, the modification of proteins and peptides to enhance their therapeutic properties is a paramount objective. One of the most successful strategies to emerge is "PEGylation," the covalent attachment of polyethylene (B3416737) glycol (PEG) polymer chains to a biomolecule.[1][2][3] This process significantly improves the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins.[3][4]
At the heart of this technology are PEG linkers, or spacers, which serve as flexible, hydrophilic bridges connecting biomolecules to other entities like drugs, imaging agents, or surfaces.[5][6] Among the various available lengths, discrete-length PEG spacers, such as PEG16, offer precise control over the final conjugate's properties. A PEG16 spacer is a monodisperse compound composed of 16 repeating ethylene (B1197577) glycol units, providing a defined length and molecular weight, which is critical for reproducible and optimized bioconjugate design.[7]
This technical guide delves into the core functionalities of the PEG16 spacer in protein modification, offering insights into its properties, quantitative effects, and applications, supported by experimental frameworks and logical diagrams.
Core Properties and Advantages of PEG16 Spacers
PEG16 spacers are prized for a unique combination of physicochemical properties that address many challenges in drug development.[8]
Key Properties:
-
Hydrophilicity: The polyether backbone of PEG is inherently hydrophilic, capable of coordinating with 2-3 water molecules per ethylene glycol unit.[2] This property is crucial for solubilizing hydrophobic drugs or proteins.[5][6][9]
-
Biocompatibility: PEG is non-toxic, non-immunogenic, and has been approved by the FDA for use in pharmaceuticals, minimizing the risk of adverse immune responses to the conjugated molecule.[2][10][11]
-
Flexibility and Defined Length: As a flexible polymer chain, a PEG16 spacer provides optimal spatial separation between the protein and its conjugate partner, which can reduce steric hindrance and help preserve the protein's biological activity.[5][8] Its discrete length ensures batch-to-batch consistency, a significant advantage over polydisperse PEG mixtures.[12][13]
-
"Stealth" Effect: The hydrated PEG chain creates a large hydrodynamic volume, effectively "shielding" the protein from proteolytic enzymes and the immune system.[2][14] This masking effect reduces immunogenicity and slows renal clearance, thereby extending the molecule's circulation half-life.[2][5][6][11]
The primary advantages conferred by these properties are summarized below:
| Advantage | Mechanism / Rationale | Reference(s) |
| Improved Solubility | The hydrophilic nature of the PEG chain increases the overall solubility of hydrophobic proteins or conjugated small molecules in aqueous solutions. | [5][6][9] |
| Enhanced Stability | Protects the protein from enzymatic degradation and can prevent aggregation by masking hydrophobic patches on the protein surface. | [1][5][6][8] |
| Reduced Immunogenicity | The flexible PEG chain masks immunogenic epitopes on the protein surface, reducing recognition by the immune system. | [2][5][6][11] |
| Prolonged Circulation Half-Life | The increased hydrodynamic size of the conjugate reduces renal filtration and clearance from the body. | [6][8][11] |
| Improved Pharmacokinetics | Leads to increased plasma concentration and a greater area under the curve (AUC), allowing for less frequent dosing. | [11][15] |
| Precise Spatial Control | The defined length of the PEG16 spacer allows for precise control over the distance between the conjugated molecules, minimizing steric hindrance. | [5][8] |
Key Applications in Drug Development
The versatile properties of PEG16 spacers make them integral to several advanced therapeutic platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody. The linker's properties are critical for the ADC's success. Hydrophobic payloads can cause ADCs to aggregate and be cleared rapidly from circulation.[8][11] Incorporating a hydrophilic PEG16 spacer helps to:
-
Mitigate Aggregation: The PEG chain's hydrophilicity counteracts the hydrophobicity of the drug, improving the overall solubility and stability of the ADC.[8][11]
-
Enable Higher Drug-to-Antibody Ratios (DAR): By improving solubility, PEG linkers allow for the attachment of more drug molecules per antibody (a higher DAR) without causing aggregation, potentially leading to a more potent therapeutic.[11][15]
-
Improve Pharmacokinetics: The PEG spacer contributes to a longer half-life and better biodistribution of the ADC.[11][15]
PEGylated Proteins and Peptides
The foundational application of PEGylation is to improve the therapeutic value of proteins and peptides.[3][16] By conjugating a PEG16 spacer, developers can:
-
Extend Half-Life: Reduces the need for frequent injections, improving patient compliance. For example, PEGylated interferon alfa-2a (Pegasys) has a much longer elimination half-life (77 hours) compared to its native form (9 hours), allowing for once-a-week dosing.[17]
-
Increase Stability: Protects sensitive proteins from degradation in the body.[1]
-
Enhance Solubility: Improves the formulation of proteins that are otherwise difficult to dissolve.[1]
PROTACs and Other Bioconjugates
In emerging modalities like Proteolysis Targeting Chimeras (PROTACs), linkers are essential for connecting a target-binding ligand to an E3 ligase-binding ligand. PEG spacers are increasingly used in PROTAC design to enhance solubility and provide the optimal, flexible distance required for inducing protein degradation.[]
Quantitative Data on the Effects of PEG Spacers
The impact of PEGylation is quantifiable and often dramatic. While data for the specific PEG16 length is often part of broader studies on PEG length, the general trends provide a clear picture of its effects.
Table 1: Illustrative Effects of PEG Spacers on Pharmacokinetic Properties
| Parameter | Native Molecule | PEGylated Molecule | Fold Improvement (Approx.) | Reference |
| Elimination Half-Life (t½) | Interferon-α2a: 9 hours | 40 kDa PEG-Interferon-α2a: 77 hours | 8.5x | [17] |
| Elimination Half-Life (t½) | Affibody-MMAE Conjugate: 19.6 min | 4 kDa PEG-Affibody-MMAE: Significantly improved | Not specified | [19] |
| Renal Uptake | [⁶⁸Ga]Ga-Flu-1 (PSMA Inhibitor) | [⁶⁸Ga]Ga-PP8-WD (PEG8 version) | 5x less uptake at 30 min | [20] |
| Solubility (LogD value) | [⁶⁸Ga]Ga-Flu-1: -2.64 | [⁶⁸Ga]Ga-PP8-WD (PEG8 version): -4.23 | More Hydrophilic | [20] |
Table 2: Impact of PEG Spacer Length on Receptor Binding Affinity (IC₅₀)
This study on bombesin (B8815690) analogs shows that while PEGylation is beneficial, the precise length can subtly influence binding, highlighting the need for optimization.
| Compound (Bombesin Analog) | PEG Spacer Length | IC₅₀ (nM) | Reference |
| natGa-NOTA-PEG₂-RM26 | 2 units | 3.1 ± 0.2 | [21] |
| natGa-NOTA-PEG₃-RM26 | 3 units | 3.9 ± 0.3 | [21] |
| natGa-NOTA-PEG₄-RM26 | 4 units | 5.4 ± 0.4 | [21] |
| natGa-NOTA-PEG₆-RM26 | 6 units | 5.8 ± 0.3 | [21] |
Diagrams and Visualizations
Logical Flow: Benefits of PEG16 Spacers
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. PEG16, 28821-35-4 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 14. lifetein.com [lifetein.com]
- 15. adcreview.com [adcreview.com]
- 16. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG16-NHS Ester: A Comprehensive Technical Guide to Advanced Bioconjugation and Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and therapeutic development, precision and efficiency are paramount. Azido-PEG16-NHS ester has emerged as a critical tool, offering a versatile platform for the covalent modification of biomolecules and the construction of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This heterobifunctional linker combines a primary amine-reactive N-hydroxysuccinimide (NHS) ester with a bioorthogonal azide (B81097) group, connected by a 16-unit polyethylene (B3416737) glycol (PEG) spacer. This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of this compound, with a focus on its utility in click chemistry for advanced drug development.
Core Concepts and Physicochemical Properties
This compound is a powerful crosslinker designed for a two-step sequential conjugation strategy. The NHS ester facilitates the initial covalent attachment to primary amines on proteins or other biomolecules, while the azide group serves as a handle for subsequent bioorthogonal ligation via click chemistry.
Physicochemical and Reactivity Data
The following tables summarize the key physical, chemical, and reactivity data for this compound and its reactive moieties.
| Property | Value |
| Chemical Name | Azido-polyethylene glycol-N-hydroxysuccinimidyl ester |
| PEG Chain Length | 16 ethylene (B1197577) glycol units |
| Molecular Formula | C39H72N4O20 |
| Molecular Weight | 917.0 g/mol |
| Purity | >90% (Note: NHS esters can degrade over time due to instability)[1] |
| Appearance | Colorless to light yellow liquid/oil |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform[2] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[3][4][5] When dissolved in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
Table 1: Physical and Chemical Properties of this compound.
NHS Ester Reactivity and Stability
The reactivity of the NHS ester is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state for the reaction to proceed efficiently. However, the NHS ester is also susceptible to hydrolysis, which increases with pH.
| pH | NHS Ester Half-life (at 4°C) | Amine Reactivity |
| 7.0 | 4-5 hours | Moderate |
| 8.0 | 1 hour | High |
| 8.6 | 10 minutes | Very High |
| > 9.0 | Minutes | Very High |
Table 2: pH-Dependent Stability and Reactivity of NHS Esters.
Impact of PEG Linker Length on PROTAC Efficacy
In the context of PROTACs, the length of the PEG linker is a critical determinant of the efficacy of the resulting degrader. The linker bridges the target protein and the E3 ligase, and its length and flexibility are crucial for the formation of a stable and productive ternary complex.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) |
| PI3K | PEG-based | 42.23 - 227.4 | ~71-88 |
| mTOR | PEG-based | 45.4 | ~75 |
Table 3: Influence of PEG Linker on PROTAC Potency against PI3K/mTOR Pathway Proteins.[6][7]
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.
Protein Labeling with this compound
This protocol describes the covalent attachment of the azide-PEG linker to a protein via its primary amines.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, spin desalting columns)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts using dialysis or a spin desalting column.
-
Storage: Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click chemistry reaction between the azide-labeled protein and an alkyne-containing molecule.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in the reaction buffer.
-
Catalyst Preparation: Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water). Prepare a premix of CuSO4 and the copper ligand.
-
Click Reaction: Add the CuSO4/ligand premix to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between the azide-labeled protein and a cyclooctyne-containing molecule (e.g., DBCO).
Materials:
-
Azide-labeled protein
-
DBCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the azide-labeled protein and the DBCO-functionalized molecule in the reaction buffer. A 5- to 20-fold molar excess of the DBCO reagent is typically used.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove the unreacted DBCO reagent.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the application of this compound.
Caption: A typical experimental workflow for bioconjugation using this compound.
Caption: The mechanism of action for a PROTAC utilizing a PEG linker.
Caption: PROTAC-mediated degradation of PI3K and mTOR disrupts the signaling pathway.[6][7][8]
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its bifunctional nature, combined with the biocompatibility and solubility-enhancing properties of the PEG spacer, enables a wide range of applications, from the precise labeling of biomolecules to the construction of sophisticated therapeutic modalities like PROTACs. The ability to perform click chemistry under mild, bioorthogonal conditions opens up new avenues for creating novel conjugates with tailored properties. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research, accelerating the development of next-generation therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Stability of Azido-PEG16-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bioconjugation landscape relies heavily on the precision and reliability of its molecular tools. Among these, Azido-PEG16-NHS ester stands out as a versatile heterobifunctional linker, critical in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. However, the efficacy of this reagent is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the storage and stability guidelines for this compound, offering quantitative data, detailed experimental protocols, and visual workflows to ensure its optimal performance in research and development.
Core Principles of this compound Stability
This compound's structure, featuring a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, dictates its reactivity and, consequently, its stability profile. The primary pathway of degradation for the NHS ester moiety is hydrolysis, a reaction that cleaves the ester bond, rendering the molecule incapable of reacting with its target primary amines. This process is significantly influenced by environmental factors such as moisture, pH, and temperature. The azide group, in contrast, is generally stable under typical storage and handling conditions.
Recommended Storage and Handling
To maintain the integrity and reactivity of this compound, adherence to stringent storage and handling protocols is paramount.
Solid Form:
-
Temperature: Long-term storage at -20°C is recommended.[1][2][3] For extended periods, storage at -80°C can further preserve stability.[2]
-
Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.
-
Dessication: Store in a tightly sealed container with a desiccant to absorb any residual moisture.[4][5][6]
-
Light: Protect from light to prevent potential photodegradation.
In Solution:
-
Solvent Choice: For reconstitution, use only anhydrous, amine-free organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5][6] The presence of even trace amounts of water can initiate hydrolysis.
-
Stock Solutions: Prepare stock solutions immediately before use.[4][5][6] If short-term storage is necessary, aliquot the solution into small, single-use volumes and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Due to rapid hydrolysis, it is strongly advised not to prepare stock solutions of this compound in aqueous buffers.
Quantitative Stability Data
The stability of the NHS ester is highly dependent on the pH of the environment. The following table summarizes the half-life of NHS esters in aqueous solutions at various pH levels. This data underscores the critical need to avoid aqueous environments and to control the pH during conjugation reactions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 4 | ~4-5 hours |
| 8.0 | 25 | ~1 hour |
| 8.5 | 25 | ~30 minutes |
| 9.0 | 4 | ~10 minutes |
Note: This data is generalized for NHS esters and serves as a crucial guideline. The exact half-life of this compound may vary.
Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which results in the formation of the corresponding carboxylic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the linker inactive for conjugation to primary amines.
Experimental Protocols
To ensure the quality and reactivity of this compound, particularly for critical applications, performing a stability study is recommended. The following is a detailed protocol for a comprehensive stability assessment.
Objective: To determine the stability of this compound under various storage conditions (temperature, humidity, and in different solvents) over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Anhydrous DMF
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature and humidity-controlled chambers
-
Inert gas (Argon or Nitrogen)
-
Sealed vials
Workflow for a Comprehensive Stability Study:
Procedure:
-
Sample Preparation:
-
Accurately weigh this compound into separate vials for each condition and time point.
-
For solid-state stability, store the vials as is.
-
For in-solution stability, dissolve the compound in anhydrous DMSO and anhydrous DMF to a final concentration of 10 mg/mL.
-
Purge the headspace of each vial with an inert gas and seal tightly.
-
-
Storage Conditions (Stress Conditions):
-
Place the vials in temperature and humidity-controlled chambers according to the experimental design. Suggested conditions:
-
-20°C (recommended storage)
-
4°C (refrigerated)
-
25°C / 60% Relative Humidity (RH) (room temperature)
-
40°C / 75% RH (accelerated stability)
-
-
-
Time Points:
-
Pull samples for analysis at predetermined time points. Suggested time points:
-
Initial (T=0)
-
1, 2, 4 weeks
-
2, 3, 6, 12 months
-
-
-
HPLC Analysis:
-
Sample Preparation for HPLC:
-
For solid samples, dissolve in a known volume of anhydrous DMSO or DMF.
-
Dilute all samples to a final concentration of 1 mg/mL with the mobile phase A.
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm (to detect the NHS ester) and 214 nm (for the PEG backbone).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the T=0 sample.
-
Monitor for the appearance of new peaks, which may correspond to degradation products. The primary degradation product will be the hydrolyzed carboxylic acid.
-
Calculate the percentage of the remaining intact compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
-
Conclusion
The stability of this compound is a critical factor that directly impacts the success of bioconjugation strategies in drug development and research. By adhering to the stringent storage and handling guidelines outlined in this technical guide, researchers can minimize degradation and ensure the optimal reactivity of this versatile linker. The provided quantitative data on hydrolysis rates and the detailed experimental protocol for a comprehensive stability study offer a robust framework for quality control and a deeper understanding of the molecule's behavior under various conditions. Ultimately, a thorough understanding and control of the stability of this compound are essential for the reproducible and successful development of next-generation bioconjugates.
References
- 1. Azido-PEG-NHS ester, MW 5,000 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
In-Depth Technical Guide to Azido-PEG16-NHS Ester: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG16-NHS ester, a heterobifunctional linker critical in the advancement of targeted protein degradation and bioconjugation strategies. This document details its physicochemical properties, outlines its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols and conceptual diagrams to facilitate its use in research and development.
Core Properties of this compound
This compound is a valuable tool in chemical biology and drug discovery, featuring two distinct reactive moieties separated by a 16-unit polyethylene (B3416737) glycol (PEG) spacer. The azide (B81097) group allows for bio-orthogonal "click chemistry" reactions, while the N-hydroxysuccinimide (NHS) ester enables covalent linkage to primary amines.
| Property | Value |
| Molecular Weight | 917.0 g/mol |
| Chemical Formula | C39H72N4O20[1][2] |
| Purity | Typically >90% |
| Appearance | White solid or oil |
| Solubility | Soluble in DMSO, DMF |
| Storage | -20°C, protect from light and moisture |
Application in PROTAC Synthesis
The primary application of this compound is as a flexible linker in the construction of PROTACs. PROTACs are chimeric molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
A PROTAC molecule consists of three key components:
-
A ligand for the target protein of interest (POI).
-
A ligand for an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound serves as this crucial linker. The NHS ester functionality is used to react with a primary amine on either the POI ligand or the E3 ligase ligand, forming a stable amide bond. The azide group on the other end of the PEG chain is then available to be conjugated to the second ligand, typically through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using this compound. These protocols are intended as a guide and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Two-Step Synthesis of a PROTAC
This protocol outlines a two-step process where the this compound is first conjugated to an amine-containing POI ligand, followed by a "click" reaction with an alkyne-modified E3 ligase ligand.
Step 1: Conjugation of this compound to the POI Ligand
-
Dissolve the amine-containing POI ligand in an appropriate anhydrous solvent (e.g., DMF or DMSO) to a final concentration of 10-20 mM.
-
Add 1.5 equivalents of a non-nucleophilic base , such as diisopropylethylamine (DIPEA), to the solution to deprotonate the primary amine.
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 50 mM.
-
Add 1.2 equivalents of the this compound solution to the POI ligand solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting azide-functionalized POI ligand using an appropriate chromatographic technique, such as reversed-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Step 2: "Click" Chemistry Conjugation to the E3 Ligase Ligand
-
Dissolve the purified azide-functionalized POI ligand and 1.1 equivalents of the alkyne-modified E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Prepare the catalyst solution. For a CuAAC reaction, this typically involves a copper(II) sulfate (B86663) solution and a reducing agent like sodium ascorbate.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the PROTAC molecule by LC-MS.
-
Once the reaction is complete, purify the PROTAC using reversed-phase HPLC.
-
Characterize the final PROTAC product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Visualizing the PROTAC Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key conceptual frameworks for PROTAC synthesis and its biological mechanism.
Caption: Workflow for the two-step synthesis of a PROTAC molecule.
Caption: The PROTAC-mediated protein degradation pathway.
References
A Technical Guide to Azido-PEG16-NHS Ester: Sourcing and Application for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Azido-PEG16-NHS ester, a versatile heterobifunctional linker crucial for bioconjugation and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines commercial suppliers, key product specifications, and detailed experimental protocols for its application.
Introduction to this compound
This compound is a chemical reagent that features a 16-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces steric hindrance. One end of the molecule is an azide (B81097) group, which is a bio-orthogonal handle that can specifically react with alkyne- or cyclooctyne-containing molecules via "click chemistry".[1][2] The other end is an N-hydroxysuccinimide (NHS) ester, a reactive group that facilitates the covalent attachment to primary amines on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus.[2] This dual functionality makes it an invaluable tool for linking different molecules together in a controlled and efficient manner.[3]
Commercial Suppliers and Product Specifications
A variety of commercial suppliers offer this compound. The following table summarizes the product specifications from several prominent vendors to aid in the selection of the most suitable product for your research needs.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Unit Sizes Available |
| Precise PEG | AG-1137 | > 90% | 917.0 | 2553413-74-2 | Custom |
| MedChemExpress | HY-140761 | > 98% | 917.0 | 1108750-59-9 | 100 mg, 500 mg, 1 g |
| CD Bioparticles | CDPB-041198 | > 96% | 917.0 | 1108750-59-9 | 100 mg, 500 mg, 1 g |
| BroadPharm | BP-23541 | > 96% | Not Specified | 1108750-59-9 | 100 mg, 500 mg, 1 g |
Note: Purity levels, especially for NHS esters, can degrade over time due to instability. It is recommended to consult the supplier for the most current certificate of analysis.[4]
Key Applications
The unique properties of this compound make it suitable for a range of applications in biomedical research and drug development.
Bioconjugation and "Click Chemistry"
The azide group on the linker allows for its participation in highly efficient and specific "click chemistry" reactions.[2] This includes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5] These reactions are bio-orthogonal, meaning they do not interfere with native biological processes, making them ideal for labeling and modifying biomolecules in complex biological systems.[6]
PROTAC Synthesis
This compound is a commonly used linker in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is critical for efficient protein degradation.[9]
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.[10] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.[10][11]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[10][11] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer.[10]
-
Storage: Store the labeled protein under conditions that are optimal for the unlabeled protein.
Conceptual Workflow for PROTAC Synthesis using this compound
This section provides a high-level workflow for the synthesis of a PROTAC. The specific chemical steps will depend on the structures of the target protein ligand and the E3 ligase ligand.
-
Functionalization of Ligands: One ligand (either for the target protein or the E3 ligase) should be functionalized with a primary amine, while the other should contain an alkyne group.
-
Conjugation of Amine-Containing Ligand: React the amine-containing ligand with this compound following a similar protocol to the protein labeling described above to attach the azido-PEG linker.
-
Purification: Purify the resulting azide-functionalized ligand to remove any unreacted starting materials.
-
Click Chemistry Reaction: Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction to conjugate the azide-functionalized ligand with the alkyne-functionalized ligand.
-
Final Purification: Purify the final PROTAC molecule using appropriate chromatographic techniques.
Visualizing Experimental Workflows
Bioconjugation Workflow
The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent conjugation via click chemistry.
Caption: Workflow for bioconjugation using this compound and click chemistry.
PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action for a PROTAC molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG16-NHS Ester
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG16-NHS ester, a heterobifunctional crosslinker crucial for bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.
Introduction
This compound is a valuable chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for "click" chemistry, and an N-hydroxysuccinimide (NHS) ester for facile reaction with primary amines. The PEG spacer enhances solubility and reduces immunogenicity of the conjugated molecule. The azide and NHS ester functionalities allow for sequential and specific conjugation to different molecules, making it an ideal linker for creating complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[1][2][3]
Key Features:
-
Amine-Reactive NHS Ester: Efficiently reacts with primary amines on proteins, peptides, or other molecules at physiological to slightly basic pH (7-9) to form stable amide bonds.[4][5][6]
-
Azide Group: Enables covalent linkage with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with cyclooctyne-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC).[1]
-
PEG16 Spacer: A hydrophilic chain of 16 ethylene (B1197577) glycol units that improves the solubility and pharmacokinetic profile of the resulting conjugate.[2]
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with a commercially available PEG diol. The overall workflow involves the selective functionalization of the PEG chain to introduce the azide and carboxyl termini, followed by the activation of the carboxyl group to an NHS ester.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
The following protocols are synthesized from established chemical principles and methodologies reported in the literature for similar compounds.[7][8][9][10][11][12] Researchers should adapt these protocols based on their specific laboratory conditions and available starting materials.
This protocol outlines the conversion of a commercially available HO-PEG16-COOH to its azido (B1232118) derivative.
-
Mesylation of HO-PEG16-COOH:
-
Dissolve HO-PEG16-COOH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (TEA) (2-3 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.5-2 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with cold, dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain MsO-PEG16-COOH.
-
-
Azide Substitution:
-
Dissolve the crude MsO-PEG16-COOH in dimethylformamide (DMF).
-
Add sodium azide (NaN3) (5-10 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.[13]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Azido-PEG16-COOH by column chromatography on silica (B1680970) gel.
-
This protocol describes the activation of the carboxylic acid to an NHS ester.
-
NHS Ester Formation:
-
Dissolve Azido-PEG16-COOH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1-1.5 equivalents) in anhydrous DCM or DMF.[10][12]
-
Cool the solution to 0 °C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1-1.5 equivalents) to the solution.[10]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Purification:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Concentrate the filtrate under reduced pressure.
-
If the product is solid, it can be purified by recrystallization. Otherwise, purify by column chromatography on silica gel.
-
The final product, this compound, is moisture-sensitive and should be stored under an inert atmosphere at -20°C with a desiccant.[5][14][15]
-
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C39H72N4O20 | [16] |
| Molecular Weight | 917.00 g/mol | [16][17] |
| CAS Number | 2553413-74-2 | [16] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO (≥ 125 mg/mL), DMF, DCM | [17] |
Table 2: Quality Control Specifications
| Parameter | Specification | Reference |
| Purity (by NMR/LC-MS) | > 90% | [16] |
| Purity (by HPLC) | ≥ 95% (initially) | [16][18] |
| Identity (by ¹H NMR) | Conforms to structure | [18] |
| Storage Conditions | -20°C, under inert gas, with desiccant | [5][14][15][18] |
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the presence of the azide, PEG, and NHS ester functional groups and to verify the overall structure.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the final product.[8][19][20]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Application: Bioconjugation Workflow
The primary application of this compound is in bioconjugation. The following diagram illustrates a typical workflow for labeling a protein with this linker.
Caption: Workflow for protein labeling using this compound.
Protocol for Protein Labeling:
-
Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a pH between 7.4 and 9.0.[5][14][15] If necessary, perform a buffer exchange using dialysis or desalting columns.[21]
-
Reaction: Dissolve the this compound in anhydrous DMSO or DMF immediately before use to prepare a stock solution (e.g., 10 mM).[5][14][15] Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[21]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[5][14][15]
-
Purification: Remove the excess, unreacted linker by dialysis or gel filtration to obtain the purified azido-labeled protein.[5][14][15]
Conclusion
The synthesis and purification of this compound require a systematic approach involving multiple chemical transformations and purification steps. Careful execution of the experimental protocols and rigorous characterization are essential to obtain a high-purity product suitable for demanding bioconjugation applications. This guide provides a foundational framework for researchers to successfully synthesize and utilize this versatile crosslinker in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. biorbyt.com [biorbyt.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. precisepeg.com [precisepeg.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 13. ijrpr.com [ijrpr.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. precisepeg.com [precisepeg.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]
- 19. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide on the Use of Azido-PEG16-NHS Ester in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional protein inhibition to induce targeted protein degradation.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4] A PROTAC molecule is composed of three distinct components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][5][6] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3][7]
The linker is far more than an inert spacer; it is a critical determinant of the PROTAC's efficacy.[7][8] Its length, composition, rigidity, and attachment points significantly influence the stability of the ternary complex, as well as the molecule's overall physicochemical properties, including solubility, cell permeability, and pharmacokinetics.[3][8] Among the various linker types, those based on Polyethylene (B3416737) Glycol (PEG) have become integral to modern PROTAC design.[5][7][8]
This guide focuses on a specific, highly versatile PEG-based linker: Azido-PEG16-NHS ester . We will explore its chemical properties, its strategic application in PROTAC synthesis, and provide detailed protocols for its use and the subsequent evaluation of the resulting PROTACs.
Chemical Properties and Strategic Utility of this compound
This compound is a bifunctional linker featuring two key reactive groups at opposite ends of a 16-unit polyethylene glycol chain.
-
N-Hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) under mild basic conditions, forming a stable amide bond. This functionality is typically used for the initial conjugation to either the POI ligand or the E3 ligase ligand, provided one contains an available amine group.
-
Azide (B81097) (N₃) Group: The azide group is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][9] This reaction is highly efficient and specific, allowing for the covalent linkage of the azide-modified intermediate with a second molecule containing a terminal alkyne group, forming a stable triazole ring.[5]
-
PEG16 Chain: The 16-unit PEG spacer imparts crucial properties to the PROTAC molecule.[3] PEG linkers are known to:
-
Enhance Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which is critical for their biological activity and formulation.[1][3][8][]
-
Provide Flexibility: The PEG chain offers significant conformational flexibility, which can help the PROTAC adopt an optimal orientation for the formation of a productive ternary complex.[3][7]
-
Optimize Spacing: The length of the linker is crucial for bridging the POI and the E3 ligase effectively. A 16-unit PEG chain provides substantial length, which can be advantageous for many target-ligase pairs.
-
PROTAC Synthesis and Mechanism of Action
The use of this compound allows for a modular and highly efficient "two-step" or "convergent" synthesis strategy, which is invaluable for building libraries of PROTACs with varied components.
General Synthesis Workflow
The typical workflow involves two main reactions:
-
Amide Bond Formation: An amine-containing ligand (either for the POI or E3 ligase) is reacted with the NHS ester end of this compound.
-
Click Chemistry: The resulting azide-functionalized intermediate is then reacted with the second ligand, which has been pre-functionalized with a terminal alkyne, via CuAAC to form the final PROTAC.
This synthetic strategy is visualized in the workflow diagram below.
PROTAC Mechanism of Action
Once synthesized, the PROTAC enters the cell and acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides.
Case Study: Targeting BRD4 in Cancer
Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal) family of proteins and a key regulator of oncogene expression, making it a prime target in cancer therapy.[11][12] Several successful PROTACs have been developed to target BRD4 for degradation.[13][14] For instance, the well-known BRD4 inhibitor JQ1 can be functionalized with an amine or alkyne to be incorporated into a PROTAC.
BRD4 Signaling Pathway
BRD4 binds to acetylated histones at super-enhancers, recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC. By degrading BRD4, a PROTAC can effectively shut down this signaling axis, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Presentation
The efficacy of a PROTAC is defined by several key quantitative parameters, primarily DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[15][16] The table below presents representative data for BRD4-targeting PROTACs, illustrating how linker composition can affect degradation efficiency.
| PROTAC ID | E3 Ligase | POI Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-771 | VHL | JQ1-analog | PEG/Alkyl | < 5 | > 90 | 22Rv1 (Prostate) |
| MZ1 | VHL | JQ1 | PEG4 | < 100 | > 90 | HeLa (Cervical) |
| dBET1 | CRBN | JQ1 | PEG4 | ~25 | > 95 | SEM (Leukemia) |
| PROTAC 3 | CRBN | HJB97 | PEG/Alkyl | 0.051 | > 90 | RS4;11 (Leukemia)[13][14] |
Note: Data is compiled from literature and serves as a representative example.[6][13][14] Specific values can vary based on experimental conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of a BRD4-targeting PROTAC
This protocol describes the synthesis of a hypothetical BRD4 PROTAC using JQ1-amine and a CRBN ligand alkyne, linked by this compound.
Materials:
-
JQ1-amine derivative
-
Pomalidomide-alkyne derivative (CRBN ligand)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
HPLC-grade water and acetonitrile
Procedure:
Step A: Synthesis of JQ1-PEG16-Azide Intermediate
-
Dissolve JQ1-amine (1.0 eq) in anhydrous DMF.
-
Add Triethylamine (TEA) (2.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the linker solution dropwise to the JQ1-amine solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the product by reverse-phase HPLC to obtain the JQ1-PEG16-Azide intermediate.
Step B: Final PROTAC Synthesis via CuAAC (Click Chemistry)
-
Dissolve the JQ1-PEG16-Azide intermediate (1.0 eq) and Pomalidomide-alkyne (1.2 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (0.3 eq in water).
-
Add a solution of CuSO₄·5H₂O (0.1 eq in water).
-
Stir the reaction vigorously at room temperature for 12-18 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO/water and purify by reverse-phase HPLC to yield the final PROTAC. Characterize by HRMS and NMR.
Protocol 2: Western Blot for BRD4 Degradation
This protocol details how to measure the degradation of BRD4 in cells following treatment with the synthesized PROTAC.
Materials:
-
Human leukemia cell line (e.g., MV4-11)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Synthesized BRD4 PROTAC, dissolved in DMSO
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 1000 nM) for a fixed time period (e.g., 18 hours). Include a DMSO vehicle control. For a mechanistic control, pre-treat cells with MG132 (10 µM) for 1 hour before adding the PROTAC.
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
Strip or cut the membrane and re-probe for the loading control (Vinculin or GAPDH).
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the BRD4 signal to the loading control signal. Calculate the percentage of BRD4 remaining relative to the DMSO control. Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[15]
Conclusion
This compound is a powerful and versatile chemical tool for the construction of PROTACs. Its dual-functionality enables a modular and efficient synthetic approach, while the PEG16 chain confers beneficial physicochemical properties like enhanced solubility and flexibility.[3][8] By providing the necessary length to span the distance between a target protein and an E3 ligase, this linker facilitates the formation of a productive ternary complex, which is the cornerstone of effective protein degradation. A thorough understanding of its application, combined with robust quantitative assays, empowers researchers to rationally design and optimize the next generation of targeted protein degraders.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. PROTAC Design [protocols.io]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lifesensors.com [lifesensors.com]
Methodological & Application
Application Notes: Labeling Proteins with Azido-PEG16-NHS Ester
Introduction
The Azido-PEG16-NHS ester is a bifunctional chemical modification reagent designed for the covalent attachment of an azide (B81097) group to proteins and other biomolecules. This reagent features two key functional components: an N-hydroxysuccinimide (NHS) ester and an azide group, connected by a 16-unit polyethylene (B3416737) glycol (PEG) spacer.
-
NHS Ester: This amine-reactive group forms a stable, covalent amide bond with primary amines (-NH2), such as those found on the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.[1][2][3] The reaction is most efficient in a slightly basic environment (pH 7-9).[2]
-
Azide Group (N3): This functional group serves as a bio-orthogonal handle. It is chemically inert under most biological conditions but can be selectively reacted with a complementary alkyne- or cyclooctyne-containing molecule.[4][5]
-
PEG16 Spacer: The long, hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate, reduces potential steric hindrance, and can minimize aggregation.[5]
This two-step labeling strategy first introduces the azide handle onto the protein. In a subsequent step, this handle can be used for "click chemistry," a set of highly efficient and specific reactions.[5] The most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] This methodology is invaluable for a wide range of applications in research and drug development.
Applications
The introduction of an azide group onto a protein opens up numerous possibilities for downstream functionalization, including:
-
PROTAC Synthesis: Azido-PEG-NHS esters are used as PEG-based linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]
-
Bioconjugation: Covalent attachment of fluorescent dyes, biotin, or other reporter molecules for tracking and detection.[4][7]
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies for targeted cancer therapy.[5]
-
Protein-Protein Interaction Studies: Immobilizing proteins onto surfaces or cross-linking interacting partners.[8]
-
Glycobiology Research: The azide group serves as a key chemical reporter in metabolic engineering and glycan labeling.[9]
Experimental Workflow & Chemical Reaction
The overall process involves preparing the protein and reagent, performing the conjugation reaction, and purifying the final azido-labeled protein, which is then ready for downstream click chemistry applications.
The chemical reaction involves the nucleophilic attack of a primary amine on the protein with the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.
Quantitative Data & Reaction Parameters
Successful labeling depends on several key parameters. The following tables summarize the recommended starting conditions, which may require optimization for your specific protein.
Table 1: Reaction Buffer and pH
| Parameter | Recommended Value | Notes |
|---|---|---|
| Reaction Buffer | Amine-free buffers | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester and must be avoided.[2][3] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, Phosphate-Buffered Saline (PBS) | Ensure the chosen buffer system maintains the target pH.[3][4] |
| Optimal pH | 8.3 - 8.5 | At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases, reducing labeling efficiency.[1][4] |
Table 2: Reagent Concentration and Reaction Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[2][4] |
| Molar Excess of NHS Ester | 8x to 20x | A 20-fold molar excess is typical for antibodies (1-10 mg/mL) to achieve 4-6 labels per molecule.[2] For other proteins, a starting point of 8-10x molar excess is common.[7] This must be optimized. |
| Reaction Temperature | Room Temperature or On Ice | Incubation at room temperature is generally faster.[2][3] |
| Reaction Time | 30 - 60 minutes (RT) or 2 hours (on ice) | Longer incubation times may be needed for less reactive proteins or lower temperatures.[2][3] |
| Organic Solvent | < 10% of final reaction volume | this compound is typically dissolved in DMSO or DMF. High concentrations of organic solvents can denature the protein.[2][3] |
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound.
A. Materials Required
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or 10X PBS, pH 7.2-7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification System: Desalting columns (e.g., Zeba Spin), dialysis cassettes, or a size-exclusion chromatography (SEC) setup.[1][9]
B. Protocol Steps
1. Preparation of Protein Sample
-
Ensure the protein is in an amine-free buffer. If the protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable reaction buffer like PBS.[2][3]
-
This can be achieved by dialysis against the reaction buffer or by using a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
2. Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]
-
The NHS-ester moiety is susceptible to hydrolysis and should be dissolved immediately before use. Do not prepare stock solutions for long-term storage.[2][3]
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[2][3] For example, dissolve ~9.2 mg of this compound (MW: 917.00 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved.
3. Labeling Reaction
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 20x) for your protein solution.
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.[4]
-
Ensure the volume of added DMSO/DMF does not exceed 10% of the total reaction volume.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]
4. Quenching the Reaction (Optional)
-
To stop the labeling reaction, a quenching buffer can be added.
-
Add a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[5]
-
Incubate for an additional 30 minutes at room temperature. This will consume any unreacted NHS ester.
5. Purification of the Labeled Protein
-
Immediately after the incubation, it is critical to remove the unreacted this compound and the NHS byproduct.[1]
-
Select a purification method based on your sample volume and protein size.
-
Desalting Columns: Ideal for rapid removal of small molecules from samples typically smaller than 4 mL.[2][10]
-
Dialysis: Suitable for larger volumes (0.1 mL to 30 mL), but is a slower process.[1][2]
-
Size Exclusion Chromatography (SEC): Provides the best resolution for separating the labeled protein from unreacted reagents and potential aggregates.[1]
-
-
Follow the manufacturer’s instructions for the chosen purification method, using an appropriate buffer for the final azido-labeled protein.
6. Storage
-
Store the purified, azido-labeled protein under the same conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store at -20°C or -80°C, potentially in smaller aliquots to avoid freeze-thaw cycles.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. interchim.fr [interchim.fr]
- 8. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology [mdpi.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for Click Chemistry with Azido-PEG16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Azido-PEG16-NHS ester in click chemistry applications. This bifunctional linker is a powerful tool for the covalent modification and conjugation of biomolecules, nanoparticles, and surfaces. The N-hydroxysuccinimide (NHS) ester facilitates efficient coupling to primary amines, while the terminal azide (B81097) group enables subsequent ligation to alkyne- or cyclooctyne-containing molecules via click chemistry.[1][2][3] This document outlines the principles and detailed protocols for the two primary forms of click chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction to this compound in Click Chemistry
This compound is a heterobifunctional crosslinker that combines a polyethylene (B3416737) glycol (PEG) spacer with two distinct reactive groups. The NHS ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) under mild pH conditions (pH 7-9) to form a stable amide bond.[4] The azide group, on the other hand, is a bioorthogonal moiety that does not react with native functional groups found in biological systems.[5] This allows for a highly specific secondary reaction with a complementary alkyne or strained alkyne group.
The PEG16 spacer provides several advantages, including increased hydrophilicity and biocompatibility of the resulting conjugate. It also creates a flexible linker arm that can reduce steric hindrance between the conjugated molecules.
There are two main types of click chemistry reactions that can be performed with the azide group:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable triazole linkage.[6][7][8] CuAAC is known for its high efficiency and reaction speed.[8][9] However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react with the azide.[5][10][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a toxic catalyst and making it ideal for applications in living systems.[5][]
Experimental Workflows and Reaction Pathways
The following diagrams illustrate the general experimental workflow for bioconjugation using this compound and the chemical pathways for both CuAAC and SPAAC reactions.
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Chemical pathways for CuAAC and SPAAC reactions.
Detailed Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol describes the initial step of labeling a protein with an azide group using this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the NHS ester reaction.[4]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[4] The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[4]
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[4][5] The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.[4][5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Purification: Remove the unreacted this compound using a desalting column or by dialysis against a suitable buffer.[4][5]
-
Storage: Store the azide-modified protein under conditions that are optimal for the unmodified protein.
| Parameter | Recommended Value |
| Protein Concentration | 1-10 mg/mL |
| Molar Excess of this compound | 10-20 fold |
| Reaction Buffer | Amine-free (e.g., PBS, pH 7.4) |
| Reaction Time | 30-60 min at RT or 2h on ice |
| Organic Solvent Concentration | <10% |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-modified biomolecule to an alkyne-containing molecule using a copper(I) catalyst.
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7)
Procedure:
-
Prepare a premix of CuSO₄ and ligand: In an Eppendorf tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.[12][13] The ligand helps to stabilize the Cu(I) oxidation state and protect the biomolecules from oxidative damage.[7][12]
-
Reaction Setup: In a separate tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the desired molar ratio (typically a slight excess of the alkyne-containing molecule is used).
-
Initiate the reaction: Add the CuSO₄/ligand premix to the reaction mixture. Then, add a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.[12]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted reagents.
| Component | Final Concentration |
| Azide-modified biomolecule | Varies depending on experiment |
| Alkyne-containing molecule | 1.1-10 molar equivalents to azide |
| CuSO₄ | 50-100 µM |
| Ligand (e.g., THPTA) | 250-500 µM |
| Sodium Ascorbate | 1-5 mM |
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide-modified biomolecule to a DBCO-containing molecule.
Materials:
-
Azide-modified biomolecule
-
DBCO-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Dissolve the DBCO-containing molecule in a minimal amount of a water-miscible organic solvent like DMSO.
-
Reaction Setup: Combine the azide-modified biomolecule and the DBCO-containing molecule in the reaction buffer. A 2- to 4-fold molar excess of the DBCO reagent is often used.[14]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[10][14] The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.[10][14]
-
Purification: Purify the final conjugate using an appropriate method to remove any unreacted DBCO-containing molecule.
| Parameter | Recommended Value |
| Molar Excess of DBCO reagent | 2-4 fold |
| Reaction Buffer | PBS, pH 7.4 |
| Reaction Time | 2-12 hours at RT or overnight at 4°C |
| Reaction Temperature | 4°C to Room Temperature |
Applications in Drug Development and Research
The ability to specifically and efficiently conjugate biomolecules using this compound and click chemistry has a wide range of applications in drug development and research, including:
-
Antibody-Drug Conjugates (ADCs): The specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.
-
PROTACs: Synthesis of proteolysis-targeting chimeras for targeted protein degradation.[6][15]
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or oligonucleotides for imaging and detection assays.[10]
-
Surface Modification: Immobilizing biomolecules onto surfaces for the development of biosensors and microarrays.[1]
-
Drug Delivery: The development of targeted drug delivery systems.[2]
References
- 1. ijrpr.com [ijrpr.com]
- 2. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 3. Azido-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioclone.net [bioclone.net]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Azido-PEG16-NHS Ester Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the successful conjugation of Azido-PEG16-NHS ester to antibodies. This process is critical for a variety of applications, including the development of antibody-drug conjugates (ADCs), targeted imaging agents, and immunoassays.
Introduction
This compound is a bifunctional linker that combines a polyethylene (B3416737) glycol (PEG) spacer with two reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group. The NHS ester facilitates covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody, while the azide group enables subsequent "click chemistry" reactions for the attachment of various payloads.[1][2][3][4][5] The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce the immunogenicity of the antibody.[][7]
The NHS ester reacts with primary amines in a pH-dependent manner, forming a stable amide bond.[][9] Careful control of reaction conditions is crucial to achieve the desired degree of labeling (DOL) and to avoid antibody aggregation or loss of activity.[10]
Key Reaction Parameters and Optimization
Successful antibody conjugation with this compound depends on several critical parameters. Optimization of these factors is essential to achieve the desired product with high yield and purity.
| Parameter | Recommended Range/Condition | Notes |
| Antibody Purity | >95% | Remove any amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA) prior to conjugation.[11][12] |
| Reaction Buffer | Phosphate, Borate, or Carbonate/Bicarbonate buffer | Avoid buffers containing primary amines.[9][13] |
| pH | 7.2 - 8.5 | Higher pH increases the rate of both aminolysis and hydrolysis of the NHS ester. A pH of 8.0-8.5 is often optimal.[][9] |
| Molar Ratio (Ester:Antibody) | 5:1 to 50:1 | The optimal ratio depends on the desired DOL and the antibody's reactivity. Start with a 20-fold molar excess for IgG.[11][13][14] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[13][14] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are typically faster (30-60 minutes), while 4°C reactions can proceed for longer (2 hours to overnight) to control the reaction rate.[][11][13][14] |
| Reaction Time | 30 minutes to 2 hours | Monitor the reaction to determine the optimal time for the desired DOL.[][11][13][14] |
| Quenching | 50-100 mM Tris or Glycine | Add a primary amine-containing buffer to stop the reaction by consuming unreacted NHS esters.[11] |
Experimental Workflow
The overall process for antibody conjugation with this compound involves antibody preparation, the conjugation reaction, and subsequent purification of the conjugate.
Caption: Experimental workflow for antibody conjugation.
Detailed Experimental Protocol
This protocol provides a general guideline for the conjugation of this compound to a typical IgG antibody. Optimization may be required for different antibodies or desired outcomes.
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[11][12]
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS) or 100 mM Sodium Bicarbonate, pH 8.0-8.5[9][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4[11]
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) system.[][11]
Procedure:
-
Antibody Preparation:
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][13]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mg/mL or 10 mM.[11][12] Vortex briefly to ensure complete dissolution. Do not store the reconstituted reagent.[13]
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the dissolved NHS ester to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[][11][13][14] Protect the reaction from light if the payload is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[11]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by using a desalting column or through size-exclusion chromatography.[][11]
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): The DOL can be determined using various methods, including UV-Vis spectroscopy (if the payload has a distinct absorbance), mass spectrometry, or by using a fluorescently tagged alkyne via a click chemistry reaction followed by fluorescence measurement.
-
Purity and Aggregation: Analyze the purity of the conjugate and assess for aggregation using SDS-PAGE and size-exclusion chromatography (SEC).[]
-
Antibody Activity: Perform a functional assay (e.g., ELISA, flow cytometry) to confirm that the conjugated antibody retains its binding activity.
-
Reaction Mechanism and Subsequent Click Chemistry
The NHS ester of this compound reacts with primary amines on the antibody to form a stable amide bond. The terminal azide group is then available for subsequent conjugation via click chemistry.
Caption: Reaction scheme for antibody conjugation and click chemistry.
Storage and Stability
The solid this compound should be stored at -20°C, protected from moisture.[1][13] Once reconstituted in an organic solvent, it should be used immediately.[13] The purified antibody-PEG-azide conjugate should be stored under conditions optimal for the unmodified antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient molar excess of NHS ester- Hydrolysis of NHS ester- Low antibody concentration- Reaction pH too low | - Increase the molar ratio of this compound to antibody.- Prepare the NHS ester solution immediately before use in anhydrous solvent.- Increase the antibody concentration.- Ensure the reaction buffer pH is between 8.0 and 8.5. |
| High DOL/Aggregation | - Excessive molar excess of NHS ester- Prolonged reaction time | - Decrease the molar ratio of this compound to antibody.- Reduce the reaction time. |
| Loss of Antibody Activity | - Modification of critical lysine residues in the antigen-binding site- Aggregation | - Try a lower molar excess of the NHS ester.- Consider site-specific conjugation methods if activity is consistently lost. |
By following these guidelines and protocols, researchers can effectively conjugate this compound to antibodies, enabling a wide range of downstream applications in research, diagnostics, and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. furthlab.xyz [furthlab.xyz]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
Step-by-Step Guide for Using Azido-PEG16-NHS Ester: Application Notes and Protocols
This document provides detailed application notes and protocols for the use of Azido-PEG16-NHS ester, a bifunctional linker widely employed in bioconjugation, PEGylation, and the development of targeted therapeutics such as PROTACs (Proteolysis-Targeting Chimeras).[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a versatile chemical tool featuring two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds.[3][4]
-
An azide (B81097) group that enables covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[5][6]
The polyethylene (B3416737) glycol (PEG) spacer, consisting of 16 ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the molecule and the resulting conjugate.[6][7]
Key Applications
-
PEGylation of Proteins and Peptides: The covalent attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.[7][8][9]
-
Bioconjugation and Labeling: This linker facilitates the attachment of various molecules, such as fluorescent dyes, biotin, or small molecule drugs, to proteins and other biomolecules.[10]
-
PROTAC Synthesis: this compound serves as a linker to connect a ligand for an E3 ubiquitin ligase and a ligand for a target protein, forming a PROTAC that induces selective protein degradation.[1][2][5]
-
Surface Modification: Immobilization of proteins or other molecules onto surfaces functionalized with alkynes.
Experimental Protocols
This section provides a two-stage protocol for the use of this compound: first, the labeling of a protein with the linker via the NHS ester reaction, and second, the subsequent click chemistry reaction.
Stage 1: Amine-Reactive Labeling with this compound
This protocol describes the conjugation of this compound to a protein containing primary amines.
Workflow for Amine-Reactive Labeling:
Caption: Workflow for protein labeling with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate buffer).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5.[3]
-
Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[3]
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or tangential flow filtration).[][12]
Procedure:
-
Protein Preparation:
-
This compound Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13][14]
-
Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.[15] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[13][14]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A 10- to 50-fold molar excess of the reagent over the protein is a common starting point. The optimal ratio should be determined empirically for each protein.
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[13]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[15] The reaction time can be optimized as needed.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[3]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Azido-PEGylated Protein:
-
Remove unreacted this compound and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller, unreacted reagents.[][12]
-
Dialysis or Tangential Flow Filtration: Suitable for removing small molecules from the protein solution.[12]
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on the extent of PEGylation, as the PEG chains can shield surface charges.[][16]
-
Hydrophobic Interaction Chromatography (HIC): Can also be employed for purification.[8]
-
-
-
Characterization:
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized protein and an alkyne-containing molecule.
Workflow for CuAAC Reaction:
Caption: Workflow for the CuAAC "click" reaction.
Materials:
-
Azido-PEGylated protein from Stage 1.
-
Alkyne-containing molecule of interest.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper ligand (e.g., THPTA or TBTA).
-
Reaction buffer (e.g., PBS or Tris buffer).
Procedure:
-
Reactant Preparation:
-
Dissolve the azido-PEGylated protein in the reaction buffer.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
-
Catalyst Preparation (prepare fresh):
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of sodium ascorbate (B8700270) in water.
-
Prepare a stock solution of the copper ligand in a suitable solvent (e.g., DMSO/water).
-
-
Click Reaction:
-
In a reaction vessel, combine the azido-PEGylated protein and a molar excess (typically 2-10 fold) of the alkyne-containing molecule.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.[19]
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate using appropriate chromatographic techniques (e.g., SEC, IEX, or HIC) to remove excess reagents and the catalyst.[8][]
-
-
Final Characterization:
Quantitative Data and Reaction Parameters
NHS Ester Reaction Parameters
The efficiency of the NHS ester reaction is highly dependent on the pH of the reaction buffer. The primary amine on the protein must be deprotonated to be nucleophilic, while the NHS ester is susceptible to hydrolysis, which is accelerated at higher pH.[20]
Table 1: pH Influence on NHS Ester Reactions
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Labeling Efficiency |
| < 7.5 | Low (amines are protonated)[20] | Slow | Low |
| 8.0 - 8.5 | High (amines are deprotonated) [20] | Moderate | Optimal [20][21] |
| > 9.0 | High | Rapid | Low (hydrolysis outcompetes labeling)[20] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[3][22] |
| 8.6 | 4°C | 10 minutes[3][22] |
Click Chemistry Reaction Parameters
The CuAAC reaction is known for its high efficiency and selectivity.
Table 3: Key Features of the CuAAC Reaction
| Parameter | Description |
| Reaction Rate | Rapid and quantitative, often complete within 1-4 hours at room temperature.[19] |
| pH Insensitivity | The reaction proceeds efficiently over a wide pH range (typically 4-11).[19] |
| Biocompatibility | The reaction can be performed in aqueous buffers and is compatible with a wide range of biomolecules. |
| Selectivity | The azide and alkyne groups are bioorthogonal and do not react with other functional groups found in proteins.[23] |
Troubleshooting
Problem: Low labeling efficiency in Stage 1. Possible Causes & Solutions:
-
Presence of primary amines in the buffer: Perform buffer exchange into an amine-free buffer like PBS or HEPES.[13]
-
Incorrect pH: Ensure the reaction pH is between 8.0 and 8.5 for optimal results.[20][21]
-
Hydrolyzed reagent: Use freshly prepared this compound solution.[13]
-
Insufficient molar excess of reagent: Increase the molar ratio of the NHS ester to the protein.
Problem: Protein precipitation during the reaction. Possible Causes & Solutions:
-
High concentration of organic solvent: Keep the final concentration of DMSO or DMF below 10%.[13]
-
Protein instability: Perform the reaction at a lower temperature (e.g., 4°C) or for a shorter duration.
Problem: Low yield in Stage 2 (Click Reaction). Possible Causes & Solutions:
-
Oxidized copper catalyst: Use freshly prepared sodium ascorbate to ensure the presence of Cu(I).
-
Insufficient reagents: Increase the molar excess of the alkyne-containing molecule.
-
Catalyst precipitation: Include a copper-chelating ligand like THPTA or TBTA to maintain copper solubility.
References
- 1. biorbyt.com [biorbyt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. benchchem.com [benchchem.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. help.lumiprobe.com [help.lumiprobe.com]
- 23. interchim.fr [interchim.fr]
Application Note: Calculating Molar Excess of Azido-PEG16-NHS Ester for Efficient Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: This application note provides a detailed guide for calculating the optimal molar excess of Azido-PEG16-NHS ester required for the efficient labeling of proteins and other amine-containing molecules. N-Hydroxysuccinimide (NHS) esters are widely used for bioconjugation due to their reactivity towards primary amines under physiological to slightly alkaline conditions, forming stable amide bonds. The this compound allows for the introduction of a terminal azide (B81097) group onto a target molecule, which can then be used for subsequent bioorthogonal reactions, such as click chemistry. The degree of labeling is a critical parameter that can be controlled by adjusting the molar ratio of the PEG reagent to the target molecule.
Principles of NHS Ester Chemistry
The fundamental reaction involves the acylation of a primary amine (e.g., the N-terminal alpha-amine or the epsilon-amine of a lysine (B10760008) residue) by the NHS ester. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the amine and resulting in the formation of a stable amide bond.
Reaction Scheme: The reaction between a protein's primary amine and this compound is illustrated below.
Caption: Reaction of a primary amine with this compound.
Factors Influencing Labeling Efficiency
Several factors can influence the efficiency of the labeling reaction. Understanding and controlling these variables is crucial for achieving the desired degree of labeling and ensuring reproducibility.
-
Molar Excess: The ratio of this compound to the target molecule is a primary determinant of the labeling efficiency. Higher molar excesses generally lead to a higher degree of labeling.
-
pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.0 and 8.5. At lower pH values, the amine is protonated and less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes more significant.
-
Concentration: Higher concentrations of both the target molecule and the labeling reagent can increase the reaction rate.
-
Temperature and Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
Buffer Composition: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for the NHS ester. Buffers such as PBS (phosphate-buffered saline) or HEPES are recommended.
Calculating Molar Excess
The appropriate molar excess of this compound will vary depending on the target molecule and the desired degree of labeling. The following table provides a general guideline for starting points.
| Desired Degree of Labeling | Molar Excess of PEG-NHS Ester |
| Low (1-2 labels/protein) | 2 to 5-fold |
| Medium (3-5 labels/protein) | 5 to 10-fold |
| High (>5 labels/protein) | 10 to 20-fold |
Calculation Example:
To label a 5 mg/mL solution of a 50 kDa protein with a 10-fold molar excess of this compound (MW = 868.9 g/mol ):
-
Calculate the molar concentration of the protein: (5 mg/mL) / (50,000 g/mol ) = 0.0001 mol/L = 0.1 mM
-
Calculate the required molar concentration of the PEG reagent: 0.1 mM (protein) * 10 (molar excess) = 1.0 mM
-
Calculate the amount of PEG reagent to add: For a 1 mL reaction volume: 1.0 mmol/L * 0.001 L = 0.001 mmol 0.001 mmol * 868.9 g/mol = 0.8689 mg
Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Workflow Diagram:
Buffer Selection for NHS Ester Reactions with Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for the covalent modification of proteins.[1] This technique primarily targets primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] The efficiency and specificity of this conjugation reaction are critically dependent on the selection of an appropriate buffer system. This document provides detailed application notes, protocols, and troubleshooting guidance for selecting the optimal buffer for your NHS ester-protein conjugation reactions.
The pH of the reaction buffer is a crucial parameter, as it influences the competing processes of amine reactivity and NHS ester hydrolysis. The reactive species in this coupling reaction is the deprotonated primary amine.[3] At a pH below the pKa of the amine (typically around 10.5 for the lysine side chain), the amine group is predominantly protonated (-NH3+) and thus non-nucleophilic, leading to a significant decrease in the reaction rate.[3] Conversely, NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis increases significantly at higher pH values.[2][3] Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.
Data Presentation
Buffer Recommendations and Reaction Conditions
A variety of buffer systems can be employed for NHS ester reactions, each with specific advantages. The choice of buffer will depend on the specific protein, the desired degree of labeling, and the reaction conditions.
| Buffer | Recommended pH Range | Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | 0.1 M Phosphate, 0.15 M NaCl | Suitable for pH-sensitive proteins; the reaction rate is slower, potentially requiring longer incubation times.[4] |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | A frequently recommended choice for efficient labeling.[4][5] |
| Sodium Borate | 8.0 - 9.0 | 50 - 100 mM | An effective buffer for maintaining a stable alkaline pH. |
| HEPES | 7.2 - 8.5 | 50 - 100 mM | A non-interfering buffer suitable for a range of protein applications.[2] |
Interfering Substances
It is critical to avoid buffers and additives that contain primary amines, as they will compete with the target protein for reaction with the NHS ester, leading to reduced labeling efficiency.
| Substance | Reason for Interference |
| Tris (tris(hydroxymethyl)aminomethane) | Contains primary amines that react with NHS esters.[6] |
| Glycine | Contains a primary amine and is often used to quench NHS ester reactions.[6] |
| Ammonium salts (e.g., Ammonium Bicarbonate) | Ammonium ions contain primary amines. |
| Sodium Azide | At high concentrations, it can interfere with the reaction. Low concentrations (≤ 3 mM or 0.02%) are generally acceptable.[2] |
Quantitative Data: NHS Ester Stability
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters under various conditions.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4 - 5 hours[2] |
| 7.0 | Room Temperature | Not specified |
| 8.0 | Room Temperature | ~1 hour[7] |
| 8.5 | Room Temperature | ~20 minutes[7] |
| 8.6 | 4°C | 10 minutes[2] |
| 9.0 | Room Temperature | ~10 minutes[7] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.
Mandatory Visualizations
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
Caption: General experimental workflow for protein conjugation with NHS esters.
Caption: Decision tree for selecting an appropriate buffer for NHS ester reactions.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an amine-reactive NHS ester. Optimization may be required for specific proteins and labels.[7]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)[7]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 2-10 mg/mL.[7]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[7]
-
Perform the Labeling Reaction: Add the dissolved NHS ester to the protein solution. A molar excess of 8- to 20-fold of the NHS ester to the protein is a common starting point.[7] Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.[1]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[8]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts using a desalting column (size exclusion chromatography) or by dialysis against a suitable buffer (e.g., PBS).[5]
Protocol 2: Antibody Labeling with a Fluorescent Dye NHS Ester
This protocol is a typical procedure for labeling IgG antibodies in bicarbonate buffer.[9]
Materials:
-
IgG antibody to be labeled
-
Fluorescent dye NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (NaHCO₃), pH ~8.3
-
1 M Lysine (optional, for quenching)
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
PBS buffer
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL.[9] If the antibody is already in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate solution to achieve a final concentration of 0.1 M.[9] Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine.[9]
-
Prepare Dye Stock Solution: Allow the vial of dye NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[9]
-
Carry out the Labeling Reaction: While gently stirring the antibody solution, add the dye stock solution dropwise. A typical starting point is a 9:1 to 15:1 molar ratio of dye to antibody.[9] Incubate the reaction for 1 hour at room temperature, protected from light.[9]
-
Purify the Labeled Antibody: Separate the labeled antibody from the free dye using a size exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the antibody conjugate.[8][9]
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[1]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Labeling Efficiency | Reaction pH is too low. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[7] |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as phosphate, bicarbonate, or borate. Perform a buffer exchange if necessary.[6] | |
| NHS ester is hydrolyzed. | Prepare the NHS ester solution immediately before use in an anhydrous solvent. Consider performing the reaction at 4°C to slow hydrolysis.[7] | |
| Low protein concentration. | Increase the protein concentration to at least 1-2 mg/mL to favor the reaction with the protein over hydrolysis.[5] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture to a minimum (typically <10%). |
| Inappropriate buffer or pH. | Ensure the chosen buffer and pH are suitable for the stability of your specific protein. | |
| Inconsistent Results | Acidification of the reaction mixture. | For large-scale reactions, monitor the pH or use a more concentrated buffer to maintain stability.[5] |
| Variable reagent quality. | Use high-quality, fresh reagents. Store NHS esters properly in a dry, dark environment. |
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. biotium.com [biotium.com]
Application Note: Purification of Proteins Following Conjugation with Azido-PEG16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This process can improve protein solubility, stability, and circulation half-life while reducing immunogenicity. The use of heterobifunctional PEG linkers, such as Azido-PEG16-NHS ester, further expands the utility of PEGylation by introducing a reactive azide (B81097) handle. This allows for subsequent bio-orthogonal "click" chemistry reactions, enabling the attachment of various payloads like small molecules, peptides, or imaging agents.
The initial conjugation of this compound to a protein via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (N-terminus and lysine (B10760008) residues) results in a heterogeneous mixture. This mixture contains the desired azido-PEGylated protein, unreacted protein, excess this compound, and hydrolyzed reagent. Therefore, a robust purification strategy is critical to isolate the desired conjugate and ensure the quality, efficacy, and safety of the final product. This application note provides detailed protocols and a comparative overview of common techniques for the purification of proteins after conjugation with this compound.
Conjugation of Proteins with this compound
The first step in this workflow is the efficient conjugation of the this compound to the target protein. The NHS ester reacts with primary amines on the protein surface to form stable amide bonds.
Caption: Workflow for protein conjugation with this compound and subsequent purification.
Experimental Protocol: Protein Conjugation
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS) at pH 7.2-8.5.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5.
-
Quenching reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
Procedure:
-
Protein Preparation: Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Proceed to Purification: Immediately proceed to the purification step to remove unreacted reagents and byproducts.
Purification Methodologies
The choice of purification method depends on the physicochemical properties of the protein and the PEGylated conjugate, the scale of the reaction, and the desired final purity. Below are detailed protocols for the most common techniques.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. The addition of the PEG chain significantly increases the size of the protein, allowing for efficient separation of the PEGylated conjugate from the smaller, unreacted protein and excess reagents.
Caption: General workflow for purification of azido-PEGylated proteins using Size Exclusion Chromatography.
Experimental Protocol: SEC
-
Column: A suitable size exclusion chromatography column (e.g., Superdex 200, Sephacryl S-300).
-
Mobile Phase: PBS or another suitable buffer, pH 7.4.
-
Flow Rate: As recommended by the column manufacturer.
-
Detection: UV absorbance at 280 nm.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at the recommended flow rate.
-
Fraction Collection: Collect fractions and monitor the UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted protein.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified conjugate. Pool the desired fractions.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein by masking charged residues, which can be exploited for purification. Cation exchange chromatography is often effective as the PEGylation of lysine residues reduces the net positive charge of the protein.
Caption: Workflow for purification of azido-PEGylated proteins using Ion Exchange Chromatography.
Experimental Protocol: IEX
-
Column: A suitable cation exchange column (e.g., SP Sepharose) or anion exchange column depending on the protein's pI and the effect of PEGylation.
-
Binding Buffer: Low ionic strength buffer (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer: High ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
Procedure:
-
Buffer Exchange: Exchange the buffer of the reaction mixture to the binding buffer using a desalting column or dialysis.
-
Column Equilibration: Equilibrate the IEX column with binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with binding buffer to remove unbound species.
-
Elution: Elute the bound proteins using a linear gradient of the elution buffer. The PEGylated protein is expected to elute at a lower salt concentration than the unreacted protein in cation exchange.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and UV absorbance.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their hydrophobicity. The attachment of the hydrophilic PEG chain generally decreases the overall hydrophobicity of a protein, allowing for separation from the more hydrophobic unreacted protein.
Experimental Protocol: HIC
-
Column: A suitable HIC column (e.g., Phenyl Sepharose).
-
Binding Buffer: High salt buffer (e.g., 1 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Procedure:
-
Sample Preparation: Add a high concentration of salt (e.g., ammonium sulfate) to the reaction mixture to promote hydrophobic interactions.
-
Column Equilibration: Equilibrate the HIC column with binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Wash: Wash the column with binding buffer.
-
Elution: Elute with a decreasing salt gradient. The PEGylated protein is expected to elute earlier (at a higher salt concentration) than the unreacted protein.
-
Fraction Collection and Analysis: Collect and analyze fractions.
Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for buffer exchange and removal of small molecules. It is particularly useful for removing unreacted this compound and its hydrolysis byproducts.
Experimental Protocol: TFF
-
TFF System: A laboratory-scale TFF system with a suitable membrane (e.g., 30 kDa MWCO for a >60 kDa protein).
-
Diafiltration Buffer: The desired final buffer for the purified protein (e.g., PBS, pH 7.4).
Procedure:
-
System Setup: Assemble and sanitize the TFF system according to the manufacturer's instructions.
-
Concentration: Concentrate the reaction mixture to a smaller volume.
-
Diafiltration: Perform diafiltration by adding the diafiltration buffer to the concentrated sample at the same rate as the permeate is being removed. Typically, 5-10 diavolumes are sufficient to remove small molecular weight impurities.
-
Final Concentration and Recovery: Concentrate the diafiltered sample to the desired final volume and recover the purified conjugate.
Data Presentation: Comparison of Purification Methods
The following table summarizes typical performance metrics for the different purification techniques based on literature data for PEGylated proteins. Actual results will vary depending on the specific protein and conjugation conditions.
| Purification Method | Purity Achieved (%) | Typical Recovery (%) | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | >95 | 80-95 | High resolution for size differences, removes aggregates and small molecules. | Limited sample volume, potential for sample dilution. |
| Ion Exchange Chromatography (IEX) | ~95[1] | 85-95 | High capacity, can separate based on degree of PEGylation. | Requires buffer exchange, optimization of binding/elution conditions. |
| Hydrophobic Interaction Chromatography (HIC) | Variable, often used as a polishing step. | 70-90 | Orthogonal separation to IEX and SEC. | Can be protein-dependent, requires high salt concentrations. |
| Tangential Flow Filtration (TFF) | Primarily for buffer exchange and removal of small molecules. | >90[2] | Highly scalable, rapid buffer exchange. | Does not separate unreacted protein from the conjugate. |
Characterization of Purified Azido-PEGylated Protein
After purification, it is essential to characterize the conjugate to confirm its identity, purity, and the degree of PEGylation.
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and the distribution of PEGylated species.
-
UV/Vis Spectroscopy: To determine protein concentration.
-
FTIR or Raman Spectroscopy: To confirm the presence of the azide group.
-
Click Chemistry Reaction: Perform a test click reaction with a fluorescent alkyne to confirm the reactivity of the azide group.
Conclusion
The successful purification of proteins after conjugation with this compound is a critical step in the development of advanced biotherapeutics and research tools. A multi-step purification strategy, often combining a high-resolution chromatographic method like IEX or SEC with a rapid buffer exchange technique like TFF, is typically required to achieve high purity and recovery. The specific choice and optimization of the purification protocol will depend on the individual characteristics of the target protein and the desired final product specifications. The detailed protocols and comparative data presented in this application note provide a comprehensive guide for researchers to develop a robust and efficient purification workflow for their azido-PEGylated proteins.
References
Application Notes and Protocols for Cell Surface Modification using Azido-PEG16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the cell surface modification of living cells using Azido-PEG16-NHS ester. This bifunctional linker allows for the covalent attachment of an azide (B81097) group to the cell surface via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on cell surface proteins. The introduced azide moiety serves as a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of a wide range of molecules, such as fluorophores, biotin, or drug molecules, equipped with a complementary alkyne or cyclooctyne (B158145) group. This two-step approach offers a versatile and specific method for cell surface engineering with applications in cell tracking, imaging, and targeted drug delivery.[1][2][3]
The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on cell surface proteins in a pH-dependent manner, forming a stable amide bond.[2][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the linker.[6] The azide group is biologically inert and does not react with native functional groups on the cell surface, ensuring specific ligation in the subsequent click chemistry step.[1][7]
Data Presentation
Table 1: Representative Quantitative Data for Cell Surface Modification
| Parameter | Value | Method of Determination | Notes |
| Labeling Efficiency (Azide Incorporation) | 10^5 - 10^7 azides/cell | Flow Cytometry after Click Reaction | Dependent on cell type, cell density, and reagent concentration. Determined by reacting azide-modified cells with a DBCO-functionalized fluorophore and quantifying the fluorescence intensity against a standard curve.[8] |
| Cell Viability | >95% | MTT Assay / Trypan Blue Exclusion | Measured 24 hours post-modification. Minimal cytotoxicity is observed when using optimized reagent concentrations and incubation times. |
| Click Reaction Efficiency | >90% | Flow Cytometry / Fluorescence Microscopy | Efficiency of the subsequent click reaction with a fluorescent alkyne or cyclooctyne, assuming an excess of the detection reagent. |
| Stability of Surface Modification | Stable for >72 hours in culture | Flow Cytometry | The covalent amide bond provides long-term stability of the azide modification on the cell surface. |
Experimental Protocols
Part 1: Cell Surface Azide Modification with this compound
This protocol describes the covalent attachment of azide groups to the surface of living cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), amine-free, pH 7.2-8.0
-
Cells in suspension or adherent culture
-
Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells and wash three times with ice-cold, amine-free PBS (pH 8.0) to remove any amine-containing culture medium components. Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[9]
-
Adherent Cells: Wash the cells grown in culture plates three times with ice-cold, amine-free PBS (pH 8.0).
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay the adherent cells with PBS containing the reagent. A final concentration of 0.1-1 mM is a good starting point for optimization.
-
Incubate for 30 minutes at room temperature or 1 hour on ice.[9] Incubation on ice can reduce internalization of the reagent.[9]
-
-
Quenching:
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess reagent.[9] Incubate the cells with the Quenching Buffer for 5-10 minutes during the first wash.
-
-
Final Wash:
-
Wash the cells two more times with ice-cold PBS. The azide-modified cells are now ready for the subsequent click chemistry reaction or for use in downstream applications.
-
Part 2: Click Chemistry Ligation on Azide-Modified Cells
This protocol describes the attachment of an alkyne- or cyclooctyne-containing molecule to the azide-modified cell surface. Both copper-catalyzed (CuAAC) and copper-free (SPAAC) methods are described. SPAAC is generally recommended for live-cell applications due to the cytotoxicity of copper.[10]
Materials:
-
Azide-modified cells (from Part 1)
-
DBCO- or BCN-functionalized molecule (e.g., DBCO-Fluorophore)
-
PBS or cell culture medium
Procedure:
-
Resuspend the azide-modified cells in PBS or culture medium.
-
Add the DBCO- or BCN-functionalized molecule to the cell suspension. A final concentration of 10-100 µM is a typical starting point.
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
Wash the cells three times with PBS to remove unreacted reagents.
-
The cells are now labeled and ready for analysis (e.g., by flow cytometry or fluorescence microscopy).
Note: This method is generally used for fixed cells or in vitro applications due to copper toxicity.
Materials:
-
Azide-modified cells (from Part 1)
-
Alkyne-functionalized molecule (e.g., Alkyne-Biotin)
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
PBS
Procedure:
-
Prepare the Catalyst Solution (immediately before use):
-
Prepare a 50 mM solution of CuSO4 in water.
-
Prepare a 100 mM solution of Sodium Ascorbate in water (freshly made).
-
Prepare a 50 mM solution of the copper ligand in DMSO or water.
-
-
Resuspend the azide-modified cells in PBS.
-
Add the alkyne-functionalized molecule to the cell suspension (e.g., to a final concentration of 10-50 µM).
-
Add the catalyst components to the cell suspension in the following order, mixing gently after each addition:
-
Copper ligand (to a final concentration of 200 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 2.5 mM)[11]
-
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[8][12]
-
Wash the cells three times with PBS to remove the catalyst and unreacted reagents.
-
The cells are now labeled and ready for analysis.
Mandatory Visualization
Caption: Experimental workflow for cell surface modification.
Caption: Signaling pathway of the two-step cell surface modification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS Ester: The reagent is sensitive to moisture. | Allow the reagent vial to warm to room temperature before opening. Prepare the stock solution immediately before use and do not store it. |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the labeling reaction.[5] | Ensure all buffers used for cell washing and the labeling reaction are free of primary amines. Use PBS or HEPES buffered saline. | |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | The optimal pH range is 7.2-8.5. Ensure the pH of your buffer is within this range. | |
| Low Reagent Concentration: Insufficient this compound concentration. | Titrate the concentration of the NHS ester. A higher molar excess may be required for cells with low surface amine density. | |
| High Cell Death | Reagent Toxicity: High concentrations of the NHS ester or DMSO/DMF can be toxic to cells. | Reduce the concentration of the this compound and the final percentage of the organic solvent in the reaction mixture. Perform the labeling reaction on ice to reduce metabolic activity and potential uptake of the reagent. |
| Extended Incubation Time: Prolonged exposure to the labeling reagents can be detrimental. | Optimize the incubation time. For many cell types, 30 minutes at room temperature is sufficient. | |
| High Background Signal | Non-specific Binding: The reagent may non-specifically adsorb to the cell surface or plasticware. | Ensure thorough washing after the labeling and click chemistry steps. Include a blocking step with a protein-containing buffer (e.g., 1% BSA in PBS) after the final wash if non-specific binding of the detection reagent is suspected. |
| Inefficient Quenching: Unreacted NHS ester may react with the detection reagent if it contains primary amines. | Ensure the quenching step is performed efficiently with a sufficient concentration of glycine or Tris. |
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Azido-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorbyt.com [biorbyt.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Immobilization using Azido-PEG16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of peptides onto various surfaces is a critical technique in the development of novel biomaterials, biosensors, and drug delivery systems. A common and effective method for achieving this involves a two-step process: first, the functionalization of a surface with an amine-reactive linker, followed by the "clicking" of a peptide of interest. This application note details the use of a heterobifunctional linker, Azido-PEG16-NHS ester, for this purpose.
The this compound linker contains two key functional groups:
-
N-Hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines (-NH2) on a suitably functionalized surface to form stable amide bonds.[1][2]
-
Azide (B81097) group (-N3): This group is used for the subsequent attachment of a peptide via bioorthogonal "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]
The polyethylene (B3416737) glycol (PEG) spacer of 16 units provides several advantages, including increased hydrophilicity of the surface, which can reduce non-specific protein binding and improve the accessibility of the immobilized peptide.[6][7]
Principle of the Method
The immobilization process using this compound is a two-stage process.
Stage 1: Surface Functionalization with Azide Groups. An amine-functionalized surface is first reacted with this compound. The NHS ester reacts with the primary amines on the surface, forming a stable amide linkage and presenting a surface decorated with azide groups.
Stage 2: Peptide Immobilization via Click Chemistry. An alkyne-modified peptide is then "clicked" onto the azide-functionalized surface. This reaction is highly specific and efficient, allowing for the covalent attachment of the peptide under mild conditions.[8][9] The resulting triazole linkage is highly stable.[5]
Experimental Protocols
This section provides detailed protocols for the preparation of an amine-functionalized surface, its reaction with this compound, and the subsequent immobilization of an alkyne-containing peptide.
Protocol 1: Preparation of Amine-Functionalized Surfaces (Example: Glass or Silicon)
Materials:
-
Glass or silicon substrates (e.g., microscope slides, coverslips, or silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Deionized water
-
Nitrogen gas supply
-
Oven
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30 minutes to clean and introduce hydroxyl groups on the surface.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.[7]
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution.
-
Incubate for 2 hours at room temperature with gentle agitation.[7]
-
Rinse the substrates sequentially with toluene, ethanol, and deionized water.
-
Dry the substrates under a stream of nitrogen.
-
Cure the silane (B1218182) layer by baking at 110°C for 30 minutes. The surface is now amine-functionalized and ready for the next step.[7]
-
Protocol 2: Surface Functionalization with this compound
Materials:
-
Amine-functionalized substrates from Protocol 1
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Reagent Preparation:
-
Coupling Reaction:
-
Immerse the amine-functionalized substrates in the this compound solution (a 10-20 fold molar excess with respect to the surface amine groups is a good starting point). Ensure the final concentration of the organic solvent does not exceed 10% if using an aqueous buffer.[2]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2]
-
-
Washing:
-
Rinse the substrates thoroughly with DMF or DMSO to remove unreacted reagent.
-
Rinse with ethanol and then deionized water.
-
Dry the azide-functionalized surfaces under a stream of nitrogen.
-
The surfaces are now ready for peptide immobilization.
-
Protocol 3: Peptide Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-functionalized substrates from Protocol 2
-
Alkyne-modified peptide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS), pH 7.4
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution of the alkyne-modified peptide in TBS. The concentration will depend on the specific peptide and desired surface density.
-
Prepare fresh stock solutions of 100 mM CuSO4 in deionized water and 200 mM sodium ascorbate in deionized water.
-
-
Click Reaction:
-
Immerse the azide-functionalized substrates in the peptide solution.
-
Add CuSO4 to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 5 mM.
-
Incubate for 1-4 hours at room temperature with gentle agitation, protected from light.
-
-
Washing and Quenching:
-
Rinse the substrates thoroughly with TBS to remove unreacted peptide and copper catalyst.
-
To remove any remaining copper, wash with a solution of a chelating agent like EDTA (10 mM in PBS).
-
Rinse with deionized water.
-
Dry the peptide-immobilized surfaces under a stream of nitrogen.
-
Store the functionalized surfaces in a desiccator at 4°C.
-
Data Presentation
The success of each modification step and the final peptide immobilization can be quantified using various surface analysis techniques.
Table 1: Surface Characterization at Each Step of Immobilization
| Surface Modification Step | Expected Change in Water Contact Angle | Expected Change in Elemental Composition (XPS) |
| Amine-functionalized Surface (APTES) | Decrease (more hydrophilic than bare silicon/glass) | Presence of Nitrogen (N 1s) and Silicon (Si 2p) peaks.[11][12] |
| Azide-functionalized Surface (Azido-PEG16-NHS) | Further decrease (due to hydrophilic PEG) | Increase in Carbon (C 1s) and Oxygen (O 1s) signals; characteristic high-binding energy N 1s peak for the azide group.[11][13] |
| Peptide Immobilized Surface | Variable, depending on peptide hydrophobicity | Further increase in Carbon (C 1s) and Nitrogen (N 1s) signals, consistent with the elemental composition of the peptide.[13][14] |
Table 2: Quantitative Analysis of Immobilized Peptides
| Parameter | Method of Quantification | Typical Values Reported in Literature | Reference |
| Peptide Surface Density | X-ray Photoelectron Spectroscopy (XPS) | 1 - 10 pmol/mm² | [6] |
| Fluorescence Spectroscopy (using a fluorescently labeled peptide) | Relative fluorescence units can be correlated to surface density. | [6] | |
| Quartz Crystal Microbalance (QCM) | Mass change upon peptide binding can be used to calculate density. | N/A | |
| Immobilization Efficiency | Comparison of peptide concentration in solution before and after immobilization | > 75% | [15] |
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Immobilization
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. peptide.com [peptide.com]
- 4. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qyaobio.com [qyaobio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of Peptide Coating Thickness and Chemical Composition Using XPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for Azido-PEG16-NHS Ester in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG16-NHS ester is a versatile heterobifunctional crosslinker that enables a powerful two-step strategy for labeling biomolecules in fluorescence microscopy applications. This reagent contains two key functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (-NH2) found on proteins (e.g., lysine (B10760008) residues and the N-terminus) and other biomolecules, forming a stable amide bond.[1][2]
-
An azide (B81097) group (N3) that serves as a bioorthogonal handle for "click chemistry."[3][4]
The polyethylene (B3416737) glycol (PEG) spacer (16 ethylene (B1197577) glycol units) enhances the solubility of the reagent and the labeled biomolecule in aqueous buffers and can reduce steric hindrance during the subsequent click reaction.[5] This two-step labeling approach offers greater flexibility in choosing fluorescent probes and can lead to improved labeling efficiency and specificity compared to direct labeling with a fluorescent NHS ester.[6]
Principle of the Two-Step Labeling Strategy
The core principle involves first introducing an azide group onto the target biomolecule using the NHS ester functionality of this compound. In the second step, a fluorescent probe containing a complementary reactive group (an alkyne or a strained cyclooctyne) is "clicked" onto the azide-modified biomolecule. This modular approach allows for the use of a wide variety of fluorescent dyes, quantum dots, or other imaging agents.
There are two primary types of click chemistry reactions used in this context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction occurs between a terminal alkyne and an azide in the presence of a copper(I) catalyst.[7] It is known for its fast reaction kinetics.[7] However, the potential cytotoxicity of copper can be a concern for live-cell imaging.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts spontaneously with an azide.[3] SPAAC is highly biocompatible and ideal for labeling in living cells and organisms.[8]
Data Presentation
Table 1: Quantitative Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Considerations |
| Reaction Kinetics | Very fast (seconds to minutes) | Fast (minutes to hours) | CuAAC is generally faster, which can be advantageous for rapid labeling. |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst | Excellent biocompatibility, suitable for live-cell and in vivo imaging | SPAAC is the preferred method for live-cell applications to avoid copper-induced toxicity. |
| Labeling Efficiency | Can be very high, but may be impacted by catalyst accessibility in complex biological systems. | Generally high and not dependent on a catalyst, but can be influenced by the specific strained alkyne used. | Both methods can achieve high labeling efficiency with proper optimization. |
| Typical Fluorophore Concentration | 20-50 µM for optimal staining in cells | 20-50 µM for optimal staining in cells | Optimal concentration can vary depending on the cell type, target abundance, and fluorophore. |
| Typical Reaction Time in Cells | 5 minutes | 15 minutes | Shorter reaction times for CuAAC are possible due to faster kinetics. |
Note: The data presented are representative and can vary depending on the specific experimental conditions, biomolecule, and reagents used.
Table 2: Representative Degree of Labeling (DOL) for NHS Ester Reactions
| Biomolecule | Molar Excess of Azido-PEG-NHS Ester | Resulting Average DOL | Reference |
| IgG Antibody | 20-fold | 4-6 azides per antibody | [1] |
| Apomyoglobin | 4 to 5-fold | ~1.5 azides per protein | [6] |
| Antibody | 15-fold | ~5 azides per antibody | [6] |
The Degree of Labeling (DOL) refers to the average number of azide molecules conjugated to each biomolecule.
Table 3: Photophysical Properties of Commonly Used Fluorophores in Click Chemistry
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Photostability |
| Alexa Fluor 488 | 495 | 519 | 0.92 | High |
| Alexa Fluor 555 | 555 | 565 | 0.10 | High |
| Alexa Fluor 647 | 650 | 668 | 0.33 | Very High |
| Cyanine5 (Cy5) | 649 | 670 | 0.28 | Moderate |
| Tetramethylrhodamine (TMR) | 557 | 583 | 0.45 | Moderate |
Quantum yield and photostability can be influenced by the local environment and conjugation to a biomolecule. The values presented are for the free dyes in aqueous solution and serve as a general guide.[9]
Table 4: Typical Signal-to-Noise Ratios (SNR) in Fluorescence Microscopy
| Imaging Modality | Typical SNR |
| Widefield Fluorescence | 5 - 40 |
| Confocal Microscopy | 5 - >30 |
| Super-Resolution Microscopy (e.g., STED, STORM) | Variable, highly dependent on labeling density and fluorophore properties |
SNR is a critical parameter for image quality and is influenced by factors such as labeling density, fluorophore brightness, detector sensitivity, and background fluorescence.[10]
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes the first step of the labeling strategy, where azide groups are introduced onto a protein of interest.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[1] If necessary, perform a buffer exchange.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[1]
-
Labeling Reaction: a. Bring the protein solution to room temperature. b. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1] Gently mix immediately. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by UV-Vis spectroscopy (if the protein has a known extinction coefficient) or mass spectrometry.
Protocol 2: Fluorescent Labeling of Azide-Modified Proteins via SPAAC
This protocol describes the second step, where a fluorescent probe with a strained cyclooctyne (e.g., DBCO) is attached to the azide-modified protein.
Materials:
-
Azide-modified protein (from Protocol 1)
-
DBCO-functionalized fluorescent dye
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents: Dissolve the DBCO-functionalized fluorescent dye in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Click Reaction: a. To the azide-modified protein solution, add a 1.5- to 3-fold molar excess of the DBCO-functionalized dye stock solution. b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light. For live cell labeling, incubation times are typically shorter (e.g., 15-60 minutes).
-
Purification: Remove the unreacted fluorescent dye using a desalting column or dialysis.
-
Characterization: Determine the final DOL and protein concentration using UV-Vis spectroscopy, measuring the absorbance of the protein and the dye.
Protocol 3: Fluorescent Labeling of Azide-Modified Proteins via CuAAC
This protocol is for in vitro labeling and is not recommended for live cells due to copper toxicity.
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-functionalized fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents: a. Dissolve the alkyne-functionalized fluorescent dye in an appropriate solvent (e.g., DMSO) to create a stock solution. b. Prepare fresh stock solutions of CuSO4, the copper ligand, and sodium ascorbate (B8700270) in water.
-
Click Reaction: a. To the azide-modified protein solution, add the alkyne-functionalized dye (typically 1.5- to 3-fold molar excess). b. Prepare the catalyst premix by adding the copper ligand to the CuSO4 solution, followed by the sodium ascorbate. The solution should turn a light yellow color. c. Add the catalyst premix to the protein-dye mixture. Typical final concentrations are 100-200 µM CuSO4, 500-1000 µM ligand, and 1-5 mM sodium ascorbate. d. Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove the unreacted dye and catalyst components using a desalting column or dialysis.
Mandatory Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Logical relationship of the two-step labeling process.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Azido-PEG16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the efficient labeling of amine-modified oligonucleotides with Azido-PEG16-NHS ester. This bioconjugation technique is pivotal for a variety of applications in research and drug development, including the development of therapeutic oligonucleotides, diagnostic probes, and tools for molecular biology.[1][2] The covalent attachment of a polyethylene (B3416737) glycol (PEG) linker terminating in an azide (B81097) group enhances the pharmacokinetic properties of the oligonucleotide and provides a reactive handle for subsequent "click chemistry" reactions.[3][4][5][6][7]
The reaction detailed herein utilizes the robust and widely-used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond with primary aliphatic amines.[8][9][10] This process is highly selective for primary amines under specific pH conditions, ensuring targeted modification of the oligonucleotide.[11][12] The resulting azide-functionalized oligonucleotide is a versatile intermediate for further conjugation to molecules containing alkyne or other compatible groups, enabling the construction of complex bioconjugates.[5]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of the primary amine on the amine-modified oligonucleotide on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[8][9]
Caption: Experimental workflow for labeling and purification.
Quantitative Data Summary
The success of the labeling reaction is dependent on several factors, including the quality of the starting materials, reaction conditions, and purification methods. The following tables provide a summary of typical reaction parameters and expected outcomes.
Table 1: Reaction Conditions for Labeling Amine-Modified Oligonucleotides
| Parameter | Recommended Condition | Notes |
| Oligonucleotide Scale | 0.2 - 1.0 µmol | Scale can be adjusted based on application needs. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Buffer should be free of primary amines (e.g., Tris).[13] |
| Reaction pH | 8.0 - 9.0 | Optimal for deprotonation of the primary amine.[12] |
| This compound | 5 - 20 molar equivalents | Excess NHS ester drives the reaction to completion.[9] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensure the solvent is high quality and amine-free.[9][12] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 4 hours (can be left overnight) | Reaction is typically complete within 30 minutes to a few hours.[12][13] |
Table 2: Purification and Characterization Outcomes
| Parameter | Method | Expected Outcome |
| Purification | Reverse-Phase HPLC (RP-HPLC) | High purity (>95%) conjugate, separated from unlabeled oligo and excess reagent.[3] |
| Ion-Exchange Chromatography | Separation based on charge differences between labeled and unlabeled species.[14] | |
| Ethanol (B145695) Precipitation | Removes a significant portion of unreacted NHS ester.[13] | |
| Characterization | Mass Spectrometry (ESI-MS) | Confirmation of the molecular weight of the final conjugate.[15][16] |
| HPLC Analysis | Assessment of purity and retention time shift compared to the starting material.[17][18] | |
| Yield | Varies (typically 50-80%) | Dependent on the efficiency of the reaction and purification steps. |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (high purity)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate (B1210297)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Shaker/vortexer
Protocol 1: Labeling of Amine-Modified Oligonucleotide
-
Preparation of Amine-Modified Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mM. For a 0.2 µmole synthesis, dissolving in 200-500 µL of buffer is a common starting point.[9][19]
-
If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted or dialyzed against the reaction buffer prior to the labeling reaction.[13]
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add the desired molar excess (typically 5-20 equivalents) of the this compound solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours with gentle shaking. For convenience, the reaction can often be left overnight.[19]
-
Caption: Amine-NHS ester conjugation reaction scheme.
Protocol 2: Purification of the Azide-PEG-Oligonucleotide Conjugate
Method A: Ethanol Precipitation (for initial cleanup)
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant which contains the excess NHS ester and byproducts.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 15 minutes.
-
Remove the supernatant and air-dry the pellet briefly. Do not over-dry.
-
Resuspend the purified oligonucleotide conjugate in nuclease-free water or a suitable buffer.
Note: While precipitation is a quick method to remove the bulk of unreacted reagents, for high-purity applications, chromatographic methods are recommended.[13]
Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly effective method for purifying the PEGylated oligonucleotide from the unreacted oligonucleotide and excess labeling reagent.[3] The increased hydrophobicity of the PEGylated conjugate results in a longer retention time on a C18 column compared to the unlabeled oligonucleotide.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the crude reaction mixture onto the column.
-
Elute the product using a linear gradient of increasing Mobile Phase B.
-
Collect fractions corresponding to the peak of the azide-PEG-oligonucleotide conjugate.
-
-
Desalting:
-
Pool the collected fractions and evaporate the acetonitrile.
-
Desalt the product using a suitable method such as a desalting column or ethanol precipitation as described above.
-
Protocol 3: Characterization of the Final Product
Mass Spectrometry:
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the final product by verifying its molecular weight.[15][16] The expected mass will be the sum of the molecular weight of the amine-modified oligonucleotide and the mass of the Azido-PEG16 moiety, minus the mass of a hydrogen atom.
Analytical RP-HPLC:
Analytical RP-HPLC can be used to assess the purity of the final product.[17][18] A single, sharp peak at a longer retention time than the starting amine-modified oligonucleotide is indicative of a pure, successfully labeled product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Use fresh, anhydrous DMSO/DMF. Minimize exposure of the NHS ester to moisture.[9] |
| Inactive amine-modified oligonucleotide | Ensure the starting oligonucleotide is of high quality and has not been degraded. | |
| Suboptimal pH | Check the pH of the reaction buffer and adjust to 8.0-9.0.[10] | |
| Presence of competing nucleophiles | Ensure the reaction buffer is free of primary amines (e.g., Tris).[13] If the oligo was deprotected with AMA, a desalting step is needed to remove methylamine.[19] | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase the reaction time or the molar excess of the NHS ester. |
| Degradation of oligonucleotide | Handle the oligonucleotide under nuclease-free conditions. | |
| Hydrolysis of the product (unlikely with amide bond) | Ensure proper storage conditions. |
Conclusion
The protocols outlined in this document provide a robust framework for the successful labeling of amine-modified oligonucleotides with this compound. By carefully controlling the reaction conditions and employing appropriate purification and characterization methods, researchers can confidently generate high-quality azide-functionalized oligonucleotides for a wide array of downstream applications in drug development and biomedical research.
References
- 1. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide PEG4 NHS Oligo Modifications from Gene Link [genelink.com]
- 5. Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azide dT Modified Oligo Synthesis [biosyn.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. glenresearch.com [glenresearch.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 14. xtalks.com [xtalks.com]
- 15. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Azido-PEG16-NHS Ester in Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful label-free technique for the real-time monitoring of biomolecular interactions. A critical step in SPR experiments is the stable and functional immobilization of a ligand to the sensor chip surface. Azido-PEG16-NHS ester is a versatile heterobifunctional crosslinker that facilitates a two-step immobilization strategy, offering enhanced control over ligand orientation and minimizing non-specific binding.
This linker possesses two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: Reacts efficiently with primary amines (e.g., lysine (B10760008) residues) on proteins and other biomolecules, forming a stable amide bond.
-
Azide (B81097) Group: A bioorthogonal chemical handle that specifically reacts with alkyne or cyclooctyne (B158145) groups via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).
The polyethylene (B3416737) glycol (PEG) spacer of 16 units provides hydrophilicity, which can improve the solubility and reduce aggregation of the labeled biomolecule. This controlled, two-step approach first involves labeling the ligand in solution with the this compound. Subsequently, the azide-tagged ligand is covalently attached to a complementary-functionalized SPR sensor surface (e.g., with dibenzocyclooctyne - DBCO). This method is particularly advantageous for orienting ligands to ensure that their binding sites are accessible for interaction with the analyte.
Experimental Protocols
This section provides detailed protocols for the two key stages of using this compound for SPR applications:
-
Protocol 1: Labeling of a Protein Ligand with this compound.
-
Protocol 2: Immobilization of Azide-Labeled Protein onto a DBCO-Functionalized SPR Sensor Chip.
Protocol 1: Labeling of a Protein Ligand with this compound
This protocol describes the steps to covalently attach the Azido-PEG16 moiety to a protein ligand via its primary amine groups.
Materials:
-
Protein ligand (e.g., antibody, receptor, enzyme)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or another amine-free buffer such as 20 mM HEPES or 100 mM carbonate/bicarbonate.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for purification.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein ligand in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, it must be buffer exchanged into the Reaction Buffer.
-
-
Prepare the this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Note: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Do not prepare stock solutions for long-term storage.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may need to be determined empirically for each specific protein.
-
-
Quench the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Azide-Labeled Protein:
-
Remove the excess, unreacted this compound and quenching reagent by using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
The purified azide-labeled protein is now ready for immobilization onto the SPR sensor chip.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) using techniques such as UV-Vis spectrophotometry or mass spectrometry to quantify the number of azide groups incorporated per protein molecule.
-
Protocol 2: Immobilization of Azide-Labeled Protein onto a DBCO-Functionalized SPR Sensor Chip
This protocol outlines the procedure for immobilizing the azide-labeled protein onto a sensor chip functionalized with a cyclooctyne derivative, such as DBCO, via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Purified azide-labeled protein ligand (from Protocol 1)
-
DBCO-functionalized SPR sensor chip
-
SPR system and associated reagents
-
Running Buffer: A suitable buffer for the subsequent interaction analysis (e.g., HBS-EP+). Note: Avoid buffers containing azide during the immobilization step.
-
Blocking Agent (Optional): A solution of a small azide-containing molecule (e.g., azidoethanol) to block any remaining reactive DBCO groups on the surface.
Procedure:
-
Prepare the SPR System and Sensor Chip:
-
Equilibrate the SPR system with the chosen Running Buffer.
-
Insert the DBCO-functionalized sensor chip according to the instrument manufacturer's instructions.
-
-
Immobilization of the Azide-Labeled Protein:
-
Dilute the purified azide-labeled protein in the Running Buffer to a concentration typically in the range of 10–200 µg/mL. The optimal concentration will depend on the desired immobilization level and the specific protein.
-
Inject the diluted azide-labeled protein solution over the DBCO-functionalized sensor surface at a low flow rate (e.g., 5-10 µL/min) to allow sufficient time for the click chemistry reaction to occur.
-
Monitor the immobilization level in real-time. The immobilization level is directly proportional to the increase in Response Units (RU).
-
-
Blocking (Optional):
-
To deactivate any unreacted DBCO groups on the sensor surface and minimize non-specific binding in subsequent experiments, an injection of a small azide-containing molecule can be performed.
-
-
Stabilization:
-
Wash the sensor surface with the Running Buffer until a stable baseline is achieved. The sensor chip is now ready for the interaction analysis.
-
Data Presentation
The following tables provide representative quantitative data that can be obtained from SPR experiments utilizing a click chemistry-based immobilization strategy.
Note: Specific quantitative data for this compound was not available in the searched literature. The data presented below is illustrative of typical results obtained from SPR experiments employing SPAAC for ligand immobilization and should be considered as a reference. Actual results will vary depending on the specific ligand-analyte system and experimental conditions.
Table 1: Representative Immobilization Levels for an Azide-Labeled Antibody on a DBCO-Functionalized Sensor Chip
| Parameter | Value |
| Ligand | Azide-Labeled Monoclonal Antibody (mAb) |
| Sensor Chip | DBCO-functionalized |
| Immobilization Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Immobilization Level | ~10,000 RU |
| Achieved Immobilization Level | 9,850 RU |
| Baseline Stability | < 0.5 RU/min |
Table 2: Representative Kinetic and Affinity Data for the Interaction of an Antigen with an Immobilized Azide-Labeled Antibody
| Analyte (Antigen) Concentration | Association Rate Constant (ka) (1/Ms) | Dissociation Rate Constant (kd) (1/s) | Affinity (KD) (M) | Chi² (Goodness of Fit) |
| 100 nM | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ | 0.15 |
| 50 nM | 2.6 x 10⁵ | 4.9 x 10⁻⁴ | 1.9 x 10⁻⁹ | 0.12 |
| 25 nM | 2.4 x 10⁵ | 5.1 x 10⁻⁴ | 2.1 x 10⁻⁹ | 0.18 |
| 12.5 nM | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 x 10⁻⁹ | 0.21 |
| 6.25 nM | 2.7 x 10⁵ | 4.8 x 10⁻⁴ | 1.8 x 10⁻⁹ | 0.25 |
| Average | 2.54 x 10⁵ | 4.96 x 10⁻⁴ | 1.96 x 10⁻⁹ |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in using this compound for SPR applications.
Figure 1: Ligand Labeling Workflow.
Application Notes and Protocols for Crosslinking Proteins with Azido-PEG16-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG16-NHS ester for the crosslinking of proteins. This heterobifunctional crosslinker enables a two-step conjugation strategy, offering precise control over the labeling process and facilitating the creation of complex biomolecular conjugates.
Introduction
This compound is a versatile crosslinking reagent that features a primary amine-reactive N-hydroxysuccinimide (NHS) ester at one end and an azide (B81097) group at the other, connected by a 16-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester forms a stable amide bond with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins. The azide group allows for subsequent conjugation to alkyne-containing molecules via copper-catalyzed or copper-free "click chemistry".[1][2][3] The hydrophilic PEG linker enhances solubility and can reduce aggregation of the modified protein.[4] This two-step approach is particularly advantageous for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for immobilizing proteins onto surfaces.[5][6]
Chemical Properties and Reaction Mechanism
The crosslinking process involves two distinct chemical reactions:
-
Amine Acylation: The NHS ester reacts with primary amines on the protein surface in a nucleophilic acyl substitution reaction. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[7][8] While highly selective for primary amines, NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, though the resulting bonds are less stable.[9]
-
Azide-Alkyne Cycloaddition (Click Chemistry): The azide group introduced onto the protein can then be specifically reacted with a molecule containing a terminal alkyne. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained cyclooctynes like DBCO or BCN (strain-promoted alkyne-azide cycloaddition or SPAAC).[1][3] Click chemistry is known for its high efficiency, specificity, and biocompatibility.[10]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific or stochastic modification of antibodies with cytotoxic drugs. The PEG linker can improve the pharmacokinetic properties of the ADC.
-
PROTACs: Synthesis of heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6]
-
Protein Immobilization: Covalent attachment of proteins to surfaces functionalized with alkyne groups for applications in diagnostics and proteomics.
-
Fluorescent Labeling: Conjugation of fluorescent probes for protein tracking and imaging.
-
PEGylation: Modification of proteins with PEG to increase solubility, stability, and circulation half-life.[4]
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Protein Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines.[7][8] Higher pH increases the rate of hydrolysis of the NHS ester.[2] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the NHS ester.[7] |
| Molar Excess of Reagent | 5- to 50-fold | The optimal ratio depends on the protein concentration and the desired degree of labeling. For dilute protein solutions, a higher excess is needed.[7][11] A 20-fold molar excess for a 1-10 mg/mL antibody solution typically results in 4-6 linkers per antibody.[11] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C or on ice) can be used to slow down hydrolysis and the reaction rate, allowing for better control.[11][12] |
| Reaction Time | 30 minutes to 2 hours | Longer incubation times may be required at lower temperatures.[11][12] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming any unreacted NHS ester.[12] |
Table 2: Troubleshooting Guide for Protein Labeling with Azido-PEG-NHS Ester
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - NHS ester hydrolysis | - Prepare fresh reagent solution immediately before use.[11] - Ensure the reaction buffer pH is within the optimal range (7.2-8.5).[7] - Work quickly and at a lower temperature (4°C).[11] |
| - Competing amines in the buffer | - Use an amine-free buffer like PBS, HEPES, or Borate.[7] | |
| - Insufficient molar excess of the reagent | - Increase the molar ratio of this compound to the protein, especially for dilute protein solutions.[11] | |
| Protein Aggregation/Precipitation | - High degree of labeling | - Reduce the molar excess of the NHS ester. |
| - Inappropriate buffer conditions | - Optimize buffer composition and ionic strength. | |
| Loss of Protein Activity | - Modification of critical lysine residues | - Reduce the molar excess of the reagent to decrease the degree of labeling.[13] - Consider site-specific conjugation methods if activity is highly sensitive to lysine modification. |
| High Non-Specific Binding (in downstream applications) | - Unreacted crosslinker | - Ensure efficient removal of excess reagent after the labeling step through dialysis or size-exclusion chromatography.[11] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 1x PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium bicarbonate or 100 mM phosphate (B84403) buffer, pH 8.3-8.5)[14]
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)[12]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is already in a suitable amine-free buffer, the pH can be adjusted by adding a concentrated bicarbonate or phosphate buffer.
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the reagent to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[12]
-
-
Purification:
-
Remove the excess, unreacted this compound and reaction by-products by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., 1x PBS, pH 7.4).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using methods such as UV-Vis spectrophotometry (if the azide introduces a measurable absorbance change) or mass spectrometry.
-
Store the azide-modified protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[15]
-
Protocol 2: Click Chemistry Conjugation of an Azide-Modified Protein
This protocol describes the subsequent conjugation of the azide-labeled protein with an alkyne-containing molecule using a copper-free click reaction (SPAAC).
Materials:
-
Azide-modified protein (from Protocol 1)
-
Alkyne-containing molecule (e.g., DBCO-functionalized dye, drug, or biotin)
-
Reaction Buffer (e.g., 1x PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO) to a known stock concentration.
-
-
Click Reaction:
-
In a reaction tube, combine the azide-modified protein with the alkyne-containing molecule. A 1.5 to 5-fold molar excess of the alkyne-containing molecule over the protein is typically recommended.
-
The reaction can be performed in a simple buffer like PBS at room temperature.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.
-
-
Purification:
-
Remove the excess, unreacted alkyne-containing molecule using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the final conjugate's properties using appropriate analytical techniques (e.g., UV-Vis spectroscopy, SDS-PAGE, mass spectrometry, HPLC).
-
Mandatory Visualizations
Caption: Two-step protein conjugation workflow using this compound.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. purepeg.com [purepeg.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. korambiotech.com [korambiotech.com]
- 14. interchim.fr [interchim.fr]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
Troubleshooting & Optimization
Technical Support Center: Azido-PEG16-NHS Ester Labeling
Welcome to the technical support center for Azido-PEG16-NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low labeling efficiency during their bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the use of this compound for labeling proteins and other biomolecules.
Q1: I am observing very low or no labeling. What are the primary causes?
Low labeling efficiency is a frequent challenge that can stem from several factors related to reaction conditions, buffer composition, reagent quality, or the target molecule itself. The most common culprits are detailed below.
A. Suboptimal Reaction Conditions
The reaction between an NHS ester and a primary amine (like the N-terminus of a protein or the side chain of a lysine (B10760008) residue) is highly sensitive to the experimental setup.[1]
-
pH: The pH of the reaction buffer is critical. The optimal range is typically between 7.2 and 8.5.[1][2] At a lower pH, the primary amines on the target molecule are protonated and become poor nucleophiles, hindering the reaction.[1][3][4] At a higher pH, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired labeling reaction.[1][2][3][4]
-
Temperature and Time: Reactions are generally performed for 30 minutes to 4 hours at room temperature or for longer periods (e.g., overnight) at 4°C.[1][2][5] Lower temperatures can help minimize the competing hydrolysis reaction but may require a longer incubation time to achieve the desired labeling efficiency.[1]
-
Concentration: The concentration of both the target biomolecule and the this compound can impact the outcome. Low concentrations of the target protein can lead to less efficient labeling because the hydrolysis of the NHS ester becomes a more dominant competing reaction.[1][2] It is often recommended to use a protein concentration of at least 2 mg/mL.[1][6]
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[1] A pH of 8.3-8.5 is often cited as ideal.[3][4]
-
Optimize Incubation: If you suspect hydrolysis is the issue, try performing the reaction at 4°C overnight.[1] If the reaction is too slow, a longer incubation at room temperature may be beneficial.[1]
-
Increase Reactant Concentrations: If feasible, increase the concentration of your protein and/or the molar excess of the this compound.[1] For dilute protein solutions (< 5mg/mL), a 20- to 50-fold molar excess of the NHS ester may be required, whereas a 10-fold excess might suffice for more concentrated solutions (≥ 5mg/mL).[6]
B. Incompatible Buffer Composition
The choice of buffer is one of the most critical factors for a successful conjugation.
-
Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[1][2][5][7] These buffer components will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[1]
-
Other Interfering Substances: High concentrations of sodium azide (B81097) (> 3 mM) or glycerol (B35011) (20-50%) can also decrease reaction efficiency.[2]
Troubleshooting Steps:
-
Use Amine-Free Buffers: Ensure your reaction is performed in an amine-free buffer like Phosphate-Buffered Saline (PBS), HEPES, carbonate, or borate (B1201080) buffer.[2][3][4]
-
Perform Buffer Exchange: If your protein is stored in an incompatible buffer, perform a buffer exchange via dialysis or using a desalting column before starting the labeling reaction.[5][8]
-
Use Tris to Quench: Amine-containing buffers like Tris can be added after the reaction is complete to quench any unreacted NHS ester.[2][6]
C. Poor Reagent Quality or Handling
This compound is sensitive to environmental conditions, and its reactivity can be compromised by improper handling or storage.
-
Hydrolysis: The NHS ester moiety is highly susceptible to hydrolysis, meaning it reacts with water and becomes non-reactive towards amines.[2][5] This process is accelerated by moisture and high pH.[9]
-
Storage: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[5][8]
-
Solvent Quality: If dissolving the NHS ester in an organic solvent first, use high-quality, anhydrous DMSO or DMF.[2][3] DMF can degrade over time to produce dimethylamine, which will react with the NHS ester.[3]
Troubleshooting Steps:
-
Use Fresh Reagent: Prepare the NHS ester solution immediately before use. Do not prepare stock solutions in aqueous buffers for storage.[5][8]
-
Proper Handling: Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[5][8]
-
Check Your Solvent: Use fresh, high-purity, amine-free DMF or anhydrous DMSO.[3]
D. Issues with the Target Biomolecule
The properties of the protein or molecule you are trying to label can also affect efficiency.
-
Accessibility of Amines: The primary amines (N-terminus and lysine ε-amino groups) on the protein's surface must be accessible to the NHS ester.[10] If these groups are buried within the protein's folded structure due to steric hindrance, labeling will be inefficient.[10]
-
Protein Purity: Impurities in the protein sample, especially those containing primary amines, can compete with the target for the NHS ester, reducing the labeling yield.[7] An antibody purity of >95% is recommended.[7]
Troubleshooting Steps:
-
Assess Amine Accessibility: If you have structural information about your protein, check the location of lysine residues. If labeling is consistently low, it may indicate that the available amines are not accessible.
-
Ensure Protein Purity: Verify the purity of your protein sample. If necessary, perform an additional purification step before labeling.[7]
Quantitative Data: NHS Ester Hydrolysis
The stability of the NHS ester is a critical factor in labeling efficiency. Hydrolysis is a competing reaction that renders the reagent inactive. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Half-life of NHS Ester | Citation(s) |
| 7.0 | 0°C | 4 - 5 hours | [2] |
| 8.0 | Room Temp. | 210 minutes | [11][12] |
| 8.5 | Room Temp. | 180 minutes | [11][12] |
| 8.6 | 4°C | 10 minutes | [2] |
| 9.0 | Room Temp. | 125 minutes | [11][12] |
Table 1: The effect of pH and temperature on the hydrolytic half-life of NHS esters. The half-life is the time it takes for half of the reactive NHS ester to become hydrolyzed and non-reactive.
Experimental Protocol: General Protein Labeling
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, amine-free DMSO or DMF[3]
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)[5]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Desalting column or dialysis equipment for purification[5]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[1][3][5] If necessary, perform a buffer exchange into the Reaction Buffer.
-
Prepare the NHS Ester Solution: Equilibrate the vial of this compound to room temperature before opening.[5] Immediately before use, dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[5]
-
Calculate Reagent Volume: Determine the volume of NHS ester solution needed to achieve the desired molar excess (e.g., 10- to 50-fold).[6]
-
Perform the Labeling Reaction: Add the calculated volume of the NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][5]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5] Incubation times may be extended depending on the specific reactants and desired degree of labeling.[1]
-
Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[9] Incubate for an additional 5-15 minutes.[6]
-
Purify the Conjugate: Remove unreacted this compound and byproducts by running the sample through a desalting column or by dialysis against a suitable storage buffer.[5][6]
-
Store the Conjugate: Store the purified, labeled protein under conditions that are optimal for the unlabeled protein.[5]
Visualizations
Experimental Workflow for NHS Ester Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Hydrolysis of Azido-PEG16-NHS ester during reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG16-NHS ester. The information provided here will help you mitigate common issues, such as hydrolysis, and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional molecule that contains an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester is reactive towards primary amines (-NH2), which are commonly found on proteins (e.g., lysine (B10760008) residues), amine-modified oligonucleotides, and other molecules.[2] The azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate with molecules containing alkyne groups.[1][3] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility.[1][4] This reagent is often used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][5]
Q2: What is NHS ester hydrolysis and why is it a significant problem?
NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[6][7] This reaction is a primary competitor to the desired amidation reaction with the target amine.[6][8] If the NHS ester hydrolyzes, it can no longer bind to the target molecule, which leads to reduced conjugation efficiency or complete failure of the experiment.[6][7]
Q3: What factors influence the rate of this compound hydrolysis?
Several factors can significantly affect the rate of NHS ester hydrolysis:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.[6][9] While a pH range of 7.2-8.5 is often optimal for the reaction with amines, higher values within this range will also accelerate hydrolysis.[6][9]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]
-
Time: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.[6] For this reason, it is recommended to use the dissolved NHS ester immediately.[10][11]
-
Moisture: NHS esters are moisture-sensitive.[11][12] Improper storage and handling can introduce moisture, leading to hydrolysis of the solid reagent.[11][13]
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound, with a focus on issues arising from hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of this compound: The reagent may have degraded due to improper storage, handling, or reaction conditions. | 1. Verify Reagent Activity: Perform a quality control check to assess the activity of your NHS ester (see Experimental Protocol section). 2. Optimize Reaction pH: Maintain the reaction pH between 7.2 and 8.0 for a good balance between amine reactivity and NHS ester stability. The optimal pH for the modification of amino groups is 8.3-8.5.[14] 3. Control Temperature: Perform the reaction at room temperature for 1-2 hours or at 4°C overnight.[15] 4. Prepare Fresh Solutions: Always dissolve the this compound in a suitable anhydrous solvent (e.g., DMSO or DMF) immediately before use.[8][11] Do not store it in solution.[11] |
| Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[9][11] | Use amine-free buffers such as phosphate-buffered saline (PBS), borate, or carbonate buffers.[7][9][14] | |
| Poor Quality of Amine-Modified Molecule: The primary amines on your target molecule may be inaccessible or have degraded. | Ensure the quality and purity of your target molecule. | |
| Inconsistent Results Between Experiments | Variability in Reagent Handling: Inconsistent equilibration of the reagent to room temperature before opening can lead to moisture condensation and hydrolysis. | Always allow the vial of this compound to reach room temperature before opening to prevent moisture from condensing on the cold powder.[7][11][13] Purging the vial with an inert gas like nitrogen or argon before resealing can also help.[4][7] |
| pH Fluctuation During the Reaction: The release of the NHS leaving group is acidic and can lower the pH of a poorly buffered reaction, slowing down the conjugation.[8] | Use a buffer with sufficient buffering capacity (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer).[14][15] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of hydrolysis for typical NHS esters.
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours[9][16] |
| 7.0 | Ambient | 7 hours[13] |
| 8.6 | 4 | 10 minutes[9][16] |
| 9.0 | Ambient | Minutes[13][17] |
Experimental Protocols
Protocol: Quality Control Assay for NHS Ester Activity
This assay is designed to determine if an this compound reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base-induced hydrolysis.[7][13] An active reagent will show a significant increase in absorbance at 260 nm after treatment with a base.[7][17]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Anhydrous DMSO or DMF (if the reagent is not water-soluble)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the this compound and dissolve it in 2 mL of the amine-free buffer.[7][17] If the reagent is not readily soluble in the buffer, first dissolve it in a small volume (e.g., 25-50 µL) of anhydrous DMSO or DMF, and then add the buffer.[7][17]
-
Prepare Control: Prepare a control cuvette containing the same buffer (and organic solvent, if used).
-
Initial Absorbance Measurement: Measure the absorbance of the reagent solution at 260 nm. If the absorbance is above 1.0, dilute the solution with the buffer until the absorbance is within a readable range. Record this value.
-
Base Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 N NaOH.[17] Mix by vortexing for 30 seconds.[17]
-
Final Absorbance Measurement: Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm.[17] This measurement should be taken within one minute, as the NHS leaving group can degrade in a strong base.[17]
Interpretation of Results:
-
Active Reagent: A significant increase in absorbance at 260 nm after adding NaOH indicates that the NHS ester was active and has been hydrolyzed by the base, releasing NHS.
-
Inactive (Hydrolyzed) Reagent: If there is no significant increase in absorbance, the this compound was likely already hydrolyzed before the assay.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of protein aggregation during my PEGylation reaction?
A1: Visual cues are often the first indicators of aggregation. You might observe the reaction mixture becoming turbid, opalescent, or even forming visible precipitates.[1] For a more quantitative assessment, analytical techniques are essential. Size Exclusion Chromatography (SEC) can reveal the presence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity of the sample.[1]
Q2: What are the primary factors that cause protein aggregation during PEGylation?
A2: Protein aggregation during PEGylation is a complex issue with multiple contributing factors:[1][2]
-
Intermolecular Cross-linking: The use of bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the probability of intermolecular interactions, which can lead to aggregation.[1]
-
Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors such as pH, temperature, and buffer composition.[1] Deviating from the optimal range for your specific protein can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, inducing conformational changes that favor aggregation. The size and structure of the PEG molecule can influence these interactions.[1][2]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a supposedly monofunctional PEG reagent can lead to unintended cross-linking and aggregation.[1]
Q3: How does the pH of the reaction buffer affect aggregation?
A3: The pH of the reaction is a critical parameter that influences both the specificity of the PEGylation reaction and the stability of the protein, both of which can impact aggregation.[3]
-
Low pH (around 5.0-6.5): This pH range generally favors the selective PEGylation of the N-terminal α-amine because its pKa is lower than that of the ε-amine of lysine (B10760008) residues.[3] This can minimize multi-PEGylation and, consequently, reduce the risk of aggregation.[3]
-
Neutral to High pH (7.0 and above): In this range, lysine residues become more reactive, leading to a higher degree of PEGylation (multi-PEGylation).[3] While this can be desirable for certain applications, extensive modification of the protein surface can sometimes compromise its conformational stability and lead to aggregation.[1][3]
Q4: What is the ideal molar ratio of PEG reagent to my protein?
A4: The optimal PEG-to-protein molar ratio is highly dependent on the specific protein and should be determined empirically.[1][3] A higher molar excess of PEG can drive the reaction towards completion but also elevates the risk of multi-PEGylation and subsequent aggregation.[1][3] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and progressively increase it while carefully monitoring the reaction for the desired level of PEGylation and the absence of aggregates.[1][3]
Q5: Can the reaction temperature be adjusted to prevent aggregation?
A5: Yes, temperature is a significant factor. Lowering the reaction temperature, for example to 4°C, slows down the reaction rate.[1] A more controlled and slower reaction can favor intramolecular modification over intermolecular cross-linking, thereby minimizing aggregation.[1] It is recommended to screen different temperatures (e.g., 4°C and room temperature) to identify the optimal condition for your specific protein.[1]
Q6: I'm still observing aggregation. What other strategies can I employ?
A6: If optimizing the core reaction conditions is not sufficient, consider these additional strategies:
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, introduce it in smaller portions over a period of time. This helps maintain a lower instantaneous concentration of the PEG reagent, favoring a more controlled modification process.[1]
-
Use of Stabilizing Excipients: The addition of certain additives to the reaction buffer can significantly enhance protein stability and prevent aggregation.[1][4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to protein aggregation during PEGylation.
Problem: Visible precipitation or turbidity in the reaction mixture.
| Potential Cause | Recommended Solution |
| High Protein Concentration | Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1] |
| Suboptimal pH | Screen a range of pH values. For amine-reactive PEGs, test buffers with pH values between 6.0 and 8.0. Ensure the buffer does not contain primary amines (e.g., Tris) if you are targeting amines on the protein.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1] |
| Inappropriate PEG:Protein Molar Ratio | Perform a screening experiment with varying PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1).[1] |
| High Reaction Temperature | Conduct the reaction at a lower temperature, such as 4°C, to slow down the reaction rate.[1] |
| Bifunctional PEG Reagent | If using a bifunctional PEG, consider switching to a monofunctional alternative to avoid intermolecular cross-linking.[1] |
Problem: High molecular weight (HMW) species detected by SEC.
| Potential Cause | Recommended Solution |
| Multi-PEGylation | Reduce the PEG:protein molar ratio to decrease the extent of modification.[3] Consider using a site-specific PEGylation strategy to control the location and number of attached PEG molecules. |
| Intermolecular Cross-linking | Switch from a bifunctional to a monofunctional PEG reagent.[1] |
| Protein Unfolding and Aggregation | Add stabilizing excipients to the reaction buffer. |
The Role of Excipients in Preventing Aggregation
Excipients are additives that can be included in the reaction buffer to enhance protein stability and minimize aggregation. They work through various mechanisms, such as preferential exclusion and the suppression of non-specific protein-protein interactions.[1]
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for Sucrose | Act as protein stabilizers through preferential exclusion.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM for Arginine | Known to suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol provides a framework for systematically screening key reaction parameters to identify conditions that minimize aggregation.
Materials:
-
Protein of interest
-
Activated PEG reagent (e.g., mPEG-NHS, mPEG-maleimide)
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0) - ensure buffers do not contain primary amines (e.g., Tris) if targeting amines on the protein.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and sodium acetate.[1]
-
Stabilizing excipients (optional, see table above)
-
Microcentrifuge tubes or 96-well plate
-
Analytical instruments for aggregation analysis (e.g., SEC-HPLC, DLS)
Procedure:
-
Prepare a matrix of reaction conditions. This should include variations in:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]
-
pH: Screen a range of pH values appropriate for the chosen PEG chemistry and protein stability.[1]
-
Temperature: Conduct the reactions at different temperatures (e.g., 4°C, room temperature).[1]
-
-
Set up the reactions. In separate tubes or wells, combine the protein solution, reaction buffer, and any excipients being tested.
-
Initiate the reaction by adding the activated PEG reagent.
-
Incubate the reactions for a predetermined time.
-
Quench the reaction if necessary (e.g., by adding a primary amine like Tris for NHS-ester reactions).
-
Analyze the samples for the degree of PEGylation and the extent of aggregation using appropriate analytical techniques (e.g., SDS-PAGE, SEC-HPLC, DLS).
-
Identify the optimal conditions that yield the desired level of PEGylation with minimal aggregation.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Purpose: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Materials:
-
HPLC system with a UV detector
-
Size exclusion column suitable for the molecular weight range of the protein and its PEGylated forms
-
Mobile phase (e.g., phosphate-buffered saline)
-
Protein standards for column calibration
-
PEGylated protein samples
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the protein standard to determine the retention time of the monomeric species.
-
Inject the PEGylated protein samples.
-
Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).
-
Analyze the chromatogram. Peaks eluting earlier than the monomer correspond to higher molecular weight species (aggregates).
-
Quantify the percentage of aggregate by integrating the peak areas.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical relationships in troubleshooting aggregation during protein PEGylation.
Caption: A workflow for troubleshooting protein aggregation during PEGylation.
Caption: Relationship between causes of aggregation and preventive measures.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azido-PEG16-NHS Ester Conjugation
Welcome to the technical support center for Azido-PEG16-NHS ester applications. This resource provides in-depth guidance, troubleshooting advice, and detailed protocols to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of an this compound conjugation?
The core reaction involves the N-hydroxysuccinimide (NHS) ester group reacting with a primary amine (-NH₂) on a target molecule, such as a protein or an amine-modified oligonucleotide.[1][2][3] The primary amine acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][3] The Azido-PEG16 portion of the molecule serves as a linker that can be used for subsequent "click chemistry" reactions.[4][5]
Q2: Why is pH a critical parameter for this conjugation?
The reaction pH is a crucial factor because it directly influences two competing processes: the reactivity of the target amine and the stability of the NHS ester.[2]
-
Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be deprotonated (in its -NH₂ form) to act as an effective nucleophile. At pH values below the amine's pKa, it is predominantly protonated (-NH₃⁺), rendering it non-reactive.[2] As the pH increases, more of the amine is deprotonated, which favors the conjugation reaction.[2]
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis, where they react with water and become inactivated. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2][6]
Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.[2]
Q3: What is the optimal pH range for conjugation with this compound?
The optimal pH for NHS ester conjugations is in the slightly alkaline range of 7.2 to 8.5.[1] Many protocols recommend a more specific range of pH 8.3-8.5 to achieve the highest efficiency.[7][8][9]
Q4: Which buffers are recommended for this reaction, and which should be avoided?
-
Recommended Buffers: Amine-free buffers are essential to prevent competition with the target molecule. Suitable options include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate (B84403), HEPES, and borate (B1201080) buffers.[1][2][7][8] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is commonly used.[7][8]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided in the reaction mixture as they will compete with the target amine, significantly reducing the conjugation yield.[1][2] However, Tris or glycine can be added at the end of the reaction to quench any remaining active NHS ester.[1]
Q5: How should I prepare and handle the this compound?
This compound is sensitive to moisture.[10] It should be stored desiccated at -20°C.[10] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[10] Since the NHS ester is often poorly soluble in aqueous buffers, it is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before being added to the reaction mixture.[2][7][8] Do not prepare stock solutions in aqueous buffers for storage as the NHS-ester moiety readily hydrolyzes.[10]
Visualizing the Conjugation Process
The following diagrams illustrate the key chemical and logical processes involved in the conjugation reaction.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
Technical Support Center: Post-PEGylation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Azido-PEG16-NHS ester from a sample following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: The removal of unreacted this compound and its byproducts is a critical downstream step to ensure the purity, quality, and functionality of your final conjugate.[1][2] The presence of these impurities can interfere with subsequent applications, leading to batch-to-batch variability and potential side reactions.[2]
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing unreacted PEG reagents are size-based separation techniques.[3] These include:
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic volume.[][5][6]
-
Dialysis: A technique that separates molecules based on size through a semi-permeable membrane.[1][][7][8][9][10]
-
Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process that separates molecules based on size.[1][2][6][11]
Q3: How do I stop the PEGylation reaction before purification?
A3: The NHS ester reaction can be quenched by adding a reagent containing a primary amine.[3][12][13] Common quenching agents include Tris or glycine (B1666218) buffers.[3][12][13] These molecules react with the remaining active NHS esters, rendering them inert.[3] Hydrolysis by raising the pH to >8.6 can also be used to quench the reaction, as the half-life of NHS esters decreases significantly at higher pH.[12][14][15]
Q4: Which purification method is the most suitable for my sample?
A4: The choice of purification method depends on several factors, including the scale of your reaction, the properties of your biomolecule, the required final purity, and available equipment.[1][2] The following table provides a comparison to aid in your decision.
Method Selection and Comparison
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume (size).[][6] | Diffusion across a semi-permeable membrane based on a concentration gradient.[2] | Size-based separation using a semi-permeable membrane with cross-flow to minimize fouling.[2][6] |
| Speed | Fast (minutes to a few hours).[2] | Slow (hours to days).[2] | Fast.[2] |
| Resolution | High; can separate different PEGylated species.[] | Low; primarily for buffer exchange and removal of small molecules. | Low to Medium; effective for buffer exchange and removal of small molecules.[6] |
| Scalability | Scalable, but may require larger columns for large volumes. | Suitable for a wide range of volumes. | Highly scalable and suitable for large volumes.[6] |
| Key Advantage | High-resolution separation. | Simple setup, cost-effective for small scale.[] | Fast, efficient for large volumes and manufacturing.[2][11] |
| Considerations | Potential for sample dilution. Column cost. | Time-consuming, potential for sample loss. | Requires specialized equipment, potential for membrane fouling.[6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unreacted PEG reagent still present after purification. | SEC: Inadequate resolution between the conjugate and free PEG. | Optimize the SEC column and mobile phase. Consider a column with a different pore size or a longer column for better separation.[5] Adding arginine to the mobile phase can reduce non-specific interactions.[5] |
| Dialysis: Insufficient dialysis time or too few buffer changes. The molecular weight cut-off (MWCO) of the membrane may be too large. | Increase the dialysis duration and the number of buffer changes.[2] Use a dialysis membrane with a smaller MWCO, ensuring it is significantly smaller than your PEGylated product.[7][16] | |
| TFF: Insufficient number of diavolumes used. The MWCO of the membrane may be inappropriate. | Increase the number of diavolumes to ensure complete removal of the smaller molecules.[2] Select a membrane with an MWCO that is 3-5 times smaller than your target molecule.[6] | |
| Low recovery of the PEGylated product. | SEC: Non-specific binding of the product to the column matrix. | Modify the mobile phase composition (e.g., adjust pH, ionic strength, or add modifiers like arginine) to minimize interactions.[5] |
| Dialysis: The MWCO of the membrane is too close to the product's molecular weight, leading to product loss. | Use a dialysis membrane with a significantly smaller MWCO. | |
| TFF: The product is binding to the membrane or being lost in the permeate. | Optimize the membrane type and operating parameters (e.g., transmembrane pressure, cross-flow rate). Ensure the MWCO is appropriate. | |
| Product aggregation after purification. | The buffer composition is not optimal for the stability of the PEGylated product. | Perform buffer exchange into a formulation buffer that is known to stabilize your product. This can be done as the final step of dialysis or TFF. |
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
-
Objective: To stop the reaction between the this compound and the target molecule.
-
Materials:
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0)
-
PEGylation reaction mixture
-
-
Procedure:
-
At the end of the desired incubation time for the PEGylation reaction, add the quenching buffer to the reaction mixture.
-
A final concentration of 20-50 mM of the quenching agent is typically sufficient.[13][14]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all reactive NHS esters are quenched.[13]
-
The quenched reaction mixture is now ready for purification.
-
Protocol 2: Purification using Size Exclusion Chromatography (SEC)
-
Objective: To separate the PEGylated product from unreacted this compound based on size.
-
Materials:
-
SEC system (e.g., FPLC, HPLC)
-
Appropriate SEC column (select based on the molecular weight of your conjugate)
-
Running buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenched PEGylation reaction mixture
-
-
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes of running buffer until a stable baseline is achieved.
-
Centrifuge the quenched reaction mixture to remove any precipitates.
-
Inject the clarified sample onto the equilibrated column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.
-
Elute the sample with the running buffer at the flow rate recommended for the column.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially another wavelength if the PEG reagent has a chromophore.
-
The larger PEGylated conjugate will elute first, followed by the smaller unreacted this compound and other small molecule byproducts.
-
Collect fractions corresponding to the peak of your purified product.
-
Protocol 3: Purification using Dialysis
-
Objective: To remove small, unreacted molecules from the PEGylated product via diffusion.
-
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10-20 kDa for a large protein conjugate)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker and magnetic stir plate
-
Quenched PEGylation reaction mixture
-
-
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace.
-
Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[2]
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. Perform at least three buffer changes to ensure complete removal of the unreacted PEG.[2] An overnight dialysis for the final change is common.[1]
-
Recover the purified sample from the dialysis device.
-
Visualizations
Caption: Workflow for PEGylation and Purification.
Caption: Principle of Size Exclusion Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Impact of amine-containing buffers on NHS ester reaction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of amine-containing buffers on N-hydroxysuccinimide (NHS) ester reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my NHS ester conjugation reaction failing or showing low efficiency?
Low efficiency in NHS ester reactions is a common problem that can be attributed to several factors. One of the most frequent causes is the presence of primary amine-containing buffers, such as Tris or glycine (B1666218), in the reaction mixture.[1][2] These buffers compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1] Other factors include suboptimal pH, hydrolysis of the NHS ester, low concentration of reactants, and steric hindrance at the target amine sites.[1]
Q2: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][3][4] The reaction is highly dependent on pH.[5] At a lower pH, the primary amines on the target molecule are protonated and thus less available to react.[1] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[1][4] For many applications, a pH of 8.3-8.5 is considered optimal.[5]
Q3: Which buffers should I use for NHS ester conjugations?
It is crucial to use buffers that do not contain primary amines.[2][6][7] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers within a pH range of 7.2 to 8.5.[3][4] Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice, although the reaction may be slower and require longer incubation times.[8] A 0.1 M sodium bicarbonate or sodium borate buffer at pH 8.3-8.5 is often recommended for efficient labeling.[5][9]
Q4: Can I use Tris buffer in my NHS ester reaction?
No, you should avoid using Tris (tris(hydroxymethyl)aminomethane) buffer during the conjugation reaction.[2][3][4][10] Tris contains a primary amine that will react with the NHS ester, directly competing with your target molecule and reducing the yield of your desired conjugate.[1] However, a buffer containing Tris or glycine can be useful for quenching (stopping) the reaction once the desired conjugation has been achieved.[3][4]
Q5: My NHS ester is not dissolving in the aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have limited solubility in aqueous solutions.[3][4] In such cases, the NHS ester should first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3][5] This stock solution can then be added to your protein or other target molecule in the appropriate aqueous reaction buffer.[3] It is important to use high-quality, anhydrous, and amine-free solvents, as impurities can interfere with the reaction.[5]
Q6: How can I remove interfering amine-containing buffers from my sample before starting the reaction?
If your sample is in an incompatible buffer like Tris-HCl, you must perform a buffer exchange before initiating the NHS ester reaction.[2] This can be achieved through methods such as dialysis, desalting columns (also known as spin columns), or gel filtration.[2][6] These techniques will effectively replace the amine-containing buffer with a suitable amine-free buffer, such as PBS.
Data Presentation
Table 1: Buffer Compatibility in NHS Ester Reactions
| Buffer Name | Type | Recommended for Reaction? | Relevant pKa | Notes |
| Phosphate-Buffered Saline (PBS) | Non-Amine | Yes | ~7.2 | Commonly used, but reaction rates may be slower.[8] |
| Sodium Bicarbonate | Non-Amine | Yes | ~10.3 (pKa2 of carbonic acid) | Often used at pH 8.3-8.5 for optimal reaction.[5] |
| HEPES | Non-Amine | Yes | ~7.5 | A good buffering agent in the optimal pH range.[3][4] |
| Borate | Non-Amine | Yes | ~9.2 | Effective buffer for maintaining a slightly alkaline pH.[3][4] |
| Tris | Primary Amine | No | ~8.1 | Competes with the target molecule for reaction.[1][3][4] Can be used to quench the reaction.[3][4] |
| Glycine | Primary Amine | No | ~9.6 | Competes with the target molecule for reaction.[1] Can be used to quench the reaction.[3][4] |
Table 2: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life | Implication for Reaction |
| 7.0 | 0 | 4-5 hours | Slower reaction, but greater stability of the NHS ester.[3][4] |
| 8.0 | 4 | ~1 hour | A good compromise between reaction rate and ester stability.[10] |
| 8.6 | 4 | 10 minutes | Rapid hydrolysis, leading to significantly lower conjugation efficiency.[3][4] |
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Column
This protocol describes the removal of an amine-containing buffer from a protein sample before an NHS ester conjugation reaction.
-
Column Equilibration: Equilibrate the desalting column by washing it with the desired amine-free reaction buffer (e.g., PBS, pH 7.4). Follow the manufacturer's instructions for the specific column being used. Typically, this involves centrifuging the column to remove the storage buffer and then adding the new buffer and centrifuging again, repeating this process 2-3 times.
-
Sample Loading: Apply the protein sample to the top of the equilibrated column.
-
Elution: Centrifuge the column according to the manufacturer's protocol. The protein will elute in the new, amine-free buffer, while the smaller molecules of the original buffer salts will be retained in the column matrix.
-
Protein Recovery: Collect the eluted sample. The protein is now in the appropriate buffer for the NHS ester reaction.
Protocol 2: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester to a protein.
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[11] If necessary, perform a buffer exchange as described in Protocol 1.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in an anhydrous, water-miscible organic solvent such as DMSO or DMF to a stock concentration (e.g., 10 mM).[2][6][9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[2][6]
-
Reaction Incubation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[12] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[2] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][6]
-
Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[8][9] Incubate for 10-15 minutes.[9]
-
Purification: Remove the excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, dialysis, or gel filtration.[2][6]
-
Storage: Store the purified, labeled protein under conditions that are optimal for its stability.
Mandatory Visualization
Caption: Interference of amine-containing buffers in NHS ester reactions.
Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Azido-PEG16-NHS ester solubility issues in aqueous buffers
Welcome to the technical support center for Azido-PEG16-NHS ester. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during its use in bioconjugation and other applications. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional crosslinker containing a 16-unit polyethylene (B3416737) glycol (PEG) spacer. One end features an azide (B81097) group, which can react with alkyne, BCN, or DBCO groups via "click chemistry".[1] The other end has an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) to form stable amide bonds.[1][2][3] The hydrophilic PEG spacer enhances solubility in aqueous media.[1] It is commonly used in bioconjugation, drug delivery, and proteomics research for labeling and crosslinking biomolecules.
Q2: I'm having trouble dissolving this compound directly in my aqueous reaction buffer. Is this normal?
Yes, this is a common issue. Many non-sulfonated NHS esters, including those with PEG spacers, have limited solubility in aqueous buffers, especially those with high salt concentrations.[2][4] It is standard practice to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[2][3][5][6][7][8]
Q3: What is the recommended procedure for dissolving this compound?
The recommended procedure is to create a concentrated stock solution in anhydrous DMSO or DMF immediately before use.[3][6][7] This stock solution can then be added to your aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough (typically <10%) to not affect your biomolecule's stability and function.[4]
Q4: Why is my conjugation reaction failing even after dissolving the this compound?
The most likely culprit is the hydrolysis of the NHS ester. The NHS ester group is highly susceptible to hydrolysis in aqueous environments, especially at neutral to basic pH.[2][9][10] This hydrolysis reaction competes with the desired amine conjugation reaction.[2] Once hydrolyzed, the reagent is no longer reactive towards primary amines. Therefore, it is crucial to use the dissolved reagent immediately.[3][4][7][8]
Q5: Which buffers are compatible with this compound?
It is critical to use amine-free buffers for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester and should be avoided.[2][3][5][7][8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate (B1201080), and carbonate/bicarbonate buffers at a pH range of 7.2-8.5.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reagent Precipitation | The reagent was added directly to an aqueous buffer without prior dissolution in an organic solvent. | First, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution. Then, add the stock solution to your reaction buffer. |
| The final concentration of the organic solvent in the reaction mixture is too high. | Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4] | |
| The buffer has a high salt concentration. | Reduce the salt concentration of your buffer if possible. Some PEGylated NHS esters have decreased solubility in buffers with high salt content.[4] | |
| Low Conjugation Efficiency | The NHS ester has hydrolyzed before reacting with the target molecule. | Prepare the stock solution of this compound immediately before use and add it to the reaction mixture without delay.[3][4][7][8] |
| The pH of the reaction buffer is too low. | The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[2] | |
| The reaction buffer contains primary amines (e.g., Tris, glycine). | Exchange your protein or other target molecule into an amine-free buffer like PBS, HEPES, or borate buffer before starting the conjugation reaction.[2][3][5][7][8] | |
| The concentration of the target molecule is too low. | For less concentrated protein solutions, hydrolysis of the NHS ester is a more significant competing reaction.[2] If possible, increase the concentration of your target molecule. | |
| Inconsistent Results | The this compound has been improperly stored. | Store the reagent at -20°C with a desiccant, as NHS esters are moisture-sensitive.[3][4][5][7][8] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[3][4][5][7][8] |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| NHS Ester Hydrolysis Half-life | 4-5 hours | pH 7.0, 0°C | [2][9] |
| 10 minutes | pH 8.6, 4°C | [2][9] | |
| ~7 hours | pH 7 | [10] | |
| Minutes | pH 9 | [10] | |
| Recommended Reaction pH | 7.2 - 8.5 | For amine conjugation | [2] |
| Recommended Organic Solvent for Stock Solution | DMSO or DMF | Anhydrous | [2][3][5][6][7][8] |
| Maximum Recommended Final Organic Solvent Concentration | < 10% | In aqueous reaction mixture | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3][4][5][7][8]
-
Immediately before use, add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL).
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Proceed immediately to the conjugation protocol. Do not store the stock solution as the NHS ester will hydrolyze.[3][4][7][8]
Protocol 2: General Protocol for Protein Conjugation
-
Prepare the protein to be conjugated in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5). If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
The protein concentration should ideally be 1-10 mg/mL.
-
Calculate the required amount of this compound. A 10- to 50-fold molar excess of the reagent over the protein is a common starting point.
-
Add the calculated volume of the freshly prepared this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 7.5) can be added to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted reagent by dialysis or size-exclusion chromatography.
Visualizations
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. broadpharm.com [broadpharm.com]
- 8. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting Click Chemistry with PEGylated Proteins
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize click chemistry reactions involving PEGylated proteins. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield or incomplete click chemistry reactions with my PEGylated protein?
Several factors can contribute to low reaction efficiency. The most common culprits include:
-
Suboptimal Reagent Concentrations: The kinetics of click reactions are concentration-dependent. Low concentrations of your PEGylated protein, azide (B81097)/alkyne probe, or catalyst can lead to poor yields.[1]
-
Inactive Copper Catalyst: For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalyst is Cu(I). This species is prone to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction buffer.[1]
-
Degraded Reducing Agent: Sodium ascorbate (B8700270), the most common reducing agent used to generate Cu(I) in situ, is unstable in solution and readily oxidizes, leading to catalyst inactivation.[1][2]
-
Interfering Buffer Components: Certain buffer components can interfere with the reaction. For example, Tris-based buffers can chelate copper ions, reducing the catalyst's effectiveness.[1] Thiols, such as DTT or free cysteine residues on the protein, can also interfere with the reaction.[1][3]
-
Steric Hindrance: The PEG chains or the protein's tertiary structure may physically block the azide or alkyne functional groups, preventing them from reacting.[1]
-
Poor Incorporation of the Click Handle: The initial labeling of the protein with the azide or alkyne functional group may have been inefficient.
Q2: My protein appears to be degrading or aggregating after the CuAAC reaction. What could be the cause and how can I prevent it?
Protein degradation and aggregation during CuAAC are often linked to the copper catalyst.
-
Copper-Mediated Oxidative Damage: The combination of copper ions and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS).[4][5] These ROS can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine), potentially causing protein damage, unfolding, and subsequent aggregation.[4][5]
-
Ascorbate-Related Side Reactions: Byproducts of ascorbate oxidation can react with protein side chains, such as lysine (B10760008) and arginine, leading to covalent modifications and aggregation.[5]
To mitigate these issues:
-
Use a Copper-Stabilizing Ligand: Ligands like THPTA, BTTAA, or histidine-based ligands protect the copper(I) ion from oxidation and can reduce its toxicity and damaging side reactions.[6][7][8] A 5:1 ligand-to-copper molar ratio is often recommended.[1]
-
Degas Your Solutions: Removing dissolved oxygen from your reaction buffers can minimize the oxidation of the Cu(I) catalyst.[1]
-
Consider Copper-Free Alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative that does not require a cytotoxic copper catalyst, making it ideal for sensitive proteins.[9][10][]
Q3: How do I choose between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for my PEGylated protein?
The choice depends on the specific requirements of your experiment.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst.[6][9] | No catalyst required.[10][] |
| Biocompatibility | Copper can be toxic to living cells and damaging to sensitive proteins.[7][9][12] Ligands can mitigate but not eliminate this issue.[6][13] | Highly biocompatible and suitable for in vivo applications.[10][] |
| Reaction Speed | Generally faster reaction kinetics, which can be further accelerated by ligands.[6] | Reaction rates are dependent on the strain of the cyclooctyne (B158145) used.[14] |
| Reactants | Simple terminal alkynes and azides. | Requires a strained cyclooctyne (e.g., BCN, DIBO) and an azide.[10][15] |
| Cost | Reagents are generally less expensive. | Strained cyclooctyne reagents can be more expensive. |
| Ideal Use Case | In vitro conjugation of robust proteins, material science applications. | Labeling sensitive proteins, experiments in living cells or organisms.[10] |
Troubleshooting Guides
Problem 1: Low or No Conjugation Product Observed
This is the most frequent issue. Follow this workflow to diagnose and solve the problem.
Detailed Steps:
-
Verify Initial Protein Labeling: Before troubleshooting the click reaction itself, confirm that your PEGylated protein has been successfully functionalized with the azide or alkyne group. Mass spectrometry is the gold standard for this verification.
-
Check Reagent Quality:
-
Sodium Ascorbate: Always prepare a fresh stock solution of sodium ascorbate immediately before setting up the reaction.[1]
-
Copper Source: Ensure your copper sulfate (B86663) (or other copper source) is not contaminated.
-
Azide/Alkyne Probes: Check the expiration date and storage conditions of your reporter molecules.
-
-
Optimize Reaction Conditions: If labeling and reagents are good, optimize the click reaction parameters.
Parameter Recommended Starting Range Troubleshooting Action PEG-Protein Concentration 1-50 µM Increase concentration if possible. Lower concentrations require longer reaction times.[1] Azide/Alkyne Probe 2-10 fold molar excess over protein Increase the molar excess of the smaller molecule. Copper (CuSO₄) 50-250 µM Titrate concentration. Too high can lead to protein damage. Ligand (e.g., THPTA) 5-fold molar excess over Copper Ensure the correct ligand-to-copper ratio to protect the catalyst.[16] Reducing Agent (Na-Ascorbate) 5-50 fold molar excess over Copper Use a fresh solution and ensure sufficient excess. Reaction Time 1-12 hours Increase incubation time, potentially at a lower temperature (4°C) to preserve protein stability.[10] Temperature 4°C to Room Temperature Start at room temperature; use 4°C for sensitive proteins. pH 7.0 - 8.0 The CuAAC reaction is effective over a wide pH range (4-12).[2] Ensure your protein is stable at the chosen pH. -
Address Interfering Substances:
-
Buffers: Switch from Tris-based buffers to PBS or HEPES.[1]
-
Reducing Agents: If your protein stock contains DTT or TCEP, remove them via dialysis or a desalting column before the click reaction.
-
-
Overcome Steric Hindrance:
-
If you suspect the click handle is buried within the protein's structure, consider performing the reaction under mild denaturing conditions (e.g., with 1% SDS), if compatible with your protein and downstream applications.[1]
-
Problem 2: Difficulty in Purifying the PEGylated Conjugate
The PEGylation reaction often results in a heterogeneous mixture of unreacted protein, free PEG, and proteins with varying numbers of PEG chains.[17][] Purifying the desired product can be challenging.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. researchgate.net [researchgate.net]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirmation of Successful Conjugation with Azido-PEG16-NHS Ester
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully confirming the conjugation of Azido-PEG16-NHS ester to amine-containing molecules. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, connected by a 16-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., on proteins or peptides) to form a stable amide bond. The azide group can then be used for subsequent "click chemistry" reactions, allowing for the attachment of other molecules containing an alkyne group. This linker is commonly used in bioconjugation, drug delivery, and proteomics research.
Q2: How do I know if my conjugation reaction with this compound was successful?
Successful conjugation can be confirmed through a combination of analytical techniques that verify the formation of the new, larger molecule and the presence of the key functional groups. These methods include mass spectrometry (to detect the mass increase), chromatography (to separate conjugated from unconjugated species), and spectroscopy (to identify specific chemical bonds and functional groups).
Q3: What are the critical parameters for a successful NHS ester conjugation?
The key parameters to control are pH, buffer composition, and reagent stability. The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.2 and 8.5. Buffers should not contain primary amines (e.g., Tris or glycine), as they will compete with the target molecule for reaction with the NHS ester. It is also crucial to use the this compound reagent immediately after dissolving it, as the NHS ester can hydrolyze in aqueous solutions.
Q4: How can I confirm that the azide group is still intact after the NHS ester reaction?
The integrity of the azide group post-conjugation can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, where the azide group has a characteristic sharp peak around 2100 cm⁻¹. Additionally, successful downstream click chemistry reactions provide functional confirmation of the azide's presence and reactivity.
Experimental Workflow for Conjugation and Confirmation
The following diagram outlines the general workflow for conjugating a protein with this compound and subsequently confirming the successful conjugation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation observed in Mass Spectrometry | NHS ester hydrolysis: The this compound was exposed to moisture or an aqueous solution for too long before the reaction. | Prepare a fresh solution of the this compound in an anhydrous solvent like DMSO or DMF immediately before use. |
| Incorrect pH: The reaction pH was too low, leading to protonation of the primary amines on the target molecule. | Ensure the reaction buffer is at a pH between 7.2 and 8.5. Use a freshly calibrated pH meter to verify. | |
| **Presence of competing |
Technical Support Center: Azido-PEG16-NHS Ester Labeling
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to Azido-PEG16-NHS ester labeling experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges and ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on a biomolecule is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as the ideal condition for this reaction.[4][5] At a lower pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate.[6] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and can lower the overall yield of the desired conjugate.[6][7]
Q2: What type of buffer should I use for the labeling reaction?
It is critical to use an amine-free buffer for the labeling reaction, as buffers containing primary amines will compete with your target molecule for reaction with the NHS ester.[3][8][9] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES buffer, and borate (B1201080) buffer.[1][2] While Tris-based buffers contain a primary amine, they are sometimes used, but are generally not recommended due to the potential for competition.[4][5]
Q3: How should I store and handle the this compound?
This compound is moisture-sensitive and should be stored at -20°C under desiccated conditions.[8][9][10] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[8][11][12] It is recommended to dissolve the NHS ester in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][8] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for about a month or at -80°C for up to six months, but aqueous solutions should be prepared fresh and used immediately.[4][13]
Q4: What are the common causes of low labeling efficiency?
Low labeling efficiency can stem from several factors:
-
Suboptimal pH: The reaction pH may be too low, leading to protonated, non-reactive amines, or too high, causing rapid hydrolysis of the NHS ester.[5][6]
-
Hydrolysis of the NHS ester: The reagent may have been compromised by moisture during storage or handling, or the reaction conditions may favor hydrolysis.[11][12]
-
Presence of competing nucleophiles: The presence of primary amine-containing buffers (e.g., Tris, glycine) or other nucleophiles in the sample can compete with the target molecule for the NHS ester.[1][8]
-
Insufficient molar excess of the reagent: The concentration of the this compound may be too low to achieve the desired level of labeling.[8]
-
Low protein concentration: Labeling reactions with dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of incorporation as more concentrated protein solutions.[8][14]
Q5: Can this compound react with amino acids other than lysine (B10760008)?
While NHS esters primarily react with primary amines, such as the epsilon-amino group of lysine residues and the N-terminus of proteins, off-target reactions with other nucleophilic amino acid residues have been reported.[6][15][16] These can include serine, threonine, and tyrosine residues.[15][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[3] An optimal pH of 8.3-8.5 is often recommended.[4][5] |
| Hydrolysis of this compound. | Ensure proper storage and handling of the reagent to minimize moisture exposure.[8][9] Prepare the reagent solution immediately before use.[8] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[1][3] | |
| Presence of competing primary amines in the buffer. | Use an amine-free buffer such as PBS, sodium bicarbonate, HEPES, or borate.[1][2] If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column prior to labeling.[8][9] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of the this compound. A 10- to 50-fold molar excess is often a good starting point, but optimization may be required depending on the protein concentration.[17] | |
| High Background Signal | Excess unreacted labeling reagent. | Ensure thorough removal of unreacted this compound and its hydrolysis byproducts after the reaction using appropriate purification methods like dialysis or gel filtration.[4][5] |
| Non-specific binding of the labeling reagent. | Consider adding a quenching agent like Tris or glycine (B1666218) at the end of the incubation period to consume any remaining reactive NHS ester.[1] | |
| Inconsistent Results | Variability in reagent activity. | Aliquot the this compound upon receipt to avoid repeated freeze-thaw cycles and moisture contamination of the entire stock.[11][12] |
| Inconsistent reaction conditions. | Ensure that all reaction parameters, including pH, temperature, incubation time, and component concentrations, are kept consistent between experiments. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous solution due to hydrolysis. The half-life of the NHS ester decreases significantly as the pH increases.
Table 1: Effect of pH on the Half-life of NHS Ester in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1] |
| 8.6 | 4 | 10 minutes[1] |
A study on porphyrin-NHS esters also demonstrated the competing kinetics of amidation and hydrolysis at different pH values.
Table 2: Half-lives of Hydrolysis and Amidation for Porphyrin-NHS Esters at Room Temperature
| Compound | pH | t1/2 Hydrolysis (min) | t1/2 Amidation (min) | Amide Yield (%) |
| P3-NHS | 8.0 | 210 | 80 | 80-85 |
| 8.5 | 180 | 20 | 80-85 | |
| 9.0 | 125 | 10 | 80-85 | |
| P4-NHS | 8.0 | 190 | 25 | 87-92 |
| 8.5 | 130 | 10 | 87-92 | |
| 9.0 | 110 | 5 | 87-92 |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be necessary for your specific protein and experimental goals.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[4] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Calculate the Required Amount of this compound: A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[8][14] The optimal ratio may need to be determined empirically.
-
Prepare the this compound Solution: Immediately before use, dissolve the calculated amount of this compound in a small volume of anhydrous DMSO or DMF.[5][8] The volume of the organic solvent should not exceed 10% of the final reaction volume.[8]
-
Perform the Labeling Reaction: Add the dissolved this compound to the protein solution. Mix gently and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][14]
-
Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM.[17] Incubate for an additional 5-15 minutes.[17]
-
Purify the Labeled Protein: Remove the excess, unreacted this compound and reaction byproducts using a desalting column, gel filtration, or dialysis.[4][5]
-
Characterize the Labeled Protein: Confirm the successful labeling and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or click chemistry with a fluorescent alkyne probe followed by SDS-PAGE analysis.
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction scheme for this compound labeling of a primary amine.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
- 10. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. assets.fishersci.com [assets.fishersci.com]
Steric hindrance effects in Azido-PEG16-NHS ester reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Azido-PEG16-NHS esters in bioconjugation. Special attention is given to the effects of steric hindrance on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is an Azido-PEG16-NHS ester and what is it used for?
An this compound is a bifunctional linker molecule. It contains an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (like those on the surface of proteins, such as lysine (B10760008) residues) to form a stable amide bond.[1] The other end features an azide (B81097) group, which can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing an alkyne group.[2][3] The 16-unit polyethylene (B3416737) glycol (PEG) chain acts as a long, flexible, and hydrophilic spacer.[3]
Q2: What is steric hindrance and how does the PEG16 chain contribute to it?
Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction.[4] In the context of an this compound, the long PEG chain can create a "molecular shield" around the reactive NHS ester group. This can physically block the NHS ester from accessing primary amines on the surface of a target molecule, especially if the amine is located in a sterically crowded environment.[5][6]
Q3: What are the optimal reaction conditions for an this compound reaction?
The reaction between an NHS ester and a primary amine is highly dependent on the pH. The optimal pH range is typically between 7.2 and 8.5.[1] Below this range, the primary amines are protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which is a major competing reaction.[7] Reactions are often performed at room temperature for 30-60 minutes or at 4°C for a longer duration (e.g., 2 hours to overnight) to minimize hydrolysis.[1][8]
Q4: How does the length of the PEG chain affect the reaction?
Longer PEG chains generally increase the steric hindrance, which can lead to a decrease in reaction efficiency.[5] However, the hydrophilic nature of the PEG chain can also improve the solubility of the reagent and the resulting conjugate in aqueous buffers.[3] The extended spacer arm can also be advantageous in cases where a greater distance between the conjugated molecules is desired. While quantitative data is sparse and highly dependent on the specific reactants, it is a general principle that as the PEG chain length increases, the potential for steric hindrance also increases.
Q5: What are some common issues that can lead to low yield in my conjugation reaction?
Several factors can contribute to low conjugation yields:
-
Hydrolysis of the NHS ester: This is a primary competing reaction. NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C.[8] Solutions should be prepared immediately before use.
-
Suboptimal pH: If the pH is too low, the amine will not be sufficiently reactive. If it is too high, the NHS ester will rapidly hydrolyze.[7]
-
Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the NHS ester.[8]
-
Steric hindrance: The PEG chain or the structure of the target molecule may prevent the NHS ester from reaching the primary amine.[5]
-
Low concentration of reactants: Dilute protein solutions may require a greater molar excess of the PEG reagent to achieve the desired degree of labeling.[1]
Troubleshooting Guide
Below is a table summarizing common problems encountered during this compound reactions, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS Ester: The reagent was exposed to moisture or stored improperly. | Use a fresh vial of the reagent. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[7] |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[8] | |
| Suboptimal pH: The reaction pH is too low or too high. | Verify the pH of your reaction buffer with a calibrated pH meter. Adjust as necessary to be within the 7.2-8.5 range. | |
| Steric Hindrance: The PEG16 chain is preventing access to the target amine. | Increase the molar excess of the this compound. Consider a longer reaction time at a lower temperature (4°C). If possible, explore using a shorter PEG linker if the application allows. | |
| Protein Precipitation | Change in Protein Solubility: The addition of the PEG chain has altered the protein's properties. | Perform the reaction at a lower temperature (4°C). Screen different amine-free buffers to find one that maintains protein solubility. |
| High Degree of Labeling: Too many PEG chains have been conjugated to the protein. | Reduce the molar excess of the this compound in the reaction. | |
| Loss of Biological Activity | Conjugation at or near the Active Site: The PEG chain is sterically hindering the protein's active site. | Reduce the molar excess of the this compound to decrease the likelihood of labeling at multiple sites. If the protein has multiple available amines, it may not be possible to control the site of conjugation with this method. |
Quantitative Data on Steric Hindrance
| Factor | Effect on Reaction | Considerations |
| Increasing PEG Chain Length | Can increase steric hindrance, potentially lowering reaction rates. | May be necessary for applications requiring a longer spacer arm. Can improve the solubility of the final conjugate. |
| Branched PEG Structures (e.g., Y-shaped) | Can exhibit increased selectivity for more sterically accessible amines due to their bulky nature. | May be useful for targeting more exposed primary amines on a protein surface. |
| High Molar Excess of PEG Reagent | Can help overcome moderate steric hindrance to a degree. | May lead to a higher degree of labeling and an increased risk of protein precipitation or loss of biological activity. |
Experimental Protocols
Protocol: Conjugation of this compound to a Protein
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines. The optimal conditions may need to be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.4) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined experimentally.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
-
Characterization:
-
Analyze the resulting conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling and purity.
-
Visualizations
Caption: Steric hindrance from a bulky PEG16 chain can block access to primary amines.
Caption: A typical workflow for protein conjugation with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. mdpi.com [mdpi.com]
- 5. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Quenching Unreacted NHS Esters in Conjugation Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical step of quenching unreacted N-hydroxysuccinimide (NHS) esters in bioconjugation reactions. This information is intended for researchers, scientists, and drug development professionals to help ensure the success and reproducibility of their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching in an NHS ester conjugation reaction?
Quenching is the process of deactivating any remaining unreacted NHS esters after the desired conjugation to the target molecule (e.g., a protein) is complete. This is crucial for several reasons:
-
Preventing Unwanted Reactions: Unreacted NHS esters are still highly reactive and can continue to label molecules containing primary amines in subsequent steps. This can lead to non-specific labeling of other proteins, purification resins, or buffer components, compromising the purity and specificity of your final conjugate.[1]
-
Ensuring Conjugate Stability: Quenching helps to ensure a homogenous final product by preventing slow, ongoing reactions that could alter the characteristics of the conjugate over time.
-
Minimizing Side Reactions: In some cases, unreacted NHS esters can lead to undesirable side reactions, such as the formation of O-acyl esters on serine, threonine, and tyrosine residues, which can affect protein structure and function.[2][3]
Q2: What are the most common quenching reagents for NHS ester reactions?
The most common quenching agents are small molecules containing a primary amine, which rapidly react with and consume any excess NHS esters.[4] Common choices include:
-
Tris (tris(hydroxymethyl)aminomethane): Widely used due to its availability and effectiveness.
-
Glycine: A simple amino acid that is also a very effective quenching agent.
-
Hydroxylamine (B1172632): Another common quencher, though it can sometimes lead to the formation of hydroxamic acid.[5][6]
-
Ethanolamine: A primary amine that effectively quenches NHS ester reactions.[4][7]
-
Methylamine: A highly efficient nucleophile for cleaving O-acyl esters, a potential side product of NHS ester reactions.[2]
Q3: How do I choose the right quenching reagent for my experiment?
The choice of quenching reagent can depend on the specific requirements of your experiment:
-
For most standard applications, Tris or glycine are excellent choices.[8]
-
If you are concerned about the potential for O-acylation side reactions, methylamine has been shown to be particularly effective at removing these modifications.[2]
-
If you need to regenerate the original carboxyl group after quenching, a method that avoids primary amine quenchers is to raise the pH to above 8.6, which will promote the hydrolysis of the NHS ester.[7][9] However, be mindful that a high pH can be detrimental to the stability of some proteins.
Q4: What are the typical concentrations and reaction times for quenching?
Generally, the quenching reagent is added to a final concentration of 20-100 mM.[4][5][8] The quenching reaction is typically rapid and is often allowed to proceed for 10-30 minutes at room temperature.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Protein Activity or Stability After Quenching | The quenching conditions (e.g., high pH, specific reagent) may be denaturing the protein. | - Test different quenching reagents to see if one is more compatible with your protein.[10][11][12] - Optimize the pH of the quenching step to be within the stable range for your protein. - Consider quenching by hydrolysis at a moderately basic pH (e.g., pH 8.5) instead of using a primary amine-containing reagent.[7] |
| Precipitation of the Conjugate During Quenching | The change in buffer composition or pH upon adding the quenching reagent may be causing the protein to precipitate. | - Ensure the quenching reagent is dissolved in a buffer that is compatible with your protein. - Add the quenching reagent slowly while gently mixing. - Perform a buffer exchange step after quenching to move the conjugate into a more suitable storage buffer.[4] |
| Continued Non-Specific Binding After Quenching | The quenching reaction may have been incomplete, leaving some unreacted NHS esters. | - Increase the concentration of the quenching reagent (e.g., to 100 mM). - Extend the quenching reaction time (e.g., to 30 minutes). - Ensure the pH of the reaction mixture is suitable for the quenching reaction (typically around pH 7.2-8.5).[8] |
| Unexpected Modification of the Target Molecule | Some quenching reagents can result in the modification of carboxyl groups on the target molecule.[5][7] | - If preserving the native carboxyl groups is critical, use hydrolysis at a pH > 8.6 to quench the reaction.[7][9] - Alternatively, hydroxylamine can be used, which results in the formation of a hydroxamic acid.[6][13] |
Quantitative Data Summary
The following table summarizes the properties and recommended conditions for common NHS ester quenching reagents.
| Quenching Reagent | Typical Final Concentration | Mechanism of Action | Key Considerations |
| Tris | 20-100 mM[8] | Nucleophilic attack by the primary amine on the NHS ester. | Widely available and effective. Can modify carboxyl groups.[5] |
| Glycine | 20-100 mM[8] | Nucleophilic attack by the primary amine on the NHS ester. | Simple and effective. Can modify carboxyl groups.[5] |
| Hydroxylamine | 10-50 mM[5][6] | Nucleophilic attack on the NHS ester, forming a hydroxamic acid. | Can be used to regenerate a modified carboxyl group.[6] |
| Ethanolamine | 20-50 mM[4][5] | Nucleophilic attack by the primary amine on the NHS ester. | Effective quenching agent. Can modify carboxyl groups.[5] |
| Methylamine | ~0.4 M[2] | Highly efficient nucleophilic attack on both NHS and O-acyl esters. | Particularly effective at reversing O-acylation side reactions.[2] |
| Hydrolysis (High pH) | N/A (pH > 8.6)[7] | Base-catalyzed hydrolysis of the NHS ester. | Regenerates the original carboxyl group. High pH may be detrimental to some proteins.[7] |
Experimental Protocols
Standard Quenching Protocol using Tris or Glycine
-
Prepare Quenching Solution: Prepare a 1 M stock solution of either Tris-HCl, pH 8.0, or Glycine, pH 8.0.
-
Add Quenching Reagent: After the desired conjugation reaction time, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. For example, add 50-100 µL of the 1 M stock solution to a 1 mL reaction.
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[8]
-
Purification: Proceed with the purification of the conjugate (e.g., using a desalting column, dialysis, or chromatography) to remove the quenched NHS esters, excess quenching reagent, and other reaction byproducts.[4]
Visualizations
Caption: Workflow of a typical NHS ester conjugation reaction including the quenching and purification steps.
Caption: Chemical reactions showing the desired conjugation to a primary amine and the subsequent quenching of excess NHS ester.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Water Thermodynamics and Its Effects on the Protein Stability and Activity [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. assets.fishersci.com [assets.fishersci.com]
Effect of temperature on Azido-PEG16-NHS ester reaction rate
Welcome to the technical support center for Azido-PEG16-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a primary amine?
A1: The optimal temperature for the reaction is a trade-off between reaction rate and the stability of the NHS ester. Reactions are typically conducted at room temperature (approx. 25°C) for 30-60 minutes or at 4°C (on ice) for 2 hours to overnight.[1][2][3] Lower temperatures minimize the hydrolysis of the NHS ester, which is a competing reaction, but require longer incubation times to achieve sufficient labeling.[1]
Q2: My conjugation efficiency is low. What are the potential causes?
A2: Low conjugation efficiency is a common issue that can stem from several factors:
-
Hydrolysis of the NHS Ester: N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH.[4][5]
-
Suboptimal pH: The reaction is most efficient in the pH range of 7.2-8.5.[1][4] A pH below this range can lead to the protonation of primary amines, making them unavailable for reaction.[1] A pH above this range significantly increases the rate of NHS ester hydrolysis.[1][4]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester.[1][2]
-
Poor Reagent Quality: Ensure the this compound is stored properly under desiccated conditions at -20°C to prevent degradation.[1][6]
-
Low Concentration of Reactants: Low concentrations of either the target molecule or the this compound can reduce reaction efficiency.[1]
Q3: Can I use a Tris-based buffer for my reaction?
A3: It is highly recommended to avoid buffers containing primary amines, such as Tris, as they will react with the NHS ester and reduce the efficiency of your desired conjugation.[1][2] Amine-free buffers like phosphate-buffered saline (PBS) at a pH of 7.2-8.0 are preferred.[2][6]
Q4: How can I quench the reaction?
A4: To stop the conjugation reaction, you can add a buffer containing primary amines, such as Tris or glycine.[4] This will react with any remaining unreacted NHS ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester | Perform the reaction at a lower temperature (4°C) for a longer duration. Ensure the NHS ester is fresh and has been stored correctly.[1] |
| Incorrect pH | Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.[1] | |
| Presence of competing amines | Use an amine-free buffer such as PBS. If your sample is in a Tris-based buffer, perform a buffer exchange before starting the reaction.[2][6] | |
| Inactive NHS ester | Use a fresh vial of this compound. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[6] | |
| Protein/Molecule Precipitation | Over-labeling | Reduce the molar excess of the this compound in the reaction. |
| Change in solubility | The addition of the PEG chain can alter the solubility of your molecule. Consider using a different buffer or adding solubilizing agents. | |
| Inconsistent Results | Variability in reaction time or temperature | Standardize the incubation time and temperature for all experiments. Use a temperature-controlled environment if possible. |
| Inconsistent reagent preparation | Prepare fresh solutions of the this compound for each experiment as it can hydrolyze in solution.[2][6] |
Data Presentation
Effect of Temperature on this compound Reaction
| Parameter | 4°C (Cold Room/On Ice) | Room Temperature (~25°C) |
| Reaction Rate | Slower | Faster |
| Recommended Time | 2 hours to overnight[1] | 30 minutes to 4 hours[1][4] |
| NHS Ester Hydrolysis | Minimized[1] | Increased[4] |
| Best For | Sensitive molecules; when maximizing yield is critical. | Faster screening; when reaction speed is a priority. |
Experimental Protocols
Protocol for Conjugating this compound to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Protein:
-
Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to your protein solution. The optimal ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[2][6]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2][3]
-
-
Quenching the Reaction:
-
(Optional) To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove unreacted this compound and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.[2]
-
-
Storage:
-
Store the purified conjugate under conditions that are optimal for your specific protein.
-
Mandatory Visualization
Caption: Experimental workflow for the conjugation of this compound to a protein.
Caption: PROTAC mechanism utilizing the ubiquitin-proteasome system for targeted protein degradation.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding after labeling with Azido-PEG16-NHS ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding after labeling with Azido-PEG16-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is an this compound and how does it work?
This compound is a bi-functional molecule used in bioconjugation.[1][2] It consists of three key components:
-
An N-hydroxysuccinimide (NHS) ester , which is a reactive group that specifically targets primary amines (-NH₂) found on proteins (e.g., the N-terminus and the side chain of lysine (B10760008) residues) to form a stable amide bond.[3][4]
-
A Polyethylene Glycol (PEG) spacer (in this case, with 16 repeating units), which is a hydrophilic chain that increases the solubility of the molecule in aqueous buffers and can help reduce non-specific binding of the conjugated molecule.[5][6]
-
An azide (B81097) group (-N₃) , which is a reactive handle for "click chemistry" reactions, allowing for the subsequent attachment of molecules containing alkyne groups.[1][2]
The labeling process, known as acylation, typically occurs under mild pH conditions (pH 7.2-8.5).[3][7]
Q2: What is "non-specific binding" in the context of this compound labeling?
Non-specific binding refers to any interaction of the this compound or its byproducts with your target molecule or other surfaces that is not the intended, stable covalent bond with a primary amine.[3] This can manifest as high background signals, protein aggregation, or reduced purity of the final conjugate.
Q3: What are the primary causes of high non-specific binding?
High non-specific binding can arise from several factors during the labeling experiment:
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis (reaction with water), which is a major competing reaction.[3][7] The rate of hydrolysis increases significantly with higher pH.[7] The hydrolyzed Azido-PEG16 moiety, now with a carboxyl group, is no longer reactive with amines but can still bind non-specifically to proteins through hydrophobic or ionic interactions.[3]
-
Hydrophobic or Ionic Interactions: The PEG linker or the azide group might physically adsorb to the surface of the protein or other molecules without forming a covalent bond.[3]
-
Protein Aggregation: Improper reaction conditions, such as high concentrations of the labeling reagent or the presence of organic solvents, can lead to the aggregation and precipitation of the target protein, trapping unbound label.[3]
-
Reaction with Other Nucleophiles: While highly selective for primary amines, NHS esters can also react with other nucleophilic groups like hydroxyl (-OH) or sulfhydryl (-SH) groups, though the resulting bonds are generally less stable.[3][4]
Troubleshooting Guide
Problem: High background or evidence of non-specific binding after labeling.
This guide provides a systematic approach to troubleshooting and minimizing non-specific binding.
Step 1: Verify Reagent Quality and Handling
Question: Could my this compound have degraded?
Answer: Yes, NHS esters are moisture-sensitive.[8] Improper storage or handling can lead to hydrolysis before the reagent is even used in the reaction.
Troubleshooting Actions:
-
Proper Storage: Store the this compound at -20°C or -80°C with a desiccant.[1][8]
-
Avoid Condensation: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[8][9]
-
Prepare Fresh Solutions: Dissolve the NHS ester in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use.[4][8] Do not prepare stock solutions for long-term storage.[8]
Step 2: Optimize Reaction Conditions
The balance between the desired amidation reaction and the competing hydrolysis is critical. This balance is primarily influenced by pH, temperature, and reaction time.
Question: Are my reaction buffer and pH appropriate?
Answer: The pH of the reaction buffer is a critical factor. While the reaction with primary amines is more efficient at a slightly alkaline pH, the rate of hydrolysis also increases dramatically.
Troubleshooting Actions:
-
Buffer Selection: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 8.5.[7][10] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[8]
-
pH Optimization: The optimal pH is often a compromise. Start with a pH of around 7.5 and consider testing a range (e.g., 7.2, 7.5, 8.0) to find the best balance between labeling efficiency and hydrolysis.[3] The optimal pH for labeling is generally between 8.3-8.5.[11]
Quantitative Data: Impact of pH on NHS Ester Stability
The following table illustrates the significant effect of pH on the half-life of an NHS ester, demonstrating the rapid increase in hydrolysis at higher pH values.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| 7.0 | N/A | 7 hours |
| 9.0 | N/A | Minutes |
(Data compiled from multiple sources).[7]
Question: Could the reaction time or temperature be contributing to non-specific binding?
Answer: Yes, extended reaction times or elevated temperatures can increase the amount of hydrolyzed NHS ester, leading to higher non-specific binding.
Troubleshooting Actions:
-
Reaction Time: Typical incubation times are 30 minutes to 2 hours at room temperature or 2-4 hours on ice.[8][10] If you observe high background, try reducing the reaction time.
-
Temperature: Performing the reaction on ice can help to slow down the rate of hydrolysis.[8][10]
Step 3: Refine Molar Ratio and Concentrations
Question: Am I using the correct amount of this compound?
Answer: The optimal molar excess of the labeling reagent over the target molecule depends on the concentration of the target and the number of available primary amines.
Troubleshooting Actions:
-
Molar Ratio: A 5- to 20-fold molar excess of the NHS ester is a common starting point.[3] For dilute protein solutions, a higher molar excess (20- to 50-fold) may be necessary to achieve sufficient labeling.[10] However, an excessive amount of the labeling reagent can lead to increased non-specific binding and protein aggregation. It is recommended to empirically determine the optimal ratio for your specific application.
-
Protein Concentration: Whenever possible, use a higher concentration of your target protein. This favors the desired bimolecular reaction with the NHS ester over the unimolecular hydrolysis reaction.[7][10]
Step 4: Implement Quenching and Purification Strategies
Question: How can I stop the reaction and remove unbound label?
Answer: It is crucial to quench the reaction to stop any further labeling or side reactions and to purify the conjugate to remove excess reagent and byproducts.
Troubleshooting Actions:
-
Quenching: Add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100mM to consume any unreacted NHS ester.[10]
-
Purification: Immediately after quenching, purify your labeled molecule. Common methods include:
-
Size-Exclusion Chromatography (e.g., desalting columns): This is a rapid and effective method for separating the larger labeled protein from the smaller, unbound this compound and its hydrolysis byproducts.[3]
-
Dialysis: This is another effective method for removing small molecules from your protein sample.[8]
-
Chromatography (e.g., HPLC): For higher purity, chromatographic techniques can be employed.[3]
-
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.[8]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]
-
Perform Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to your protein solution.[3] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[8]
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[8][10]
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 50-100mM. Incubate for 5 minutes at room temperature or 15 minutes on ice.[10]
-
Purify Conjugate: Immediately purify the labeled protein using a desalting column, dialysis, or another suitable chromatographic method to remove excess reagent and byproducts.[3][8]
Visual Guides
Caption: Workflow of NHS ester conjugation showing the desired reaction and competing hydrolysis.
Caption: Decision tree for troubleshooting high non-specific binding in NHS ester reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Researcher's Guide to PEG Linker Length: A Comparative Analysis of Azido-PEG16-NHS Ester
In the landscape of bioconjugation and drug delivery, Polyethylene Glycol (PEG) linkers are fundamental tools for enhancing the therapeutic properties of biomolecules. By covalently attaching PEG chains—a process known as PEGylation—researchers can improve the solubility, stability, and pharmacokinetic profiles of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a critical design parameter that dictates a delicate balance between beneficial properties and potential drawbacks.
This guide provides an objective, data-driven comparison of Azido-PEG16-NHS ester, a long-chain linker, with other PEG linkers of varying lengths. We will explore how chain length influences key performance metrics, supported by experimental data and detailed protocols for researchers in drug development.
The Dual Role of Azido-PEG-NHS Ester Linkers
Azido-PEG-NHS ester is a heterobifunctional linker, meaning it has two different reactive ends designed for sequential conjugation steps.[1]
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[2]
-
Azide (N3) Group: This end serves as a bioorthogonal handle for "click chemistry." It can react with an alkyne-modified molecule in a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3]
This dual functionality makes it an invaluable tool for constructing complex bioconjugates, such as PROTACs or ADCs, in a controlled, stepwise manner.[3][4]
The Critical Impact of PEG Chain Length
The number of ethylene (B1197577) glycol units in a linker directly influences the physicochemical and biological properties of the resulting conjugate. Longer PEG chains, such as PEG16, generally enhance the "stealth" properties of a molecule, shielding it from proteolytic degradation and immune recognition.[5][6] However, this benefit comes with a trade-off, as increased chain length can also introduce steric hindrance, potentially reducing the binding affinity or biological activity of the conjugated molecule.[7][8]
The logical diagram below illustrates the fundamental relationships between PEG chain length and key biopharmaceutical properties.
Caption: Logical relationship between PEG chain length and key conjugate properties.
Quantitative Performance Comparison
The selection of an optimal PEG linker length requires balancing competing factors. The following tables summarize quantitative data from multiple studies, comparing the performance of short, medium, and long PEG linkers across various metrics.
Table 1: Impact of PEG Length on Physicochemical and In Vitro Properties
| Parameter | Short PEG (e.g., PEG2-4) | Medium PEG (e.g., PEG8-12) | Long PEG (e.g., PEG16-24) | Very Long PEG (>2 kDa) | Key Findings & References |
| Solubility | Moderate improvement | Good improvement | Excellent improvement | Superior improvement | Longer PEGs significantly enhance the hydrophilicity of conjugates, reducing aggregation and improving stability in aqueous solutions.[5][9] |
| Steric Hindrance | Low | Moderate | Significant | High | Increased PEG length can sterically hinder the interaction of the targeting moiety with its receptor or impede payload release.[7][8][10] |
| In Vitro Cytotoxicity (ADCs) | High Potency | High Potency | Moderate Potency | Reduced Potency | Very long PEG chains (e.g., 4-10 kDa) can reduce cytotoxicity by up to 22-fold due to steric interference with receptor binding and internalization.[7][11] |
| Cellular Uptake (Nanoparticles) | Higher non-specific uptake | Reduced non-specific uptake | Significant reduction in non-specific uptake | Very effective at reducing non-specific uptake | Increasing PEG length generally enhances the "stealth" properties of nanoparticles, reducing non-specific uptake by macrophages.[10][12] |
Table 2: Impact of PEG Length on In Vivo Performance (Preclinical Data)
| Parameter | Short PEG (e.g., PEG2-4) | Medium to Long PEG (e.g., PEG8-24) | Very Long PEG (>2 kDa) | Key Findings & References |
| Plasma Half-Life | Shorter | Significantly Longer | Longest | Increasing PEG length leads to a larger hydrodynamic radius, which reduces renal clearance and prolongs circulation time.[11][13][14] |
| Tumor Exposure (ADCs) | Lower | Significantly Higher | High | ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor exposures compared to those with PEG2 and PEG4 linkers.[13] |
| Tumor Weight Reduction (ADCs) | 35-45% reduction | 75-85% reduction | Not specified | In a xenograft model, ADCs with PEG8-24 linkers demonstrated superior efficacy, reducing tumor weight by 75-85% compared to 35-45% for shorter linkers.[13] |
| Immunogenicity | Higher Potential | Reduced Potential | Lowest Potential | Longer PEG chains provide better shielding of the protein from the immune system, generally reducing immunogenicity.[6][15] |
This compound: A Strategic Choice
The data indicate that a PEG16 linker occupies a highly effective middle ground. It is long enough to confer significant advantages in solubility and pharmacokinetics, leading to enhanced in vivo efficacy compared to shorter linkers like PEG2 or PEG4.[13] At the same time, it avoids the excessive steric hindrance and potential for reduced in vitro potency that can be associated with much larger PEG chains (e.g., >2 kDa).[7][11] Its dual-functionality further enhances its utility, enabling precise, multi-step bioconjugation strategies.
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed methodologies for the key experiments involved in using Azido-PEG-NHS ester linkers.
Caption: Two-step bioconjugation workflow using Azido-PEG-NHS ester.
Protocol 1: Protein Labeling with Azido-PEG-NHS Ester
This protocol describes the general procedure for conjugating an Azido-PEG-NHS ester to a protein, such as an antibody, via primary amines.
Materials:
-
Protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Purification tools (e.g., dialysis cassette, size-exclusion chromatography column).
Methodology:
-
Buffer Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., avoid Tris or glycine) at a pH between 7.2 and 8.5.[2]
-
Reagent Preparation: Immediately before use, bring the vial of Azido-PEG-NHS ester to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not store the stock solution, as the NHS ester is moisture-sensitive and hydrolyzes over time.[2]
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved Azido-PEG-NHS ester solution to the protein solution. The final volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[2]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
Storage: Store the azide-functionalized protein under conditions optimal for the unmodified protein.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the azide-functionalized protein with an alkyne-containing molecule (e.g., a cytotoxic drug).
Materials:
-
Azide-functionalized protein (from Protocol 1).
-
Alkyne-containing payload.
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 50 mM THPTA in water) to stabilize the copper catalyst.[16][17]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared) as a reducing agent.[18][19]
-
Purification tools (e.g., SEC, affinity chromatography).
Methodology:
-
Reagent Preparation: Prepare fresh sodium ascorbate solution.
-
Catalyst Premix: In a microcentrifuge tube, prepare the catalyst by mixing the CuSO4 and THPTA ligand solutions (e.g., in a 1:2 or 1:5 molar ratio) and incubate for several minutes.[16][17]
-
Reaction Setup: In a separate tube, combine the azide-functionalized protein with a 2- to 5-fold molar excess of the alkyne-payload.[19]
-
Initiation: Add the premixed copper/ligand catalyst to the protein-payload mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[17][18]
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protecting it from light.
-
Purification: Purify the final conjugate using an appropriate method (e.g., SEC) to remove excess reagents, catalyst, and unreacted payload. The purification buffer should ideally contain a chelating agent like EDTA to remove any residual copper.
Application Context: Antibody-Drug Conjugate (ADC) Mechanism of Action
The ultimate goal of using linkers like Azido-PEG16-NHS in oncology is often to create a stable and effective ADC. The diagram below illustrates the conceptual pathway of how an ADC targets and eliminates a cancer cell.
Caption: Conceptual signaling pathway for an ADC targeting a cancer cell.
Conclusion
The choice of a PEG linker is a critical decision in the design of bioconjugates. While shorter linkers may offer advantages in specific contexts where minimal steric hindrance is required, the experimental evidence strongly supports the use of medium-to-long chain linkers for improving in vivo performance. This compound emerges as a powerful and versatile tool, providing a strategic balance of enhanced solubility, extended pharmacokinetic half-life, and robust efficacy, as demonstrated in preclinical ADC models.[13] Its dual-ended reactivity allows for the precise and modular construction of complex therapeutics, making it a valuable asset for researchers, scientists, and drug development professionals.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorbyt.com [biorbyt.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. labinsights.nl [labinsights.nl]
- 15. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
Comparing NHS esters to other amine-reactive chemistries
A Comparative Guide to NHS Esters and Other Amine-Reactive Chemistries for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The ability to conjugate proteins, peptides, and other molecules with labels, drugs, or functional groups underpins a vast array of applications, from diagnostics and imaging to the development of antibody-drug conjugates (ADCs). Among the various strategies for bioconjugation, targeting primary amines (–NH₂) is the most common due to their abundance on the N-terminus of proteins and the side chains of lysine (B10760008) residues, as well as their accessibility on protein surfaces.[1][2]
N-hydroxysuccinimide (NHS) esters have emerged as the workhorse of amine-reactive chemistry, prized for their reactivity and the formation of stable amide bonds.[3][] However, a selection of other amine-reactive chemistries, each with its own set of characteristics, offers researchers a palette of tools to address specific challenges in bioconjugation. This guide provides an objective comparison of NHS esters with other common amine-reactive chemistries, including isothiocyanates, sulfonyl chlorides, and carbodiimides, supported by experimental data and detailed methodologies.
Comparison of Amine-Reactive Chemistries
The choice of an amine-reactive reagent depends on several factors, including the desired reaction speed, the pH sensitivity of the biomolecule, the required stability of the resulting conjugate, and the potential for side reactions.
Key Performance Characteristics:
| Feature | NHS Esters | Isothiocyanates | Sulfonyl Chlorides | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride | Carbodiimide |
| Target | Primary amines | Primary amines | Primary amines, also other nucleophiles | Carboxyl groups (to activate for reaction with primary amines) |
| Resulting Bond | Amide | Thiourea (B124793) | Sulfonamide | Amide (zero-length) |
| Optimal pH Range | 7.2–8.5[1] | 9.0–9.5[5] | Alkaline conditions required | 4.5–7.5 (for carboxyl activation)[6] |
| Reaction Speed | Fast (minutes to a few hours)[] | Slower than NHS esters[5] | Fast | Variable, typically fast |
| Selectivity | High for primary amines[] | Good for primary amines | Less selective; can react with tyrosine, cysteine, serine, etc.[5] | Specific for carboxyl activation |
| Reagent Stability | Prone to hydrolysis, especially at higher pH[5][7] | More stable in water than NHS esters[5] | Reactive and can be sensitive to moisture | Unstable in aqueous solution, prone to hydrolysis |
| Byproducts | N-hydroxysuccinimide (NHS) | None | HCl | Urea derivative |
Stability of the Formed Covalent Bond:
The stability of the linkage formed between the biomolecule and the conjugated partner is critical for the downstream application.
| Linkage | Chemistry | Stability | Notes |
| Amide | NHS Esters, Carbodiimides | Highly stable | Resistant to hydrolysis and enzymatic cleavage under physiological conditions.[] |
| Thiourea | Isothiocyanates | Reasonably stable | Generally considered stable, but some reports suggest they are less hydrolytically stable over time compared to amide bonds.[5] |
| Sulfonamide | Sulfonyl Chlorides | Very stable | The sulfonamide bond is generally stable, but conjugates with residues other than primary amines can be unstable under basic conditions.[5] |
Reaction Mechanisms
The chemical reactions underpinning these conjugation strategies are distinct, leading to different bond types and reaction kinetics.
NHS Ester Chemistry
NHS esters react with primary amines via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]
NHS Ester Reaction with a Primary Amine.
Isothiocyanate Chemistry
Isothiocyanates react with primary amines through a nucleophilic addition to the carbon-sulfur double bond, forming a stable thiourea linkage.[5]
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Advantage of Azido-PEG16-NHS Ester in Bioconjugation: A Comparative Guide
In the intricate landscape of bioconjugation, the choice of a chemical linker is a pivotal decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting biomolecule conjugate. For researchers, scientists, and drug development professionals, the heterobifunctional linker Azido-PEG16-NHS ester has emerged as a powerful tool, offering a unique combination of functionalities that cater to the sophisticated demands of modern biotherapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with alternative linkers, supported by a summary of performance characteristics and detailed experimental protocols.
Unpacking the Components: A Trifecta of Functionality
This compound is a molecule meticulously designed with three key components, each contributing to its advantageous profile in bioconjugation:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group is the workhorse for attaching the linker to proteins. It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form a highly stable amide bond.[][2] This reaction is most efficient at a slightly basic pH (typically 7.2-8.5).[3][4]
-
Azide (B81097) Group (N3): The azide moiety is the gateway to the world of "click chemistry." It is a bioorthogonal handle, meaning it does not react with naturally occurring functional groups in biological systems.[5] This allows for a highly specific and efficient subsequent conjugation with a molecule containing a complementary alkyne group, through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7]
-
Polyethylene (B3416737) Glycol (PEG) Linker (PEG16): The PEG spacer, in this case, a discrete chain of 16 ethylene (B1197577) glycol units, imparts several beneficial properties. It is hydrophilic, enhancing the solubility of the conjugate and reducing aggregation.[8][9] The PEG chain can also provide a "stealth" effect, potentially reducing the immunogenicity of the conjugate and protecting it from enzymatic degradation.[8][10] The use of a discrete PEG length (dPEG) ensures the synthesis of a homogeneous product, which is a significant advantage over polydisperse PEG linkers.
Performance Comparison: this compound vs. Alternatives
The selection of a linker is a trade-off between various factors including reaction efficiency, stability of the resulting bond, and the physicochemical properties of the final conjugate. Here, we compare this compound with other common heterobifunctional linkers.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Azido-PEG4-NHS Ester | Non-PEG Azido-NHS Ester |
| Amine-Reactive Group | NHS Ester | NHS Ester | NHS Ester | NHS Ester |
| Second Reactive Group | Azide (for Click Chemistry) | Maleimide (for Thiol Chemistry) | Azide (for Click Chemistry) | Azide (for Click Chemistry) |
| Linker Type | Hydrophilic, Discrete PEG | Hydrophobic, Cyclohexane | Hydrophilic, Discrete PEG | Hydrophobic, Alkyl Chain |
| Resulting Linkage 1 | Amide | Amide | Amide | Amide |
| Resulting Linkage 2 | Triazole | Thioether | Triazole | Triazole |
| Linkage 1 Stability | Very High | Very High | Very High | Very High |
| Linkage 2 Stability | Very High[11][12] | Moderate (potential for retro-Michael addition)[13] | Very High[11][12] | Very High[11][12] |
| Solubility of Conjugate | High | Low (potential for aggregation) | High | Low |
| Homogeneity of Conjugate | High (due to discrete PEG) | Moderate | High (due to discrete PEG) | High |
| Immunogenicity | Low (PEG can reduce immunogenicity) | Potentially immunogenic | Low (PEG can reduce immunogenicity) | Potentially immunogenic |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful bioconjugation. Below are representative protocols for a two-step conjugation process using this compound.
Protocol 1: Amine-Reactive Labeling of a Protein with this compound
This protocol describes the initial step of covalently attaching the this compound to a protein via its primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the storage buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.[3]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. NHS esters are moisture-sensitive, so it is crucial to use a dry solvent and minimize exposure to air.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring.[3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[6]
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[3]
-
Characterization: Determine the degree of labeling (DOL) by quantifying the number of azide groups introduced per protein molecule. This can be achieved through various methods, including click chemistry with an alkyne-containing fluorescent dye followed by spectrophotometric analysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate the azide-functionalized protein with an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein from Protocol 1
-
Alkyne-containing molecule (e.g., a drug, a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (B8700270) (e.g., 300 mM in water), and the copper ligand (e.g., 100 mM THPTA in water).[14]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule (typically at a 5- to 20-fold molar excess over the protein).
-
Add the copper ligand to the reaction mixture.[14]
-
Add the CuSO4 solution.[14]
-
Initiate the reaction by adding the sodium ascorbate solution. Mix gently.[14]
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[6]
-
Purification: Purify the final conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove the copper catalyst, excess reagents, and byproducts.
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the chemical reactions involved.
References
- 2. precisepeg.com [precisepeg.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. confluore.com.cn [confluore.com.cn]
A Comparative Guide to Bioconjugation: Click Chemistry vs. Traditional Techniques
In the realms of drug development, diagnostics, and materials science, the ability to covalently link biological molecules with other molecules is paramount. This process, known as bioconjugation, creates novel molecular entities with enhanced properties, such as improved stability, targeted delivery, and advanced therapeutic or diagnostic functions.[1] The ideal bioconjugation reaction is characterized by high efficiency, specificity, and biocompatibility, proceeding under mild, aqueous conditions without interfering with the native function of the biomolecule.
This guide provides an objective comparison between the revolutionary approach of "click chemistry" and other widely used bioconjugation techniques. We will delve into their mechanisms, performance metrics supported by experimental data, and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their applications.
An Overview of Click Chemistry
Coined by K. Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are modular, high-yielding, and create stable products with minimal and inoffensive byproducts.[2][3] These reactions are bioorthogonal, meaning their reactive groups do not interact with biological functionalities, ensuring high selectivity.[4] The two most prominent forms of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst to form a stable triazole linkage.[3][5] CuAAC is known for its rapid kinetics and high efficiency.[6][7] However, the requisite copper catalyst can be toxic to living cells, which can limit its application in in vivo studies.[2][4][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of copper, SPAAC was developed. This technique utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a metal catalyst.[2][8] While highly biocompatible and suitable for live-cell imaging, SPAAC reactions generally exhibit slower kinetics compared to their copper-catalyzed counterparts.[2][4]
Comparison with Alternative Bioconjugation Techniques
While click chemistry offers significant advantages, several other techniques are widely employed. The choice of method depends critically on the target biomolecule, the desired site of conjugation, and the specific application.
Amine-Reactive Coupling
This is one of the most common bioconjugation methods, typically targeting the primary amines found in lysine (B10760008) residues and the N-terminus of proteins.[1] Reagents like N-hydroxysuccinimide (NHS) esters react with amines to form stable amide bonds.
-
Advantages: A large number of lysine residues are usually accessible on a protein's surface, and the required reagents are readily available.[1]
-
Limitations: This method lacks site-specificity, often resulting in a heterogeneous mixture of conjugates with varying numbers of labels and locations. This can lead to a loss of biological activity if modification occurs at a critical site.[9]
Thiol-Maleimide Chemistry
This technique involves the reaction of a maleimide (B117702) group with a sulfhydryl (thiol) group from a cysteine residue.[1] The Michael addition reaction forms a stable thioether bond.[10]
-
Advantages: The reaction is highly selective for thiols, which are less abundant than amines on protein surfaces, offering greater site-specificity, especially with engineered cysteines.[11] The kinetics are rapid at neutral pH.[10][11]
-
Limitations: The resulting thioether linkage can be unstable and undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to payload exchange.[12] The maleimide group itself can also be prone to hydrolysis.[11]
Enzymatic Ligation
Enzymatic methods use ligases like sortase A or transglutaminase to form covalent bonds at specific recognition sites.[13][14]
-
Advantages: These methods offer exceptional site-specificity, as the enzyme recognizes and modifies a specific amino acid sequence.[15] The reactions occur under mild, physiological conditions.[15]
-
Limitations: The biomolecule of interest must be genetically engineered to include the enzyme's recognition sequence.[15] The enzymes themselves can be costly to produce, and the process may require significant optimization.[15]
Quantitative Performance Comparison
The selection of a bioconjugation strategy is often dictated by quantitative metrics such as reaction rate, efficiency, and the stability of the final product. The following table summarizes these key performance indicators.
| Technique | Target Functional Group | Typical Reaction Conditions | Reaction Rate (k) | Selectivity | Linkage Stability |
| CuAAC (Click Chemistry) | Terminal Alkyne, Azide | Aqueous buffer, Room Temp, Cu(I) Catalyst | High (10-100 M⁻¹s⁻¹)[7] | Very High (Bioorthogonal) | Very High (Stable Triazole)[2] |
| SPAAC (Click Chemistry) | Strained Alkyne, Azide | Aqueous buffer, Physiological Temp | Moderate (10⁻²-1 M⁻¹s⁻¹)[7] | Very High (Bioorthogonal) | Very High (Stable Triazole)[8] |
| Amine-Reactive Coupling | Primary Amine (e.g., Lysine) | pH 7-9, Room Temp | Variable | Low (Targets all accessible amines) | High (Stable Amide Bond) |
| Thiol-Maleimide Chemistry | Sulfhydryl (Cysteine) | pH 6.5-7.5, Room Temp[11] | High | High (Specific for thiols)[11] | Moderate (Prone to retro-Michael reaction)[12] |
| Enzymatic Ligation | Specific Recognition Sequence | Physiological buffer, 4-37°C | Variable (Enzyme-dependent) | Extremely High (Site-specific)[15] | High (Stable Peptide Bond) |
A study comparing CuAAC and SPAAC for proteomics applications found that CuAAC resulted in the identification of a greater number of proteins (229) compared to SPAAC (188), suggesting higher labeling efficiency for CuAAC in that specific in vitro context.[16] However, SPAAC is often preferred for live-cell applications due to the absence of copper-induced toxicity.[2] In the development of glycoconjugate vaccines, strain-promoted click chemistry was found to be a more efficient coupling strategy than thiol chemistry, allowing for better control over the glycosylation density.[17]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key bioconjugation reactions.
Protocol 1: General Procedure for CuAAC Labeling of a Protein
-
Preparation: Dissolve the azide-modified protein in a phosphate (B84403) buffer (pH 7.4). Prepare separate stock solutions of the alkyne-containing label, a copper(II) sulfate (B86663) (CuSO₄) catalyst, and a reducing agent like sodium ascorbate. A copper-chelating ligand such as THPTA is often included to improve efficiency and reduce protein damage.
-
Reaction: To the protein solution, add the alkyne label, the reducing agent, and finally the copper(II) sulfate solution to initiate the reaction by generating Cu(I) in situ.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Remove unreacted label and catalyst components using size exclusion chromatography (SEC) or dialysis.
-
Analysis: Confirm conjugation efficiency using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[18]
Protocol 2: General Procedure for SPAAC Labeling on Live Cells
-
Metabolic Labeling: Culture cells in a medium containing an azide-modified metabolic precursor (e.g., an azido-sugar) to incorporate the azide group into cellular biomolecules.
-
Preparation: Harvest and wash the cells to remove unincorporated precursor. Resuspend the cells in a fresh culture medium or a biocompatible buffer.
-
Reaction: Add the strained alkyne-functionalized probe (e.g., a DBCO-fluorophore) directly to the cell suspension.
-
Incubation: Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for 30 minutes to 2 hours.
-
Analysis: Wash the cells to remove the excess probe. Analyze the labeling via fluorescence microscopy or flow cytometry.
Protocol 3: General Procedure for Thiol-Maleimide Conjugation
-
Protein Reduction (if necessary): If targeting a disulfide bond, treat the protein (e.g., an antibody) with a mild reducing agent like TCEP to generate free thiol groups. Purify the protein to remove the reducing agent.
-
Preparation: Dissolve the reduced protein in a phosphate buffer at pH 6.5-7.5. Dissolve the maleimide-activated molecule in a compatible solvent like DMSO.
-
Reaction: Add the maleimide solution to the protein solution at a specific molar ratio.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
-
Purification: Purify the conjugate using SEC or affinity chromatography to remove unreacted molecules and quenching agents.
Visualizing Bioconjugation Workflows
Understanding the logical flow of a bioconjugation experiment is essential for planning and execution. The diagrams below illustrate a generalized workflow and a decision-making model for selecting an appropriate technique.
Conclusion
The field of bioconjugation offers a diverse toolkit essential for modern biological research and therapeutic development.[19][20][21] Traditional methods like amine-reactive and thiol-maleimide coupling remain valuable for their simplicity and effectiveness in specific contexts.[1] However, they often face limitations regarding selectivity and stability.[9][12] Enzymatic techniques provide unparalleled site-specificity but require considerable upfront protein engineering.[15]
Click chemistry, particularly its CuAAC and SPAAC variants, has emerged as a superior alternative for many applications due to its remarkable efficiency, bioorthogonality, and the formation of highly stable linkages.[22] While CuAAC is a powerful tool for in vitro conjugations, the development of SPAAC has opened the door to complex biological investigations within living systems.[2][8] Ultimately, the optimal choice of bioconjugation chemistry depends on a careful evaluation of the project's specific goals, the nature of the biomolecules involved, and the desired characteristics of the final conjugate.
References
- 1. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 2. wmocollege.ac.in [wmocollege.ac.in]
- 3. Click Chemistry - A Review [biosyn.com]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
- 22. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Azido-PEG16-NHS Ester Labeled Proteins
This guide provides a comprehensive comparison of Azido-PEG16-NHS ester for protein labeling with alternative methods. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a bifunctional labeling reagent that combines two key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent attachment to proteins and an azide (B81097) group for subsequent bioorthogonal "click" chemistry reactions. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[1][2][3] This reaction is most efficient at a slightly alkaline pH (typically 8.3-8.5).[1][3] The azide group serves as a handle for the attachment of various molecules, such as fluorescent dyes or biotin, through copper-catalyzed or copper-free click chemistry.[4][5][6]
Comparison of Protein Labeling Strategies
The choice of labeling strategy depends on the target protein, the desired site of modification, and the downstream application. Here, we compare this compound with two common alternatives: maleimide-based reagents for cysteine labeling and copper-free click chemistry reagents that offer an alternative to the azide-alkyne cycloaddition.
Quantitative and Qualitative Comparison
| Feature | This compound | Maleimide-PEG Reagent | Strain-Promoted Alkyne (e.g., DBCO)-PEG-NHS Ester |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary amines (Lysine, N-terminus) |
| Reaction Type | Acylation | Michael Addition | Acylation followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Optimal pH | 8.3 - 8.5[1][3] | 6.5 - 7.5[1] | 8.3 - 8.5 (for NHS ester reaction) |
| Specificity | Lower (Lysine is abundant)[1] | Higher (Cysteine is less abundant)[1] | Lower for initial NHS ester labeling; high for subsequent SPAAC reaction. |
| Bond Stability | Stable amide bond[1][7] | Stable thioether bond (potential for retro-Michael addition)[1][8][9] | Stable amide bond and stable triazole linkage. |
| Key Advantages | Targets abundant and accessible residues. | Site-specific labeling with engineered cysteines. | Copper-free click chemistry is biocompatible for live-cell imaging.[6][10] |
| Key Considerations | Can lead to a heterogeneous population of labeled molecules. | Requires the presence of a free cysteine. | The labeling reagent can be bulkier. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the degree of labeling (DOL) by mass spectrometry.
Protocol 2: Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm successful labeling and determine the degree of labeling (DOL).[11][12][13][14]
Procedure:
-
Sample Preparation: Prepare the labeled protein sample at a concentration of 0.1-1 mg/mL in a suitable buffer for mass spectrometry (e.g., 10 mM ammonium (B1175870) acetate).
-
Mass Analysis: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF).[15]
-
Data Analysis:
-
Acquire the mass spectrum of the unlabeled and labeled protein.
-
The mass shift between the unlabeled and labeled protein corresponds to the mass of the attached this compound.
-
The DOL can be calculated by dividing the average mass shift by the molecular weight of the this compound. For heterogeneous PEG reagents, the analysis will yield an average degree of PEGylation.[11]
-
Protocol 3: Characterization by SDS-PAGE
SDS-PAGE can be used to visualize the increase in molecular weight of the protein after labeling. However, PEGylated proteins may migrate anomalously on SDS-PAGE gels, appearing larger than their actual molecular weight.[16] Native PAGE can be an alternative to avoid issues with PEG-SDS interactions.[17][18]
Procedure:
-
Sample Preparation: Mix the unlabeled and labeled protein samples with 2x Laemmli sample buffer.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain like barium iodide.[16] Alternatively, reverse staining with zinc and imidazole (B134444) salts can be used for sensitive detection of PEGylated proteins.[19] A Western blot using an anti-PEG antibody can also be performed for specific detection.[20]
-
Analysis: Compare the migration of the labeled protein to the unlabeled protein. A shift to a higher apparent molecular weight indicates successful labeling.
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling and characterization.
Signaling Pathway: GPCR Labeling and Trafficking
Azido-labeled proteins are valuable tools for studying cellular processes like G protein-coupled receptor (GPCR) signaling and trafficking.[21][22][23][24][25]
Caption: GPCR signaling and trafficking visualization.
Logical Relationship: Two-Step Labeling Strategy
The use of this compound involves a two-step strategy for protein modification and detection.
Caption: Two-step protein modification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmiweb.com [pharmiweb.com]
- 11. enovatia.com [enovatia.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 19. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 21. Video: Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors [jove.com]
- 22. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors [jove.com]
- 23. Site-specific labeling of genetically encoded azido groups for multicolor, single-molecule fluorescence imaging of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Micelle-enhanced bioorthogonal labeling of genetically-encoded azido groups on the lipid-embedded surface of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of PEGylated Peptides
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is paramount. This guide provides an objective comparison of common mass spectrometry-based techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic peptides, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. However, the inherent polydispersity of PEG moieties presents a significant analytical challenge. Mass spectrometry (MS) has emerged as an indispensable tool for characterizing these complex biomolecules, enabling the determination of molecular weight, degree of PEGylation, and localization of the PEG attachment site. This guide compares the performance of key MS techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of PEGylated peptides.
At a Glance: Comparison of Key Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | ESI-MS | LC-MS |
| Primary Application | Average molecular weight determination, assessment of PEG heterogeneity.[1][2] | Intact mass analysis, charge state distribution.[1][3] | Separation of complex mixtures, quantification, and identification of PEGylation sites.[3][4] |
| Sample Preparation | Co-crystallization with a matrix.[5] | Infusion of sample in a volatile solvent.[6] | Requires chromatographic separation prior to MS analysis.[3] |
| Ionization Process | "Soft" ionization, primarily produces singly charged ions. | "Soft" ionization, produces multiply charged ions.[7] | Coupled with ESI or other ionization sources. |
| Mass Analyzer | Time-of-flight analyzer. | Quadrupole, Time-of-Flight (TOF), Orbitrap, Ion Trap.[6] | Various mass analyzers can be coupled to the LC system. |
| Resolution & Mass Accuracy | Good resolution for high mass ions, moderate mass accuracy.[8] | High resolution and high mass accuracy, especially with Orbitrap and FT-ICR analyzers.[6][9] | Dependent on the coupled mass spectrometer. |
| Throughput | High throughput, rapid analysis. | Moderate to high throughput. | Lower throughput due to chromatographic separation time. |
| Key Advantage | Tolerance to salts and buffers, simple spectra for heterogeneous samples.[8] | High sensitivity, ability to analyze samples in solution.[1] | Excellent for analyzing complex mixtures and identifying positional isomers.[10] |
| Key Limitation | Potential for in-source fragmentation, matrix interference. | Complex spectra due to multiple charge states and PEG heterogeneity, potential for ion suppression.[1][9] | Longer analysis time, potential for chromatographic issues. |
In-Depth Analysis of Mass Spectrometry Techniques
MALDI-TOF MS: A Robust Tool for Average Molecular Weight Determination
MALDI-TOF MS is a powerful technique for obtaining a rapid overview of the PEGylation reaction products. Its "soft" ionization process minimizes fragmentation and predominantly generates singly charged ions, resulting in relatively simple spectra even for heterogeneous samples. This makes it particularly well-suited for determining the average molecular weight of the PEGylated peptide and assessing the distribution of PEG oligomers.[1][2][8]
However, the polydispersity of the PEG chain can still lead to broad peaks, which may obscure the resolution of individual PEGylated species.[11] The choice of matrix is also critical for successful analysis. For instance, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix, often with the addition of salts like NaCl to promote cationization of the PEGylated peptide.[5][12]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Key Analytical Techniques for Purity Assessment
An Objective Comparison Guide to the Purity Assessment of Azido-PEG16-NHS Ester
For researchers, scientists, and drug development professionals, the purity of bioconjugation reagents is paramount. This compound is a heterobifunctional crosslinker widely used to connect molecules by leveraging its amine-reactive N-hydroxysuccinimide (NHS) ester and its azide (B81097) group for click chemistry.[1][2] Impurities can lead to unwanted side reactions, reduced conjugation efficiency, and compromised final product integrity. This guide provides an objective comparison of common analytical methods for assessing the purity of this compound, supported by representative data and detailed experimental protocols.
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic methods. Each technique provides unique insights into the identity, purity, and potential impurities of the reagent.
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying the main compound from potential impurities.[] Reversed-Phase HPLC (RP-HPLC) is particularly effective for PEGylated molecules, separating them based on hydrophobicity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed structural information, confirming the presence of the azide, PEG chain, and NHS ester moieties.[5] The integration of proton signals in ¹H NMR can be used to assess the purity and confirm the structure of the molecule.[6]
-
Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) is used to confirm the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) can further determine the elemental composition, providing a high degree of confidence in the compound's identity and helping to characterize impurities.[7]
Comparative Purity Data
The purity of this compound can vary between suppliers. The following table summarizes representative purity levels based on data from commercial sources. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.
| Supplier Category | Purity by HPLC (%) | Purity by NMR (%) | Notes |
| Supplier A | > 95% | Confirmed | Often provides a baseline purity for standard research applications.[8][9] |
| Supplier B | ≥ 96% | Confirmed | Indicates a higher level of purity, suitable for more sensitive applications.[10][11] |
| Supplier C | > 90% | Confirmed | May be sufficient for initial screening but could contain more impurities. It's noted that NHS esters can degrade over time.[12][13] |
Detailed Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental methods.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from established methods for analyzing PEGylated compounds.[4][14]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start at 20% B, ramp to 65% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.[4]
-
Detection: UV absorbance at 220 nm or 254 nm.
-
Sample Preparation: Dissolve the this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Protocol 2: ¹H NMR Spectroscopy
This protocol provides a general method for structural confirmation and purity estimation.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard 1D proton spectrum.
-
Analysis:
-
Confirm the characteristic signals for the PEG backbone (typically a large multiplet around 3.6 ppm).
-
Identify the signals corresponding to the protons adjacent to the azide group and the protons of the NHS ester.
-
Integrate the peaks and compare the ratios to the expected molecular structure. Purity is estimated by comparing the integral of the main compound's peaks to those of any visible impurities.
-
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol is designed to confirm the molecular weight of the compound.[15]
-
Instrumentation: An LC-MS system, typically a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[15]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with 0.1% formic acid, is infused directly or via an LC system.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (for this compound, MW is ~917 g/mol ).[11][12]
-
Analysis: Look for the [M+H]⁺ and/or [M+Na]⁺ ions corresponding to the molecular weight of the product. The presence of a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit) can indicate PEG heterogeneity, though high-quality reagents should be monodisperse.[15]
Visualizing Workflows and Molecular Analysis
Diagrams can clarify complex processes and relationships. The following are generated using the DOT language.
Caption: A typical workflow for labeling a protein using this compound.
Caption: Relationship between molecular components and analytical techniques.
Alternatives to this compound
The choice of crosslinker is critical and depends on the specific application. Several alternatives to this compound exist, offering different functionalities.
-
DBCO-PEG-NHS Ester: This linker contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (SPAAC), which is ideal for live-cell applications where copper catalysts are cytotoxic.[16]
-
Alkyne-PEG-NHS Ester: This reagent introduces a terminal alkyne instead of an azide, allowing for reaction with azide-modified molecules.[17]
-
Maleimide-PEG-NHS Ester: This is a heterobifunctional linker where the maleimide (B117702) group reacts specifically with thiol groups (e.g., on cysteine residues), offering a different conjugation strategy compared to the amine-reactive NHS ester.[18]
By carefully selecting the appropriate analytical methods and understanding the potential alternatives, researchers can ensure the quality of their reagents and the success of their bioconjugation experiments.
References
- 1. Azido-PEG1-NHS ester, 1807530-06-8 | BroadPharm [broadpharm.com]
- 2. Azido-PEG24-NHS ester, 2375600-46-5 | BroadPharm [broadpharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. enovatia.com [enovatia.com]
- 8. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 9. Azido-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 10. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. precisepeg.com [precisepeg.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ingenieria-analitica.com [ingenieria-analitica.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. purepeg.com [purepeg.com]
A Researcher's Guide to Functional Assays for Proteins Modified with Azido-PEG16-NHS Ester
For researchers, scientists, and drug development professionals, the precise modification of proteins is a critical step in developing novel therapeutics, diagnostics, and research tools. Azido-PEG16-NHS ester has emerged as a popular reagent for introducing a bioorthogonal azide (B81097) handle onto proteins via primary amines, enabling subsequent conjugation through click chemistry. This guide provides a comparative analysis of functional assays for proteins modified with this compound against alternative protein modification strategies, supported by experimental data and detailed protocols.
Comparing Protein Modification Reagents: A Functional Perspective
The choice of a protein modification reagent extends beyond the initial conjugation chemistry; it profoundly influences the biological function of the modified protein. This comparison focuses on amine-reactive reagents that, like this compound, target lysine (B10760008) residues and the N-terminus.
| Reagent Class | Specific Reagent Example | Primary Use | Reported Functional Impact | Key Assay Types |
| Azide-PEG-NHS Esters | This compound | Introduction of an azide for click chemistry | Can maintain high biological activity; impact is dependent on PEG length and modification site.[1] | ELISA, SPR/BLI, Flow Cytometry, Cell-based potency assays |
| Maleimide-PEG-NHS Esters | SM(PEG)n | Conjugation to thiols (after amine reaction) | Can impact function due to the reactivity of the maleimide (B117702) group; potential for off-target reactions.[2] | Enzyme kinetics, Cell viability assays |
| DBCO-PEG-NHS Esters | DBCO-PEG4-NHS ester | Copper-free click chemistry | Generally well-tolerated, enabling site-specific conjugation with minimal functional disruption.[1] | SPR/BLI, Flow Cytometry |
| Simple NHS Esters | Biotin-NHS | Biotinylation for detection/purification | Can alter binding affinity depending on the modification site and payload size.[3][4] | ELISA, Western Blot |
| Aldehyde/Ketone-PEG | Aldehyde-PEG-NHS ester | Bioorthogonal ligation with hydrazides/aminooxy groups | Can be used for site-specific modification with potentially less impact on function. | Enzyme activity assays, Receptor binding assays |
Key Functional Assays and Experimental Protocols
The functional consequence of protein modification must be empirically determined. Below are detailed protocols for key assays used to evaluate the performance of proteins modified with this compound and its alternatives.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
ELISA is a plate-based assay widely used to quantify the binding affinity of a modified protein to its target.
Experimental Protocol:
-
Coating: Coat a 96-well microplate with the target antigen (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add serial dilutions of the modified protein (and unmodified control) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature for each antibody.
-
Washing: Repeat the washing step.
-
Substrate: Add TMB substrate and incubate until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) for Real-Time Kinetics
SPR and BLI are label-free techniques that provide real-time quantitative data on the association and dissociation rates of protein interactions.[5][6][7][8][9]
Experimental Protocol (BLI):
-
Hydration: Hydrate streptavidin (SA) biosensors in kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.
-
Biotinylation of Ligand: Biotinylate the target protein (ligand) using a standard protocol.
-
Immobilization: Immobilize the biotinylated ligand onto the SA biosensors to achieve a stable baseline.
-
Baseline: Equilibrate the biosensors in kinetics buffer to establish a stable baseline.
-
Association: Dip the biosensors into wells containing various concentrations of the modified protein (analyte) and monitor the association in real-time.
-
Dissociation: Transfer the biosensors back to wells containing only kinetics buffer and monitor the dissociation.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).
Flow Cytometry for Cell-Based Binding
Flow cytometry is used to assess the binding of a modified protein to its target receptor on the surface of cells.[10][11][12]
Experimental Protocol:
-
Cell Preparation: Harvest target cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubation: Incubate the cells (e.g., 1x10^6 cells/sample) with various concentrations of the fluorescently labeled modified protein (or use a secondary fluorescent antibody) for 1 hour on ice.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound protein.
-
Resuspension: Resuspend the cells in FACS buffer.
-
Analysis: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Plot the MFI against the protein concentration and fit the data to a saturation binding curve to determine the apparent binding affinity.
Quantitative Western Blot for Modification Confirmation
A quantitative western blot can confirm the modification of the protein and assess its integrity.[13][14][15][16]
Experimental Protocol:
-
Sample Preparation: Prepare lysates from cells or tissues containing the protein of interest. Quantify the protein concentration of each sample.
-
SDS-PAGE: Separate the protein samples by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the intensity of the modified protein band to a loading control (e.g., total protein stain or a housekeeping protein).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological context, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for assessing the functional impact of protein modification.
Caption: Comparison of a signaling pathway before and after protein modification.
Conclusion
The modification of proteins with reagents like this compound is a powerful technique, but it necessitates a thorough functional evaluation to ensure that the desired biological activity is retained or appropriately modulated. The choice of functional assays should be guided by the protein's intended application. By employing a combination of binding assays, cell-based assays, and biochemical characterization, researchers can obtain a comprehensive understanding of the impact of modification and make informed decisions in their research and development endeavors. The provided protocols and comparative data serve as a starting point for designing and executing robust functional assessments.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Bio-Layer Interferometry to Evaluate Anti-PEG Antibody-Mediated Complement Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 7. biomod2016.gitlab.io [biomod2016.gitlab.io]
- 8. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]
- 9. scispace.com [scispace.com]
- 10. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bio-rad.com [bio-rad.com]
- 16. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]
A Comparative Guide to Protein Labeling: Alternatives to Azido-PEG16-NHS Ester
For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of modern biotechnology. Azido-PEG16-NHS ester is a widely used reagent for introducing a bioorthogonal azide (B81097) handle onto proteins via their lysine (B10760008) residues, paving the way for subsequent "click" chemistry-based conjugations. While effective, this reagent is one of many tools available, each with its own set of advantages and disadvantages. The choice of labeling strategy can profoundly impact a conjugate's homogeneity, stability, and functionality.
This guide provides an objective comparison of key alternatives to this compound, focusing on their reaction chemistries, performance metrics, and experimental considerations. We present quantitative data to facilitate evidence-based decision-making and detailed protocols for the practical application of these techniques.
At a Glance: Comparison of Protein Labeling Chemistries
| Feature | Azido-PEG-NHS Ester | Thiol-Reactive (Maleimide) | Copper-Free Click (e.g., DBCO-NHS) | Enzymatic (e.g., Sortase) |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary Amines (Lysine, N-terminus) | Specific Recognition Sequence (e.g., LPXTG) |
| Specificity | Low to Moderate (Lysine is abundant) | High (Cysteine is less abundant) | Low to Moderate (Lysine is abundant) | Very High (Site-specific) |
| Control over DoL | Moderate (can be challenging) | High (dependent on free cysteines) | Moderate (can be challenging) | Very High (typically 1:1 stoichiometry) |
| Reaction pH | 8.3 - 8.5 | 6.5 - 7.5 | 8.3 - 8.5 | 7.5 - 9.0 |
| Linkage Stability | High (Amide bond) | Moderate (Thioether bond) | High (Amide bond + Triazole) | High (Amide bond) |
| Biocompatibility | High | High | High | Very High |
| Key Advantage | Simple, robust amine labeling | High specificity for cysteine | Catalyst-free, bioorthogonal ligation | Absolute site-specificity |
| Key Disadvantage | Potential for heterogeneous products | Requires available cysteine residues | Bulky labeling reagent | Requires protein engineering |
In-Depth Analysis of Alternative Labeling Strategies
Thiol-Reactive Labeling via Maleimides
A significant alternative to targeting abundant lysine residues is the modification of cysteine's thiol group. Maleimide (B117702) chemistry is the most common approach for this, offering greater site-specificity due to the lower natural abundance of cysteine on protein surfaces.[1]
Mechanism: The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond. This reaction is highly selective for thiols at a neutral pH range of 6.5-7.5.[1]
Performance:
-
Specificity: High. Labeling can be directed to a single cysteine residue, which can be introduced at a specific site via genetic engineering.[1]
-
Efficiency: The reaction is generally efficient, but the protein must possess a free, accessible thiol. Disulfide bonds may need to be reduced prior to labeling.[2]
-
Stability: The resulting thioether bond is generally stable, but can be susceptible to a retro-Michael addition, particularly in environments with high concentrations of other thiols like glutathione.[3][4]
Quantitative Comparison: NHS Ester vs. Maleimide Labeling
| Parameter | NHS Ester (Amine-reactive) | Maleimide (Thiol-reactive) |
| Target Abundance | High (many surface-exposed lysines) | Low (cysteine is a rarer amino acid) |
| Typical Degree of Labeling (DoL) | Higher, but can be heterogeneous | Lower, but more homogeneous |
| Bond Stability | High (stable amide bond) | Moderate (stable thioether, potential for reversibility) |
| Optimal pH | 8.3 - 8.5 | 6.5 - 7.5 |
This table is a summary of general observations. Actual DoL will vary depending on the specific protein and reaction conditions.[1][3]
Advanced Bioorthogonal Chemistries: Beyond the Azide
While this compound introduces an azide for click chemistry, alternative strategies involve different bioorthogonal reaction pairs that can offer advantages in reaction speed and biocompatibility.
Instead of introducing an azide, one can label the protein with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group, using a DBCO-NHS ester. This allows for a "copper-free" click reaction with an azide-containing molecule.
Mechanism: The ring strain of the DBCO group allows it to react spontaneously with an azide via a [3+2] cycloaddition to form a stable triazole ring, without the need for a cytotoxic copper catalyst.[5]
Performance:
-
Biocompatibility: Excellent for live-cell and in vivo applications due to the absence of a copper catalyst.[6]
-
Kinetics: Generally slower than copper-catalyzed reactions but highly dependent on the specific strained alkyne used.[7]
-
Specificity: The reaction is highly bioorthogonal, with minimal side reactions in a biological context.[5]
This represents one of the fastest bioorthogonal reactions currently available. It involves the reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). A protein can be functionalized with either moiety. For instance, a TCO-NHS ester can be used to label lysine residues.
Mechanism: An inverse-electron-demand Diels-Alder reaction occurs between the tetrazine and TCO, followed by a retro-Diel-Alder reaction that releases nitrogen gas, forming a stable covalent bond.[8]
Performance:
-
Kinetics: Exceptionally fast, with second-order rate constants up to 107 M-1s-1, allowing for efficient labeling at very low concentrations.[8][9]
-
Specificity and Biocompatibility: The reaction is highly specific and proceeds rapidly under physiological conditions without a catalyst.[9]
Quantitative Comparison of Click Chemistry Kinetics
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 10 - 10⁴ | Yes (Copper(I)) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | No |
| Tetrazine-TCO Ligation | 800 - 30,000 (up to 10⁷) | No |
Data compiled from multiple sources.[7][9] The rates can vary significantly based on the specific reactants and reaction conditions.
Enzymatic Labeling: The Gold Standard for Specificity
Enzymatic methods offer unparalleled control over the site of modification, leading to homogeneously labeled protein populations.[10]
Mechanism: The bacterial transpeptidase Sortase A (SrtA) recognizes a specific peptide motif (e.g., LPXTG), cleaves the peptide bond between the threonine and glycine (B1666218), and forms a new amide bond with an N-terminal oligoglycine (Gly)n nucleophile.[11][12] By engineering a protein to contain the LPXTG tag and presenting a probe with an N-terminal (Gly)n sequence, a site-specific covalent linkage is formed.
Performance:
-
Specificity: Absolute site-specificity at the genetically encoded recognition sequence.[12]
-
Efficiency: Ligation yields can be high (>90%), but the reaction is reversible, often requiring an excess of one of the substrates to drive the reaction to completion.[12][13] Recent advancements, such as the use of depsipeptide substrates or metal-assisted ligation, can render the reaction effectively irreversible and improve yields.[14][15]
While not a method for labeling a purified protein with a specific probe, proximity labeling is a powerful alternative for identifying protein-protein interactions in a cellular context.
Mechanism: An engineered promiscuous biotin (B1667282) ligase, such as TurboID, is fused to a protein of interest. Upon addition of biotin, the enzyme biotinylates proximal proteins within a nanometer-scale radius.[16]
Performance:
-
Efficiency: TurboID offers significantly more efficient biotinylation than its predecessor, BioID, enabling labeling times of minutes instead of hours.[16][17]
-
Application: Ideal for mapping protein interaction networks and subcellular proteomes in living cells.[16] It is not suitable for creating a specific protein-probe conjugate.
Experimental Workflows and Protocols
Workflow for Amine-Reactive Labeling (NHS Ester)
Caption: General workflow for protein labeling using an NHS ester reagent.
Detailed Protocol: Labeling with DBCO-NHS Ester for Copper-Free Click Chemistry
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 1X PBS, pH 8.3) to a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided.
-
Reagent Preparation: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or size-exclusion chromatography (SEC) equilibrated with the desired buffer for the subsequent click reaction (e.g., PBS, pH 7.4).
-
Click Reaction: The DBCO-labeled protein is now ready for reaction with an azide-containing molecule. Add a 2- to 4-fold molar excess of the azide probe to the labeled protein. Incubate overnight at 4°C or for 3-4 hours at room temperature.
-
Final Purification: Purify the final conjugate to remove the excess azide probe using an appropriate chromatography method.
Workflow for Thiol-Reactive Labeling (Maleimide)
Caption: General workflow for protein labeling using a maleimide reagent.
Detailed Protocol: Maleimide Labeling of a Protein
-
Protein Preparation: Dissolve the protein to be labeled (1-10 mg/mL) in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris).
-
Reduction (Optional): If the target cysteine(s) are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature. TCEP is preferred as it does not contain a free thiol that would compete in the subsequent reaction.
-
Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide over the protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted maleimide reagent by size-exclusion chromatography (SEC) or dialysis.
Workflow for Enzymatic Labeling (Sortase-Mediated Ligation)
Caption: General workflow for site-specific protein labeling using Sortase A.
Detailed Protocol: Sortase A-Mediated Protein Ligation
-
Reagent Preparation:
-
Substrate Protein: Purify the protein of interest containing a C-terminal LPXTG recognition motif (e.g., LPETG) and an affinity tag (e.g., His6-tag) for later purification. Prepare in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Nucleophile Probe: Prepare the probe molecule functionalized with an N-terminal oligoglycine (typically GGG) sequence in the same reaction buffer.
-
Sortase A: Purify a constitutively active variant of Sortase A (e.g., SrtA ΔN59).
-
-
Ligation Reaction:
-
Combine the substrate protein (e.g., 20 µM final concentration), the nucleophile probe (e.g., 100-200 µM, a 5-10 fold molar excess), and Sortase A (e.g., 5-10 µM) in the reaction buffer.
-
The optimal concentrations and molar ratios may need to be determined empirically for each system.[2]
-
-
Incubation: Incubate the reaction mixture for 1 to 8 hours at 30-37°C. The reaction progress can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight product band.
-
Purification:
-
Stop the reaction by adding EDTA to chelate the Ca²⁺.
-
Purify the final conjugate from the unreacted substrates, the cleaved tag, and the Sortase A enzyme. If the substrate protein has a His-tag and the Sortase A also has a His-tag, an affinity purification step (e.g., Ni-NTA chromatography) can be used to remove the enzyme and unreacted substrate, followed by SEC to remove the small peptide probe.
-
Conclusion
The selection of a protein labeling strategy is a critical decision that requires careful consideration of the research goals and the properties of the protein of interest. While this compound provides a straightforward method for introducing a click-chemistry handle via amine coupling, it often results in heterogeneous products. For applications demanding higher specificity, thiol-reactive maleimides offer a significant advantage. For the utmost in biocompatibility and reaction speed, particularly in complex biological systems, advanced bioorthogonal methods like SPAAC and tetrazine ligation are superior choices. Finally, when absolute control over the site of modification is paramount, enzymatic approaches such as Sortase-mediated ligation are unrivaled, yielding perfectly homogeneous conjugates. By understanding the principles, performance characteristics, and protocols of these diverse methods, researchers can select the optimal tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. roboklon.com [roboklon.com]
- 3. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 15. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Site-Specific Labeling: Azido-PEG16-NHS Ester vs. Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a multitude of applications, from elucidating cellular pathways to developing novel therapeutics. Azido-PEG16-NHS ester has emerged as a versatile tool for such modifications. This guide provides an objective comparison of this compound with other common site-specific labeling techniques, supported by experimental data and detailed protocols to inform the selection of the optimal labeling strategy.
Introduction to this compound
This compound is a bi-functional linker that combines two key chemical functionalities. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] The azide (B81097) group, on the other hand, is a bioorthogonal handle that can participate in highly specific "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality allows for a two-step labeling strategy where a protein is first "PEGylated" and functionalized with an azide, which can then be selectively coupled to another molecule bearing a compatible alkyne group. The polyethylene (B3416737) glycol (PEG) linker, in this case with 16 ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the conjugate and can influence its pharmacokinetic properties.[2][3]
Comparison of Labeling Chemistries
The choice of a labeling strategy depends on several factors, including the desired level of site-specificity, the nature of the protein, and the intended application. Here, we compare this compound with two common alternatives: maleimide (B117702) chemistry for cysteine labeling and enzymatic labeling methods.
| Feature | This compound | Maleimide Chemistry | Enzymatic Labeling |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Specific recognition sequence |
| Specificity | Lower (Lysine is abundant) | Higher (Cysteine is less abundant) | Very High (Enzyme-specific) |
| Reaction pH | 7.2 - 9.0 | 6.5 - 7.5 | Typically physiological (pH ~7.4) |
| Bond Formed | Stable Amide Bond | Stable Thioether Bond | Varies by enzyme (e.g., amide) |
| Workflow | One-step amine reaction | One-step thiol reaction (may require prior reduction of disulfides) | Multi-step (protein engineering, expression, enzymatic reaction) |
| Potential Issues | Heterogeneous labeling, potential for loss of function if lysines in active sites are modified. | Potential for retro-Michael addition (loss of label), requires accessible cysteine residues. | Requires genetic modification of the protein, enzyme production, and purification. |
Data Interpretation: While direct head-to-head quantitative comparisons of this compound with these alternatives on the same protein are not extensively available in a single study, performance characteristics can be inferred from the literature. NHS esters are known for their high reactivity and ability to achieve a high degree of labeling due to the abundance of lysine residues.[4] However, this often results in a heterogeneous product. Maleimide chemistry offers greater site-specificity due to the lower abundance of cysteine residues, leading to a more homogeneous product.[5] The stability of the resulting thioether bond from maleimide conjugation can be a concern, with some studies showing potential for exchange with other thiols like albumin in serum.[6][7] Enzymatic methods provide the highest degree of site-specificity but involve a more complex workflow.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into a suitable buffer like PBS.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours, with gentle stirring.[1]
-
Quenching: (Optional) Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling by methods such as mass spectrometry or UV-Vis spectroscopy (if the label has a chromophore).
Protocol 2: Validation of Labeling by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the site-specificity and quantify the efficiency of protein labeling.
Materials:
-
Labeled and unlabeled protein samples
-
Protease (e.g., Trypsin)
-
Reducing and alkylating agents (e.g., DTT and iodoacetamide)
-
LC-MS/MS system
-
Proteomics analysis software
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the protein samples to unfold the protein and make it accessible to the protease.
-
Proteolytic Digestion: Digest the proteins into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence to identify the peptides.
-
Site-Specificity Analysis: Identify the peptide(s) containing the modification. The MS/MS spectrum will confirm the exact amino acid residue that is labeled.
-
Efficiency Quantification: Compare the peak areas of the labeled peptide with the corresponding unlabeled peptide. The labeling efficiency can be calculated as: Efficiency (%) = (Peak Area of Labeled Peptide / (Peak Area of Labeled Peptide + Peak Area of Unlabeled Peptide)) * 100
Visualizing Workflows and Relationships
To better illustrate the processes and logic described, the following diagrams were generated using Graphviz (DOT language).
Caption: Workflow for protein labeling with this compound and subsequent validation by mass spectrometry.
Caption: Decision tree for selecting a protein labeling strategy based on experimental requirements.
Conclusion
This compound is a powerful and versatile reagent for protein labeling, offering a straightforward method for introducing a bioorthogonal azide handle for subsequent click chemistry applications. Its main advantage lies in its reactivity with abundant primary amines, allowing for a high degree of labeling. However, for applications requiring high site-specificity, alternative methods such as maleimide chemistry or enzymatic labeling should be considered. The choice of the optimal labeling strategy will ultimately depend on the specific protein, the desired outcome of the experiment, and the resources available. Careful consideration of the factors outlined in this guide, along with thorough validation of the labeled product, will ensure the generation of high-quality conjugates for successful research and development.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creativepegworks.com [creativepegworks.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Spectrophotometric Quantification of Azide Incorporation
The introduction of azide (B81097) functional groups into biomolecules and onto surfaces is a cornerstone of modern chemical biology and drug development. The ability to accurately quantify the extent of azide incorporation is critical for optimizing bioconjugation strategies, ensuring the quality and consistency of modified products, and interpreting downstream experimental results. This guide provides a comparative overview of common spectrophotometric and related methods for azide quantification, complete with experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most appropriate method for their needs.
Comparison of Azide Quantification Methods
Several methods are available for the quantification of azide incorporation, each with its own set of advantages and limitations. The choice of method often depends on the nature of the sample, the required sensitivity, and the available instrumentation.
| Method | Principle | Typical Wavelength (nm) | Sensitivity | Advantages | Disadvantages |
| UV-Vis Spectrophotometry (DBCO-based) | Measures the decrease in absorbance of a cyclooctyne (B158145) reagent (e.g., DBCO) as it is consumed in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1] | ~310 nm[1][2] | Moderate | Simple, rapid, widely available instrumentation.[3] | Indirect measurement; potential for interference from other molecules that absorb in the same region.[3] |
| Colorimetric (Staudinger Ligation/Ninhydrin) | Two-step reaction: 1) Staudinger reduction of the azide to a primary amine using a phosphine (B1218219) reagent. 2) Reaction of the resulting amine with ninhydrin (B49086) to produce a colored compound (Ruhemann's purple).[4] | ~570 nm | Moderate to High | Cost-effective; does not require specialized equipment beyond a standard spectrophotometer.[5] | Two-step process can be more time-consuming; potential for interference from pre-existing primary amines in the sample.[6] |
| Fluorometric (Fluorogenic Probes) | Utilizes non-fluorescent or weakly fluorescent probes that become highly fluorescent upon reaction with an azide (e.g., via SPAAC). The increase in fluorescence is proportional to the amount of azide.[7][8] | Varies with fluorophore (e.g., Ex/Em ~365/480 nm for some probes)[8] | High | High sensitivity and specificity; ideal for low-concentration samples.[5][9] | Requires a fluorometer; can be more expensive due to specialized probes and instrumentation.[5][10] |
Quantitative Performance Data:
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |
| UV-Vis Spectrophotometry (DBCO-based) | ~1-10 µM | ~5-25 µM | Typically spans 1-2 orders of magnitude. |
| Colorimetric (Staudinger Ligation/Ninhydrin) | ~0.5-5 µM | ~2-15 µM | Generally linear over a 1-2 order of magnitude concentration range. |
| Fluorometric (Fluorogenic Probes) | Down to picomolar or nanomolar range (e.g., 0.50 µM for some probes)[9] | Nanomolar range | Can span several orders of magnitude.[11] |
Note: The values presented are estimates and can vary significantly depending on the specific reagents, instrumentation, and experimental conditions.
Experimental Workflows and Signaling Pathways
General Workflow for Azide Quantification
The following diagram illustrates a generalized workflow for quantifying azide incorporation, starting from the azide-labeled sample to the final data analysis.
Caption: A generalized workflow for the quantification of azide incorporation.
Reaction Principle: Staudinger Ligation for Colorimetric Quantification
This diagram illustrates the two-step reaction mechanism underlying the colorimetric quantification of azides using Staudinger ligation followed by the ninhydrin reaction.
Caption: Reaction scheme for colorimetric azide quantification.
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Quantification Using a DBCO Reagent
This protocol describes the quantification of azide incorporation by monitoring the consumption of a DBCO-containing reagent.
Materials:
-
Azide-labeled sample
-
DBCO-containing reagent (e.g., DBCO-PEG4-NHS ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of the DBCO reagent in PBS.
-
Measure the absorbance of each standard at ~310 nm.
-
Plot the absorbance versus concentration to generate a standard curve.
-
-
Reaction Setup:
-
Dissolve the azide-labeled sample in PBS to a known concentration.
-
In a separate tube, prepare a solution of the DBCO reagent in PBS. The molar excess of DBCO will depend on the estimated azide concentration and should be optimized.
-
Establish a baseline by measuring the absorbance of the azide-labeled sample alone at ~310 nm.
-
-
Initiate the Reaction:
-
Mix the azide-labeled sample and the DBCO reagent.
-
Monitor the decrease in absorbance at ~310 nm over time until the reaction reaches completion (i.e., the absorbance stabilizes).[2]
-
-
Quantification:
-
Calculate the change in absorbance by subtracting the final absorbance from the initial absorbance of the DBCO reagent (corrected for any absorbance from the sample itself).
-
Use the standard curve to determine the concentration of DBCO that has reacted. This concentration corresponds to the concentration of azide in the sample.
-
Protocol 2: Colorimetric Quantification via Staudinger Ligation and Ninhydrin Reaction
This protocol outlines a method for quantifying azides in solution by converting them to primary amines, which are then detected colorimetrically.
Materials:
-
Azide-labeled sample
-
Triphenylphosphine (B44618) (PPh3)
-
Ninhydrin reagent solution
-
Ethanol
-
Spectrophotometer and cuvettes
Procedure:
-
Staudinger Reduction:
-
Dissolve the azide-labeled sample in an appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or DMSO).
-
Add a solution of triphenylphosphine in the same solvent. A 10- to 50-fold molar excess of phosphine is typically used.
-
Incubate the reaction mixture at room temperature for 2-4 hours to ensure complete reduction of the azide to the primary amine.
-
-
Ninhydrin Reaction:
-
Take an aliquot of the reaction mixture from the Staudinger reduction step.
-
Add the ninhydrin reagent solution. The volume and concentration of the ninhydrin solution should be optimized.
-
Heat the mixture in a boiling water bath for 15-20 minutes to develop the color.
-
Allow the solution to cool to room temperature.
-
-
Measurement and Quantification:
-
Measure the absorbance of the solution at ~570 nm.
-
Prepare a standard curve using a known primary amine (e.g., glycine) to correlate absorbance with amine concentration.
-
Calculate the concentration of the primary amine formed in the Staudinger reduction, which is equivalent to the initial azide concentration.
-
Protocol 3: Fluorometric Quantification Using a Fluorogenic Probe
This protocol describes the use of a "turn-on" fluorescent probe for the sensitive detection of azides.
Materials:
-
Azide-labeled sample
-
Fluorogenic azide probe (e.g., a DBCO-fluorophore conjugate that is initially non-fluorescent)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of the azide-labeled standard in the buffer.
-
Add a fixed, excess concentration of the fluorogenic probe to each standard.
-
Incubate to allow the reaction to go to completion.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the resulting fluorescent product.
-
Plot the fluorescence intensity versus azide concentration to generate a standard curve.
-
-
Sample Measurement:
-
Dissolve the unknown azide-labeled sample in the buffer.
-
Add the same concentration of the fluorogenic probe as used for the standard curve.
-
Incubate the sample for the same amount of time as the standards.
-
-
Quantification:
-
Measure the fluorescence intensity of the sample.
-
Use the standard curve to determine the concentration of azide in the sample.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric vs Fluorometric Protein Assays: Pros and Cons [synapse.patsnap.com]
- 6. escholarship.org [escholarship.org]
- 7. A fluorogenic probe for the catalyst-free detection of azide-tagged molecules. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Spectrophotometers vs. Fluorometers: Choosing the Right Tool for DNA/RNA Quantification-Blue-Ray Biotech [blue-raybio.com]
- 11. aelabgroup.com [aelabgroup.com]
A Comparative Guide to the In Vitro Stability of Amide Bonds Formed by NHS Esters
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical to the success of their work. The stability of the resulting bond between a biomolecule and a label or drug is paramount for creating reliable diagnostic reagents, effective therapeutics like Antibody-Drug Conjugates (ADCs), and robust research tools. N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, primarily for its ability to efficiently form highly stable amide bonds with primary amines on proteins and other biomolecules.[][2]
This guide provides an objective comparison of the stability of amide bonds formed via NHS esters against other common conjugation linkages, supported by experimental data and detailed protocols.
The Chemistry of NHS Esters: Forming the Amide Bond
NHS esters are reactive groups formed by the carbodiimide-activation of carboxylate molecules.[3] They react with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, to yield a stable amide bond.[] The reaction proceeds readily in aqueous buffers, typically at a pH of 7.2 to 8.5.[3]
While the reaction is straightforward, it is not without a competing process: hydrolysis of the NHS ester itself. The ester is susceptible to hydrolysis in aqueous environments, a reaction that increases with pH.[3][4] This hydrolysis competes with the desired aminolysis (amide bond formation).[4][5] Therefore, optimizing the conjugation reaction involves balancing the need for a deprotonated primary amine (favored at higher pH) with the instability of the NHS ester at that same pH.[]
It is crucial to distinguish between the stability of the NHS ester reagent prior to conjugation and the stability of the formed amide bond . Once formed, the amide bond is exceptionally stable.[][6]
Caption: Reaction mechanism of NHS ester conjugation.
Quantitative Stability Data
The stability of the final conjugate is paramount. However, understanding the stability of the reacting NHS ester is key to achieving high conjugation efficiency.
Table 1: In Vitro Stability of the NHS Ester Reagent (Pre-conjugation)
This table summarizes the hydrolytic half-life of a typical NHS ester at various pH values. The data highlights the importance of performing conjugations promptly after preparing the reagent solution.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | [3] |
| 8.0 | RT | ~1 hour | [6] |
| 8.6 | 4°C | 10 minutes | [3][6] |
Table 2: Comparative Stability of Common Bioconjugation Linkages (Post-conjugation)
Once the covalent bond is formed, its stability determines the robustness of the resulting bioconjugate. The amide bond is renowned for its exceptional stability compared to other common linkages.
| Linkage Type | Formed From | Stability Characteristics | Reference |
| Amide | NHS Ester + Amine | Extremely stable and effectively irreversible under physiological conditions.[] The resonance energy is ~20 kcal/mol, and the half-life in water has been estimated to be in the range of 7 years. [][6] | [][6] |
| Thioether | Maleimide (B117702) + Thiol | Generally stable, but can be susceptible to a retro-Michael reaction, leading to dissociation, especially in the presence of other thiols (e.g., albumin in plasma).[7] This can result in payload exchange in vivo. | [7] |
| Thiourea | Isothiocyanate + Amine | Stable, but the reaction requires a higher pH (9-9.5) than NHS esters. Conjugates formed from NHS esters are considered more stable.[6] | [6] |
| Amidine | Imidoester + Amine | Formed at alkaline pH (8-10). Less stable than amide bonds and can be subject to hydrolysis, especially at lower pH. | [3] |
The superior stability of the amide bond is due to resonance stabilization between the nitrogen lone pair and the carbonyl group, which gives the C-N bond partial double-bond character, making it much more resistant to hydrolysis than esters.[8][9]
Experimental Protocol: Assessing In Vitro Conjugate Stability
This protocol provides a general framework for testing the stability of a bioconjugate in a physiologically relevant medium, such as human plasma or serum.
Caption: Experimental workflow for in vitro stability testing.
Methodology:
-
Conjugate Preparation and Purification:
-
Perform the conjugation reaction using your NHS-ester-activated molecule and your amine-containing biomolecule according to an optimized protocol.[2]
-
Remove unreacted labeling reagent and byproducts (e.g., free NHS) using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.
-
Buffer exchange the purified conjugate into an appropriate storage buffer (e.g., PBS, pH 7.4).
-
-
Stability Assay Setup:
-
Determine the concentration of the purified conjugate.
-
Prepare the test medium. For example, use human plasma supplemented with an anticoagulant (e.g., heparin).
-
Spike the conjugate into the test medium at a known final concentration. A common starting point is a 1:10 dilution of the conjugate into plasma.
-
Immediately withdraw the first sample, which will serve as the T=0 time point.[10]
-
Incubate the remaining mixture in a thermomixer or water bath at 37°C.
-
-
Time-Point Sampling and Processing:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.[11]
-
Immediately process the sample to stop enzymatic degradation and precipitate bulk proteins. A common method is to add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge at high speed to pellet the precipitated proteins.[11] Other methods like trichloroacetic acid (TCA) precipitation can be used, but may be less suitable for some peptides.[11]
-
Carefully collect the supernatant, which contains the conjugate and any degradation products.
-
-
Analysis:
-
Analyze the supernatant using a suitable quantitative method. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to identify and quantify the intact conjugate and its metabolites or degradation products.
-
Alternatively, if the label is a fluorophore, RP-HPLC with fluorescence detection can be used.[11] For antibody conjugates, an ELISA-based assay could quantify the amount of functional, intact conjugate.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
From this plot, the in vitro half-life (t½) of the conjugate in the test medium can be calculated.
-
Comparison and Conclusion
The selection of a bioconjugation strategy has profound implications for the performance and reliability of the final product.
Caption: Stability comparison of common conjugation bonds.
The data conclusively shows that the amide bond formed through NHS ester chemistry is exceptionally stable under a wide range of in vitro conditions, including those mimicking physiological environments.[][6] Its resistance to hydrolysis makes it a superior choice over linkages like thioethers from maleimide chemistry, particularly for in vivo applications where conjugate stability is critical for efficacy and safety.[7] While the NHS ester reagent itself requires careful handling due to its hydrolytic lability, the resulting amide bond provides a robust and reliable connection for creating high-quality bioconjugates.
References
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Review of Commercially Available PEG Linkers for Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in this field, prized for their ability to enhance solubility, reduce immunogenicity, and prolong the circulation half-life of therapeutic molecules.[1][2] This guide provides a comprehensive comparison of commercially available PEG linkers, supported by experimental data and detailed protocols to inform your selection process.
The Role of PEG Linkers in Bioconjugation
PEG linkers are versatile molecular bridges that connect a bioactive molecule, such as a protein, peptide, or small molecule drug, to another molecule, which could be a targeting ligand, a carrier, or a surface.[3] The inherent properties of the polyethylene glycol chain—hydrophilicity, biocompatibility, and conformational flexibility—impart several advantageous characteristics to the resulting conjugate.[2] These benefits include improved aqueous solubility of hydrophobic drugs, enhanced stability against enzymatic degradation, and a "stealth" effect that shields the conjugate from the host's immune system.[2][3][4]
The architecture of a PEG linker can be tailored to specific applications, with variations in length, structure (linear, branched, or multi-arm), and the nature of the terminal functional groups.[5][] Furthermore, the choice between a stable (non-cleavable) and a labile (cleavable) linker dictates the mechanism and site of payload release.[7][8]
Key Players in the Commercial Landscape
A number of companies specialize in the synthesis and supply of a wide array of PEG linkers for research and clinical development. These suppliers offer extensive catalogs of homobifunctional, heterobifunctional, and multi-arm PEG derivatives with various functional groups to suit diverse conjugation chemistries.
Major Commercial Suppliers of PEG Linkers:
-
AxisPharm
-
Biopharma PEG
-
BroadPharm
-
JenKem Technology
-
PurePEG
-
Nanocs
These companies provide a range of products, from discrete PEG (dPEG®) linkers with defined molecular weights to polydisperse PEG reagents. Many also offer custom synthesis services to meet specific research needs.
Comparative Analysis of PEG Linker Architectures
The structural configuration of a PEG linker significantly influences the physicochemical and biological properties of the resulting bioconjugate. The choice between linear, branched, and multi-arm architectures depends on the desired drug-to-antibody ratio (DAR), steric hindrance considerations, and pharmacokinetic goals.
Linear vs. Branched PEG Linkers
Linear PEG linkers consist of a single, straight polyethylene glycol chain, while branched PEGs have multiple PEG chains extending from a central core.[5][]
Data Presentation: Comparison of Linear and Branched PEG Linkers
| Property | Linear PEG Linkers | Branched PEG Linkers | Supporting Evidence |
| Hydrodynamic Radius | Smaller for a given molecular weight. | Larger for a given molecular weight, leading to more effective shielding and reduced renal clearance. | Studies on PEGylated proteins have shown that branched PEGs result in a greater hydrodynamic volume compared to linear PEGs of the same total molecular weight, which is thought to contribute to their longer in vivo circulation half-lives.[9][10] |
| Drug-to-Antibody Ratio (DAR) | Typically allows for lower to moderate DARs. | Enables higher DARs without inducing aggregation, as multiple drug molecules can be attached to a single linker.[11] | Branched or multi-arm PEG linkers facilitate the conjugation of a higher ratio of hydrophobic drugs without causing aggregation or loss of antibody affinity.[11] |
| Steric Hindrance | Lower steric hindrance, which can be advantageous for preserving the binding affinity of the targeting molecule.[5] | Higher steric hindrance, which may potentially interfere with the biological activity of the conjugated molecule. | The simpler structure of linear linkers may offer more predictable behavior and less steric hindrance.[12] |
| In Vivo Half-Life | Generally provides a significant extension of half-life. | Often provides a more pronounced extension of half-life compared to linear PEGs of the same molecular weight.[9][10] | Therapeutic proteins conjugated with branched PEGs have demonstrated extended in vivo circulation half-lives compared to those with linear PEGs.[9][10] |
Logical Relationship: Selecting Between Linear and Branched PEG Linkers
Caption: Decision logic for choosing between linear and branched PEG linkers.
Cleavable vs. Non-Cleavable PEG Linkers
A critical consideration in linker design is the mechanism of drug release. Cleavable linkers are designed to release the payload in response to specific triggers in the target microenvironment, while non-cleavable linkers release the drug upon degradation of the antibody backbone.[7][8][13]
Data Presentation: Comparison of Cleavable and Non-Cleavable PEG Linkers
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers | Supporting Evidence |
| Release Mechanism | Payload is released upon cleavage of a labile bond (e.g., disulfide, hydrazone, peptide) by specific triggers (e.g., low pH, high glutathione (B108866) concentration, specific enzymes).[8] | Payload is released after internalization and lysosomal degradation of the antibody.[13] | Cleavable linkers are designed to be labile under specific physiological conditions, while non-cleavable linkers rely on the complete degradation of the antibody for payload release.[13] |
| Bystander Effect | Can induce a "bystander effect" where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[14] | The released payload-linker-amino acid complex is typically not membrane-permeable, abrogating the bystander effect.[14] | The bystander effect is a key advantage of cleavable linkers with membrane-permeable payloads.[14] |
| Plasma Stability | May have lower plasma stability, leading to a risk of premature drug release and off-target toxicity.[14] | Generally exhibit greater plasma stability, leading to a more favorable safety profile.[13][14] | Non-cleavable linkers can provide greater stability and tolerance, potentially reducing off-target toxicity.[13] |
| Therapeutic Window | Can have a narrower therapeutic window due to potential off-target toxicity. | Can offer a larger therapeutic window due to increased stability.[13] | Studies have suggested that non-cleavable linkers can potentially provide a larger therapeutic window compared to cleavable linkers.[13] |
Experimental Workflow: Evaluating ADC Efficacy
Caption: A typical workflow for the preclinical evaluation of ADCs.
Impact of PEG Linker Length
The length of the PEG spacer arm can influence the solubility, stability, and biological activity of a bioconjugate. Shorter PEG chains are often used for compact labeling, while longer chains are preferred for improving solubility and reducing immunogenicity.[5] However, increasing PEG chain length can also impact the biological activity of the conjugated molecule due to steric hindrance.[15]
One study investigating the effect of PEG linker length on folate-linked liposomes found that while there was no significant difference in vitro, in vivo tumor accumulation of nanoparticles significantly increased with longer PEG linkers (up to 10 kDa).[16] This suggests that a longer linker can enhance tumor-targeting ability in a physiological environment.[16]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of PEGylated bioconjugates.
Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional PEG Linker (e.g., NHS-PEG-Maleimide)
This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine (B10760008) residues.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide)
-
Thiol-containing payload
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching buffer (e.g., 1 M Tris, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Activation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Dissolve the NHS-PEG-Maleimide linker in a suitable organic solvent (e.g., DMSO) and immediately add it to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, non-reacted linker using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload to the antibody is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a final concentration of 50 mM cysteine.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload and other impurities.
-
Protocol 2: Characterization of PEGylated Proteins by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for characterizing PEGylated proteins, providing information on the degree of PEGylation and the site of attachment.[17][18]
Materials:
-
PEGylated protein sample
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAM) for alkylation
-
Trypsin for digestion
-
LC-MS system (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Reduce the PEGylated protein by incubating with TCEP at 60°C for 30 minutes.
-
Alkylate the free thiols by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.
-
-
LC-MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography.
-
Analyze the eluted peptides by high-resolution mass spectrometry.
-
-
Data Analysis:
-
Identify the PEGylated peptides by searching for the characteristic mass shift of the PEG moiety.
-
Determine the site of PEGylation by identifying the modified amino acid residue.
-
Signaling Pathway: ADC Mechanism of Action
Caption: The cellular mechanism of action for a typical antibody-drug conjugate.
Conclusion
The choice of a PEG linker is a multifaceted decision that requires careful consideration of the specific application, the properties of the biomolecule and payload, and the desired therapeutic outcome. This guide provides a framework for comparing commercially available PEG linkers based on their architecture, cleavability, and length. By leveraging the provided experimental data and protocols, researchers can make more informed decisions to optimize the design and performance of their next-generation bioconjugates.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. purepeg.com [purepeg.com]
- 9. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. The Minimal Effect of Linker Length for Fatty Acid Conjugation to a Small Protein on the Serum Half-Life Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Safety Operating Guide
Proper Disposal of Azido-PEG16-NHS Ester: A Comprehensive Guide
Essential safety and logistical information for researchers, scientists, and drug development professionals.
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Azido-PEG16-NHS ester is a bifunctional linker molecule widely used in bioconjugation and drug development, featuring a reactive N-hydroxysuccinimide (NHS) ester and a terminal azide (B81097) group. Both functional groups necessitate specific deactivation and disposal procedures to mitigate potential hazards. This guide provides a step-by-step protocol for the safe disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is unavailable, the compound should be handled with the caution appropriate for a potentially hazardous laboratory chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles at all times.
-
Gloves: Use appropriate chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat is required to protect clothing.
-
Respiratory Protection: If handling the solid powder and dust generation is possible, use a dust mask or work in a fume hood.
General Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2]
-
Do not use metal spatulas or tools to handle azido (B1232118) compounds to prevent the formation of shock-sensitive metal azides.[3][4]
-
Keep azide-containing waste separate from other waste streams, especially acidic waste, which can lead to the formation of highly toxic and explosive hydrazoic acid.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a two-stage deactivation process to address the reactivity of both the NHS ester and the azide group, followed by collection as chemical waste. This procedure applies to unused reagents, residual solutions, and contaminated materials.
Step 1: Deactivation of the NHS Ester
The NHS ester moiety is susceptible to hydrolysis, a reaction that can be accelerated to ensure its deactivation. This can be achieved through two primary methods:
-
Method A: Hydrolysis with Amine-Containing Buffer
-
Prepare a quenching solution such as Tris buffer (e.g., 50 mM, pH 8.5) or glycine.[5]
-
For solutions of this compound (e.g., in DMSO or DMF), add the quenching solution in excess.
-
Stir the mixture at room temperature for at least one hour to ensure complete quenching of the NHS ester.
-
-
Method B: Base-Promoted Hydrolysis
Step 2: Deactivation of the Azide Group
Organic azides can be converted to more stable amines before disposal. This is a crucial step to mitigate the potential hazards associated with azides.
Caution: This procedure should be performed in a chemical fume hood.
-
After deactivating the NHS ester, cool the solution in an ice bath.
-
Slowly add a reducing agent. A common method is the use of Staudinger reduction (e.g., with triphenylphosphine) or reduction with a thiol. However, for disposal purposes, a simpler reduction can be employed. A solution of sodium nitrite (B80452) followed by acidification is a method used for destroying residual sodium azide, but for organic azides, reduction to the amine is preferred for waste streams. A safer alternative for small-scale lab waste is to consult with your institution's Environmental Health and Safety (EHS) department for their specific protocols, which may involve direct disposal without chemical treatment if the quantities are small.
-
If chemical deactivation is required by your institution, a protocol involving a reducing agent like sodium borohydride (B1222165) (use with extreme caution and appropriate quenching steps for the borohydride itself) or catalytic hydrogenation could be used, but these are more complex than simple waste collection. For most research lab settings, the primary focus will be on quenching the NHS ester and then segregating the azide waste.
Step 3: Waste Collection and Final Disposal
-
Segregation: All waste containing this compound, including the deactivated solution, contaminated labware (pipette tips, tubes), and PPE, must be collected as hazardous chemical waste.[6][7]
-
Container: Use a designated, clearly labeled, and sealed waste container. The label should explicitly state "Azide-Containing Waste" and list the chemical constituents.[3]
-
Storage: Store the waste container in a designated and secure area, away from incompatible materials such as acids and heavy metals.[4]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste container.[6] Do not pour any solutions containing this compound down the drain.[8]
Quantitative Data Summary
| Parameter | Value/Recommendation | Citation |
| NHS Ester Quenching Reagents | 20-50mM Tris, lysine, glycine, or ethanolamine | [5] |
| NHS Ester Hydrolysis Half-life (pH 8.6) | 10 minutes | [5] |
| NHS Ester Hydrolysis Half-life (pH 7) | 4-5 hours | [5] |
| Waste Segregation | Separate container for azide waste | [3][7] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG16-NHS Ester
Essential safety protocols and logistical plans are critical for the secure and effective use of Azido-PEG16-NHS ester in your laboratory. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal of this compound.
This compound is a valuable tool in bioconjugation and drug discovery, utilized as a PEG-based PROTAC linker.[1][2] Its azide (B81097) group facilitates click chemistry reactions, while the NHS ester group reacts with primary amines on proteins and other molecules.[3][4] However, like any chemical reagent, it requires careful handling to mitigate potential hazards. The NHS ester is moisture-sensitive, and the compound can cause skin, eye, and respiratory irritation.[5][6] Adherence to the following guidelines will help ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The proper selection and use of PPE is the first line of defense against chemical exposure.[7] Below is a summary of the recommended PPE for each stage of handling this compound.
| Stage of Handling | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile or other chemical-resistant gloves- Safety glasses with side shields or safety goggles- Laboratory coat |
| Weighing and Aliquoting | - Double-gloving with chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat- N95 respirator (if handling powder outside of a certified chemical fume hood) |
| Reaction Setup and Execution | - Double-gloving with chemical-resistant gloves- Chemical splash goggles or a face shield- Laboratory coat |
| Waste Disposal | - Chemical-resistant gloves- Chemical splash goggles- Laboratory coat |
Note: Always consult your institution's specific safety guidelines and the product's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Wear appropriate PPE (see table above) when unpacking the vial.
-
Store the vial at -20°C in a desiccated, airtight container to protect it from moisture.[5][8]
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.[5]
-
Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the powdered form.
-
Dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[5][9] Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.[5]
3. Handling and Reaction:
-
When weighing the compound, use an analytical balance within a chemical fume hood to avoid inhalation of any airborne particles.
-
Use dedicated, clean spatulas and glassware.
-
When adding the reagent to your reaction, do so slowly and carefully to avoid splashing.
-
Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the intended reaction.[5]
4. Spill and Emergency Procedures:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[6]
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Reagent: Dispose of any unused reconstituted reagent as chemical waste.[5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as pipette tips, gloves, and absorbent pads, should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste from the reaction and subsequent washing steps in a clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Protocol: General Labeling of a Protein with this compound
This protocol provides a general workflow for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
-
Protein Preparation:
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.[5]
-
-
Labeling Reaction:
-
Purification:
-
Remove the unreacted this compound and byproducts by dialysis or using a desalting column.[5]
-
Workflow for Safe Handling of this compound
References
- 1. biorbyt.com [biorbyt.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Azide | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. assets.fishersci.com [assets.fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
